4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-chloro-2-[(4-methoxyphenyl)methoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClO2/c1-17-12-5-2-10(3-6-12)9-18-14-8-11(15)4-7-13(14)16/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKDBAFCRZXNGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: 4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene
Role in SGLT2 Inhibitor Synthesis & Regioselective Halogen Scaffolding
Executive Summary
This technical guide profiles 4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene (CAS: 333361-51-6 ), a critical halogenated biaryl ether intermediate. It serves as a protected scaffold in the synthesis of SGLT2 inhibitors (gliflozins), a class of drugs used to treat type 2 diabetes and heart failure.
The molecule’s value lies in its orthogonal reactivity :
-
C4-Bromine: Highly reactive for lithium-halogen exchange (lithiation) or Pd-catalyzed cross-coupling.
-
C1-Chlorine: Sterically hindered and electronically stable, allowing it to survive C4-manipulation.
-
C2-PMB Ether: A robust phenol protecting group that withstands basic lithiation but can be selectively cleaved under acidic or oxidative conditions.
Structural Analysis & Physiochemical Properties
The compound is a derivative of 5-bromo-2-chlorophenol , where the phenolic hydroxyl is protected by a 4-methoxybenzyl (PMB) group.
Chemical Identity
| Property | Data |
| IUPAC Name | 4-Bromo-1-chloro-2-[(4-methoxyphenyl)methoxy]benzene |
| Common Name | PMB-protected 5-bromo-2-chlorophenol |
| CAS Number | 333361-51-6 |
| Molecular Formula | C₁₄H₁₂BrClO₂ |
| Molecular Weight | 327.60 g/mol |
| SMILES | COC1=CC=C(CO)C=C1.OC2=C(Cl)C=CC(Br)=C2 (Precursors) |
Structural Pharmacophore
The molecule features a 1,2,4-substitution pattern on the central benzene ring. This specific geometry is essential for the "head-to-tail" alignment required in SGLT2 inhibitors like Ipragliflozin or analogs of Dapagliflozin , where the aryl moiety binds to the proximal glucose binding site of the transporter.
Synthetic Methodology
The synthesis follows a robust Williamson Ether Synthesis protocol. This pathway is preferred over Mitsunobu conditions due to higher atom economy and scalability.
Reaction Protocol
Precursors: 5-Bromo-2-chlorophenol (1.0 eq), 4-Methoxybenzyl chloride (PMB-Cl) (1.1 eq).
Reagents: Potassium Carbonate (
Step-by-Step Workflow:
-
Activation: Charge 5-bromo-2-chlorophenol and
into the reactor with DMF. Stir at 25°C for 30 min to generate the phenoxide anion. -
Alkylation: Add PMB-Cl dropwise to control exotherm. Add catalytic KI to accelerate the reaction via the Finkelstein mechanism (generating transient PMB-I).
-
Heating: Heat to 60–80°C for 4–6 hours. Monitor by HPLC for disappearance of the phenol.
-
Workup: Quench with water to precipitate the product or extract with Ethyl Acetate. The PMB ether is lipophilic, facilitating easy separation from inorganic salts.
Synthetic Pathway Diagram
Figure 1: Williamson ether synthesis pathway via SN2 mechanism.[1][2]
Reactivity Profile & Applications
This molecule is designed as a regioselective linchpin . The chemical differentiation between the Bromine and Chlorine atoms is the core utility.[3]
Orthogonal Halogen Reactivity
-
C4-Br (Labile): The C-Br bond is weaker (~68 kcal/mol) than the C-Cl bond (~81 kcal/mol). Treatment with n-Butyllithium (n-BuLi) at -78°C effects selective Lithium-Halogen exchange at the C4 position.
-
C1-Cl (Stable): The Chlorine atom remains intact during lithiation. It provides necessary steric bulk and lipophilicity for the final drug target's binding affinity.
SGLT2 Inhibitor Synthesis (The "Gliflozin" Route)
In drug development, this molecule acts as the Aglycone precursor .
-
Lithiation: The molecule is converted to the Aryl-Lithium species.
-
Coupling: The Aryl-Lithium attacks a gluconolactone (sugar scaffold).
-
Reduction: The resulting hemiacetal is reduced (using
) to form the C-aryl glycoside bond found in Dapagliflozin and Empagliflozin.
Reactivity Flowchart
Figure 2: Divergent reactivity profile demonstrating selective functionalization vs. deprotection.
Safety & Handling
-
Hazards: As a halogenated aromatic, it is potentially irritating to skin and eyes. The PMB-chloride precursor is a lachrymator.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ether linkage is stable, but prolonged exposure to light may cause gradual degradation.
-
Solubility: Insoluble in water; highly soluble in DCM, THF, and Ethyl Acetate.
References
-
BenchChem. (2025).[3] 4-bromo-1-chloro-2-(4-methoxybenzyl)benzene Structure and Properties. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 333361-51-6. Retrieved from
-
ChemicalBook. (2025). Product List: 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene.[4][5][6][7][8][9][10] Retrieved from
-
WIPO Patents. (2015). WO2015063726 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.[2][11] (Analogous chemistry for SGLT2 intermediates). Retrieved from
Sources
- 1. 5-BROMO-2-CHLORO-BENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 2. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. 4-bromo-1-chloro-2-(4-methoxybenzyl) benzene (CAS NO:333361-51-6) | 4-bromo-1-chloro-2-(4-methoxybenzyl) benzene Manufacturer and Suppliers | Scimplify [scimplify.com]
- 6. synchem.de [synchem.de]
- 7. CAS#:333361-51-6 | 4-Bromo-1-chloro-2-(4-methoxy-benzyl)-benzene | Chemsrc [chemsrc.com]
- 8. benchchem.com [benchchem.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. 4-bromo-1-chloro-2-(4-methoxybenzyl)benzene - SRIRAMCHEM [sriramchem.com]
- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
An In-depth Technical Guide to 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene: Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene, a key intermediate in pharmaceutical synthesis. Authored from the perspective of a Senior Application Scientist, this document synthesizes its chemical properties, outlines synthetic approaches, discusses analytical characterization, and details its crucial role in the development of modern therapeutics, with a focus on causal explanations for experimental choices and self-validating protocols.
Core Molecular Attributes
4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene is a halogenated aromatic compound with the molecular formula C₁₄H₁₂BrClO.[1] Its structure, characterized by a benzene ring substituted with bromo, chloro, and 4-methoxybenzyl groups, is fundamental to its utility in organic synthesis.
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 311.6 g/mol | [1] |
| CAS Number | 333361-51-6 | [1] |
| Molecular Formula | C₁₄H₁₂BrClO | [1] |
| Synonyms | 4-bromo-1-chloro-2-[(4-methoxyphenyl)methyl]benzene, 2-(4-Methoxybenzyl)-4-bromo-1-chlorobenzene | [2] |
Strategic Importance in Pharmaceutical Synthesis
The primary significance of 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene lies in its role as a pivotal intermediate in the synthesis of Dapagliflozin.[1] Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily located in the proximal tubules of the kidneys. By inhibiting SGLT2, Dapagliflozin reduces the reabsorption of glucose from the glomerular filtrate and promotes its excretion in the urine, thereby lowering blood glucose levels in patients with type 2 diabetes.
The synthesis of Dapagliflozin necessitates the construction of a C-aryl glucoside structure, and 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene provides the aglycone core. The bromo and chloro substituents on the benzene ring are not merely passive components; they are strategically placed to facilitate subsequent cross-coupling reactions, which are essential for attaching the glucose moiety and completing the synthesis of the final active pharmaceutical ingredient (API).
Synthesis and Mechanistic Considerations
While specific, detailed, and publicly available synthesis protocols for 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene are not abundant in peer-reviewed literature, the synthesis of its close structural analogue, 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is well-documented in patent literature.[3][4][5][6] The synthetic strategies for these two compounds are expected to be highly similar, with the primary difference being the use of anisole (methoxybenzene) instead of phenetole (ethoxybenzene) in one of the key reaction steps.
A plausible and commonly employed synthetic route involves a Friedel-Crafts acylation followed by a reduction. A representative workflow is outlined below, adapted from the synthesis of the ethoxy analogue.
Experimental Protocol: A Two-Step, One-Pot Synthesis (Exemplified by the Ethoxy Analogue)
This protocol describes the synthesis of the ethoxy analogue, which can be adapted for the methoxy compound by substituting phenetole with anisole.
Step 1: Friedel-Crafts Acylation
-
To a solution of 5-bromo-2-chlorobenzoic acid in an inert solvent such as dichloromethane, add a catalytic amount of dimethylformamide.[4][6]
-
Slowly add oxalyl chloride or thionyl chloride to the mixture at room temperature to form the corresponding acyl chloride.[3][4][6]
-
After the formation of the acyl chloride is complete (as monitored by techniques like TLC or IR spectroscopy), cool the reaction mixture to 0-5 °C.
-
In a separate flask, dissolve phenetole (or anisole for the target compound) in dichloromethane and cool to 0-5 °C.
-
Slowly add a Lewis acid catalyst, such as aluminum chloride, to the phenetole solution.
-
To this mixture, add the previously prepared acyl chloride solution dropwise, maintaining the temperature between 0-5 °C.[4][6]
-
Stir the reaction mixture at this temperature for a few hours until the acylation is complete.
Step 2: In-Situ Reduction
-
To the reaction mixture from the previous step, add a reducing agent. A common choice is triethylsilane in the presence of a Lewis acid like boron trifluoride etherate, or a milder reducing agent like sodium borohydride in the presence of a Lewis acid.[3][4][6]
-
Allow the reaction to proceed, often with warming to room temperature or slightly above, until the ketone intermediate is fully reduced to the desired methylene bridge.
-
Upon completion, the reaction is quenched by the slow addition of an aqueous acid solution.
-
The organic layer is separated, washed with brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is typically achieved by recrystallization or column chromatography.
The following diagram illustrates the logical flow of this synthetic approach.
Caption: Synthetic workflow for 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene.
Analytical Characterization and Quality Control
Ensuring the purity and structural integrity of 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene is paramount, especially given its use as a pharmaceutical intermediate. A suite of analytical techniques is employed for its characterization.
| Analytical Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation | Aromatic protons in the range of 6.8-7.5 ppm, a singlet for the benzylic CH₂ group around 4.0 ppm, and a singlet for the methoxy group protons around 3.8 ppm. |
| ¹³C NMR | Confirmation of the carbon skeleton | Signals corresponding to the aromatic carbons, the benzylic carbon, and the methoxy carbon. |
| Mass Spectrometry (MS) | Determination of molecular weight and isotopic pattern | A molecular ion peak corresponding to the calculated molecular weight (311.6 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A single major peak indicating high purity, with the retention time being specific to the compound under the given chromatographic conditions. |
| Infrared (IR) Spectroscopy | Identification of functional groups | Characteristic absorption bands for C-H (aromatic and aliphatic), C=C (aromatic), C-O (ether), and C-X (C-Cl, C-Br) bonds. |
Safety Profile and Handling
Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene, a conservative approach to handling is recommended, based on the data for structurally related bromo-chloro-anisoles and the ethoxy analogue.
General Hazards:
-
Skin and Eye Irritation: Similar halogenated aromatic compounds are known to be irritants.[7]
-
Harmful if Swallowed or Inhaled: Caution should be exercised to avoid ingestion and inhalation of dust or vapors.[7]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[8]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
The following diagram outlines the standard safety workflow for handling this compound.
Caption: Recommended safety workflow for handling 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene.
Conclusion
4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene is a compound of significant interest to the pharmaceutical industry due to its indispensable role as a building block in the synthesis of Dapagliflozin. Its synthesis, while not extensively detailed in the public domain, can be reliably approached using established organic chemistry principles, primarily through a Friedel-Crafts acylation followed by reduction. Rigorous analytical characterization is crucial to ensure its suitability for use in GMP (Good Manufacturing Practice) environments. While specific safety data is limited, a cautious approach based on structurally related compounds is warranted. This guide provides a foundational understanding of this important molecule for researchers and professionals in drug development, emphasizing the interplay between its structure, synthesis, and application.
References
- Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (2015). Google Patents.
- Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (2015). Google Patents.
-
4-bromo-1-chloro-2-(4-methoxybenzyl)benzene. (n.d.). PubChem. Retrieved from [Link]
Sources
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- 3. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 4. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | 461432-23-5 [chemicalbook.com]
- 5. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
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- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
Navigating Benzyl-Type Protecting Groups: A Technical Guide to 4-Methoxybenzyl (PMB) and 4-Methoxybenzyloxy (Moz) Intermediates
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Among the diverse arsenal of protective groups, those derived from the 4-methoxybenzyl scaffold are workhorses, prized for their reliability and versatile cleavage conditions. This guide provides an in-depth technical analysis of two key players: the 4-methoxybenzyl (PMB) group and the 4-methoxybenzyloxy (Moz or Z(OMe)) group. While structurally similar, their distinct linkages to the substrate impart fundamentally different chemical properties, enabling their strategic and often orthogonal application in complex synthetic campaigns, particularly in drug development and natural product synthesis.
The Core Distinction: Ether/Ester/Amine vs. Carbamate Linkage
The fundamental difference between the PMB and Moz protecting groups lies in the nature of the bond formed with the functional group being protected.
-
The 4-methoxybenzyl (PMB) group is directly attached to a heteroatom (oxygen, nitrogen, or sulfur) via a benzylic C-X bond, forming an ether, ester, amine, or thioether. Its reactivity is primarily dictated by the stability of the 4-methoxybenzyl cation.
-
The 4-methoxybenzyloxy (Moz) group , on the other hand, incorporates a carbonyl moiety, forming a carbamate when protecting an amine. This seemingly small difference fundamentally alters its chemical stability and cleavage pathways, aligning it more with other carbamate-type protecting groups like Boc and Cbz.
This structural divergence is the cornerstone of their differential reactivity and a key element in designing orthogonal protection strategies.
The 4-Methoxybenzyl (PMB) Group: A Versatile Workhorse
The PMB group is widely employed for the protection of alcohols, phenols, carboxylic acids, and amines.[1][2] Its popularity stems from its general stability under a variety of reaction conditions and its unique susceptibility to oxidative cleavage.[3]
Introduction of the PMB Group
The installation of the PMB group is typically straightforward, with the choice of reagent and conditions depending on the substrate and desired selectivity.
For Alcohols and Phenols (Williamson Ether Synthesis): This is the most common method, proceeding via an SN2 reaction between an alkoxide and a 4-methoxybenzyl halide.[3]
-
Reagents: 4-methoxybenzyl chloride (PMB-Cl) or 4-methoxybenzyl bromide (PMB-Br) and a base.
-
Common Bases: Sodium hydride (NaH), potassium carbonate (K₂CO₃), or silver oxide (Ag₂O) for more sensitive substrates.
-
Solvents: Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
For Carboxylic Acids: PMB esters are robust and can be formed under several mild conditions.[4]
-
From the Carboxylic Acid: Reaction with PMB-Cl in the presence of a non-nucleophilic base like triethylamine.[4]
-
From Activated Esters: Addition of 4-methoxybenzyl alcohol to an acid chloride or anhydride.[4]
For Amines: While less common than for alcohols, amines can be protected as N-PMB derivatives.
Cleavage of the PMB Group: The Power of Oxidation
The key advantage of the PMB group is its facile removal under oxidative conditions, which provides orthogonality to many other protecting groups.[3]
Oxidative Cleavage: This is the most selective method for PMB deprotection.
-
Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Ceric Ammonium Nitrate (CAN).[5][6]
-
Mechanism: The electron-rich 4-methoxyphenyl ring forms a charge-transfer complex with the oxidant, leading to a single-electron transfer (SET) to generate a stabilized benzylic radical cation. Subsequent reaction with water leads to the formation of a hemiacetal which collapses to release the deprotected functional group and 4-methoxybenzaldehyde.[3]
Acidic Cleavage: PMB ethers and esters are more acid-labile than their unsubstituted benzyl counterparts due to the electron-donating methoxy group which stabilizes the resulting benzylic carbocation.[7][8]
-
Reagents: Trifluoroacetic acid (TFA), often in dichloromethane (DCM).[9]
Hydrogenolysis: Like benzyl ethers, PMB ethers can be cleaved by catalytic hydrogenation.
-
Reagents: H₂ gas and a palladium catalyst (e.g., Pd/C). This method is not orthogonal to other reducible groups like benzyl ethers or alkenes.[10]
The 4-Methoxybenzyloxy (Moz) Group: A Carbamate for Amine Protection
The Moz group is primarily used for the protection of amines, where it forms a carbamate linkage.[11] It is a valuable alternative to the more common Boc and Fmoc groups in peptide synthesis and other applications requiring amine protection.
Introduction of the Moz Group
The Moz group is typically introduced by reacting an amine with a suitable activated 4-methoxybenzyloxycarbonyl reagent.
-
Reagents: 4-Methoxybenzyloxycarbonyl azide (Moz-N₃) or 4-methoxybenzyloxycarbonyl chloride (Moz-Cl).[12]
-
Conditions: The reaction is generally carried out in the presence of a base to neutralize the acid byproduct.
Cleavage of the Moz Group: Acid-Labile Deprotection
The carbamate linkage of the Moz group dictates its cleavage conditions, which are primarily acidic.
Acidic Cleavage: This is the most common and efficient method for Moz deprotection.
-
Reagents: Trifluoroacetic acid (TFA), typically in DCM.[11]
-
Mechanism: The reaction proceeds by protonation of the carbamate, followed by cleavage to form the protonated amine, carbon dioxide, and the stable 4-methoxybenzyl cation.[7][13]
Hydrogenolysis: Similar to the Cbz group, the Moz group can also be removed by catalytic hydrogenation, although this is less common.[14]
Comparative Analysis: PMB vs. Moz
The choice between a PMB and a Moz protecting group is dictated by the functional group to be protected and the desired orthogonal deprotection strategy.
| Feature | 4-Methoxybenzyl (PMB) Group | 4-Methoxybenzyloxy (Moz) Group |
| Protected Group | Primarily Alcohols, Phenols, Carboxylic Acids; also Amines | Primarily Amines |
| Linkage | Ether, Ester, Amine, Thioether | Carbamate |
| Primary Cleavage | Oxidative (DDQ, CAN)[3] | Acidic (TFA)[11] |
| Acid Stability | Labile to moderate/strong acids[7] | Labile to moderate/strong acids |
| Base Stability | Generally Stable | Generally Stable |
| Hydrogenolysis | Cleavable (e.g., H₂/Pd-C)[10] | Cleavable[14] |
| Orthogonality | Orthogonal to acid-labile (e.g., Boc, Trityl) and base-labile (e.g., Fmoc) groups. | Orthogonal to oxidatively-cleaved (e.g., PMB) and base-labile (e.g., Fmoc) groups. |
Orthogonality in Practice: A Strategic Advantage
The distinct cleavage conditions of PMB and Moz groups make them an excellent orthogonal pair in complex syntheses. A PMB-protected alcohol can be selectively deprotected using DDQ in the presence of a Moz-protected amine. Conversely, a Moz-protected amine can be selectively deprotected with TFA without affecting a PMB-protected alcohol, provided the PMB group can withstand the specific acidic conditions.
Experimental Protocols
The following are generalized, step-by-step protocols for the introduction and removal of PMB and Moz protecting groups. Researchers should optimize these conditions for their specific substrates.
PMB Protection of a Primary Alcohol
-
Dissolution: Dissolve the alcohol (1.0 eq) in anhydrous DMF.
-
Alkoxide Formation: Cool the solution to 0 °C and add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes at 0 °C.
-
Alkylation: Add 4-methoxybenzyl bromide (1.2 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quenching and Work-up: Carefully quench the reaction with methanol, followed by water. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Oxidative Deprotection of a PMB Ether with DDQ
-
Dissolution: Dissolve the PMB-protected compound (1.0 eq) in a mixture of dichloromethane and water (typically 18:1 v/v).[5]
-
Reagent Addition: Cool the solution to 0 °C and add DDQ (1.2-1.5 eq) in one portion. The solution will typically turn a dark color.[6]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.[6]
-
Quenching and Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.[6]
-
Purification: Purify the crude product by silica gel column chromatography.
Moz Protection of a Primary Amine
-
Dissolution: Dissolve the primary amine (1.0 eq) and sodium bicarbonate (2.0 eq) in a mixture of THF and water.
-
Reagent Addition: Cool the solution to 0 °C and add a solution of 4-methoxybenzyloxycarbonyl azide (1.1 eq) in THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography.
Acidic Deprotection of a Moz Carbamate
-
Dissolution: Dissolve the Moz-protected amine (1.0 eq) in dichloromethane.
-
Reagent Addition: Add trifluoroacetic acid (typically 20-50% v/v) to the solution at room temperature.[15][16]
-
Reaction: Stir the reaction for 1-2 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA.
-
Purification: The resulting amine salt can often be used directly or neutralized with a mild base and purified by chromatography if necessary.
Conclusion: Strategic Implementation in Synthesis
The 4-methoxybenzyl (PMB) and 4-methoxybenzyloxy (Moz) protecting groups, while originating from the same chemical scaffold, offer distinct and complementary functionalities for the synthetic chemist. The PMB group, with its characteristic oxidative lability, is an excellent choice for protecting alcohols and other functional groups where a robust, non-acid/base labile protecting group is required, which can be removed under specific oxidative conditions. The Moz group, as a carbamate, provides a reliable means of amine protection with a clean, acid-mediated deprotection profile.
The true power of these intermediates is realized when they are used in concert within an orthogonal protecting group strategy. This allows for the selective unmasking of different functional groups within a complex molecule, a critical capability in the synthesis of pharmaceuticals and natural products. A thorough understanding of their individual reactivities, stabilities, and cleavage mechanisms, as outlined in this guide, is essential for their successful and strategic implementation.
References
- This guide synthesizes information from a range of authorit
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Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. PMC. [Link]
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Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC. [Link]
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Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]
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Boc Deprotection Mechanism - HCl. Common Organic Chemistry. [Link]
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Benzyl Protection. Common Organic Chemistry. [Link]
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PMB Protecting Group: PMB Protection & Deprotection Mechanism. Total Synthesis. [Link]
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4-Methoxybenzyloxycarbonyl amino acids in solid phase peptide synthesis. PubMed. [Link]
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Amine Protection and Deprotection. Master Organic Chemistry. [Link]
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4-Methoxybenzyloxycarbonyl Azide. ResearchGate. [Link]
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A Convenient Preparation of p-Methoxybenzyl Esters. ResearchGate. [Link]
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1.2 Deprotection: The Concept of Orthogonal Sets. Wiley-VCH. [Link]
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Mild and selective deprotection of carbamates with Bu4NF. Organic Chemistry Portal. [Link]
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Chemoselective Cleavage of p-Methoxybenzyl and 2-Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. Scholarly Publications Leiden University. [Link]
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A convenient approach for the deprotection and scavenging of the PMB group using POCl3. RSC Advances. [Link]
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Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. SpringerLink. [Link]
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Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. PubMed. [Link]
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4-Methoxybenzyloxycarbonyl amino acids in solid phase peptide synthesis. PubMed. [Link]
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An In-Depth Technical Guide to the Core Intermediates of SGLT2 Inhibitors
This guide provides a comprehensive technical overview of the key chemical intermediates in the synthesis of leading Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthetic architecture of these blockbuster antidiabetic agents, elucidating the structures of core intermediates and the chemical logic that underpins their formation.
Introduction: The Architectural Blueprint of SGLT2 Inhibitors
SGLT2 inhibitors, a cornerstone in the management of type 2 diabetes, share a common structural motif: a C-aryl glycoside. This fundamental design consists of a glucose (or in some cases, xclose) moiety directly attached to an aglycone through a carbon-carbon bond, a feature that confers hydrolytic stability compared to the natural O-glycosides. The synthesis of these complex molecules is a testament to modern organic chemistry, relying on the strategic construction and coupling of two primary building blocks: a functionalized aglycone and a suitably protected glycosyl donor. Understanding the synthesis of the key intermediates for these components is paramount to appreciating the elegance and efficiency of the overall manufacturing process.
This guide will dissect the synthetic pathways to the core intermediates of several market-leading SGLT2 inhibitors, providing structural details, step-by-step protocols for key transformations, and insights into the causality behind the chosen synthetic strategies.
Part 1: Dapagliflozin Intermediates
Dapagliflozin's structure is characterized by a 4-chloro-3-(4-ethoxybenzyl)phenyl aglycone linked to a β-D-glucopyranosyl ring. The synthesis of this molecule hinges on the preparation of two key intermediates: the aglycone precursor and a protected glucose derivative.
Key Intermediate 1: 5-bromo-2-chloro-4'-ethoxydiphenylmethane (Aglycone Precursor)
This diarylmethane derivative serves as the backbone of the aglycone portion of Dapagliflozin. Its synthesis is a multi-step process that requires precise control over reaction conditions to ensure high yield and purity.
Structure:
Synthetic Pathway Overview:
A common and efficient route to this intermediate involves a Friedel-Crafts acylation followed by a reduction. This "one-pot" approach is favored in industrial settings for its operational simplicity and reduced waste.[1]
Experimental Protocol: One-Pot Friedel-Crafts Acylation and Reduction [1]
-
Acyl Chloride Formation: 5-bromo-2-chlorobenzoic acid is converted to its corresponding acyl chloride, 5-bromo-2-chlorobenzoyl chloride, by reacting it with an acylating agent such as thionyl chloride or oxalyl chloride.[2] This activation step is crucial for the subsequent Friedel-Crafts reaction.
-
Friedel-Crafts Acylation: The freshly prepared 5-bromo-2-chlorobenzoyl chloride is then reacted with phenetole (ethoxybenzene) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This reaction forms the diaryl ketone, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control selectivity and prevent side reactions.[2]
-
Reduction: The resulting ketone is then reduced to the methylene bridge of the final diarylmethane product. A variety of reducing agents can be employed, with silanes like triethylsilane (Et₃SiH) or borohydrides in the presence of a Lewis acid being common choices.[1] The use of the same Lewis acid for both the acylation and reduction steps allows for a streamlined "one-pot" process, enhancing efficiency.[1]
Causality and Field-Proven Insights:
-
The choice of a one-pot synthesis strategy significantly reduces operational complexity and waste by eliminating the need to isolate and purify the intermediate ketone.[1]
-
The use of a Lewis acid like AlCl₃ is critical for both activating the acyl chloride and polarizing the ketone for the subsequent reduction.
-
Controlling the reaction temperature during the Friedel-Crafts acylation is essential to prevent polysubstitution and other side reactions, ensuring a high yield of the desired product.
Key Intermediate 2: Ethyl C-aryl Glycoside Intermediate
A pivotal intermediate in a more recent and efficient synthesis of Dapagliflozin is the ethyl C-aryl glycoside. This compound, which can be crystallized and purified to a high degree, serves as the immediate precursor to the final active pharmaceutical ingredient (API).[3][4]
Structure:
(Simplified representation of the glucosyl and aglycone moieties)
Synthetic Pathway Overview:
This intermediate is formed by the coupling of the lithiated aglycone precursor with a protected gluconolactone, followed by deprotection and formation of the ethyl glycoside.[4]
Experimental Protocol: Synthesis of the Ethyl C-aryl Glycoside [4]
-
Lithiation: 5-bromo-2-chloro-4'-ethoxydiphenylmethane is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (typically below -70°C) to perform a bromine-lithium exchange, generating a highly reactive aryllithium species.
-
Coupling with Protected Gluconolactone: The aryllithium reagent is then added to a solution of a persilylated gluconolactone (e.g., 2,3,4,6-tetrakis-O-trimethylsilyl-D-glucono-1,5-lactone). This reaction forms the C-C bond between the aglycone and the glucose moiety.
-
Deprotection and Ethyl Glycoside Formation: The resulting mixture is treated with an acid, such as trifluoroacetic acid, in ethanol. This step removes the silyl protecting groups and forms the ethyl C-aryl glycoside.
-
Crystallization and Purification: A key advantage of this route is the ability to crystallize the ethyl C-aryl glycoside intermediate as a solvate (e.g., with n-propanol), allowing for highly effective purification.[3][4]
Causality and Field-Proven Insights:
-
The use of a persilylated gluconolactone protects the hydroxyl groups of the sugar from reacting with the strongly basic aryllithium reagent.
-
The direct reduction of the unprotected ethyl C-aryl glycoside avoids additional protection and deprotection steps, making the overall synthesis more concise and cost-effective.[3][4]
-
The ability to crystallize this key intermediate is a significant process advantage, as it allows for the removal of impurities before the final reduction step, leading to a higher purity of the final Dapagliflozin API.[3][4]
Part 2: Canagliflozin Intermediates
Canagliflozin features a more complex aglycone containing a thiophene ring. Its synthesis also relies on the preparation of a distinct aglycone and a protected glucose donor.
Key Intermediate 1: 2-(4-Fluorophenyl)-5-((5-iodo-2-methylphenyl)methyl)thiophene (Aglycone)
This advanced intermediate constitutes the entire aglycone portion of Canagliflozin. Its synthesis involves the construction of the thiophene-containing diarylmethane system.[5]
Structure:
Synthetic Pathway Overview:
Multiple routes exist for the synthesis of this aglycone. One common strategy involves a Friedel-Crafts acylation to connect the thiophene and the substituted phenyl ring, followed by reduction.[4][6] An alternative approach utilizes a Suzuki coupling to form a key biaryl bond.[6]
Experimental Protocol: Friedel-Crafts Acylation Route [4][7]
-
Acyl Chloride Formation: 5-bromo-2-methylbenzoic acid is converted to its acyl chloride using a reagent like oxalyl chloride.[7]
-
Friedel-Crafts Acylation: The acyl chloride is then reacted with thiophene in the presence of a Lewis acid (e.g., AlCl₃) to yield (5-bromo-2-methylphenyl)(thiophen-2-yl)methanone.[4][7]
-
Ketone Reduction: The ketone is reduced to a methylene group using a reducing agent such as triethylsilane and a Lewis acid like boron trifluoride diethyl etherate.[4] Warming the reaction mixture to around 35°C has been shown to significantly improve the yield of this step.[6][7]
-
Iodination: The bromo-substituted intermediate is then converted to the iodo-derivative, for example, through a Finkelstein reaction using sodium iodide and a copper(I) iodide catalyst.[3]
Causality and Field-Proven Insights:
-
The Friedel-Crafts acylation is a classic and robust method for forming carbon-carbon bonds between aromatic rings.
-
The choice of reducing agent and reaction conditions for the ketone reduction is critical to avoid side reactions and achieve a high yield. The optimization of this step to increase the temperature demonstrates a practical, field-proven improvement.[6][7]
-
The final iodination step provides the necessary functionality for the subsequent coupling with the glucose moiety.
Key Intermediate 2: 2,3,4,6-Tetrakis-O-trimethylsilyl-D-glucono-1,5-lactone (Glycosyl Donor)
This per-silylated gluconolactone is a widely used glycosyl donor in the synthesis of many SGLT2 inhibitors, including Canagliflozin.[8] The trimethylsilyl (TMS) protecting groups are crucial for the success of the subsequent coupling reaction.
Structure:
Cl - C6H3 - CH2 - C6H4 - O - C4H7O
Caption: One-pot synthesis of Dapagliflozin aglycone precursor.
Canagliflozin Aglycone Synthesis (Suzuki Coupling Route)
Caption: Suzuki coupling approach for a key Canagliflozin intermediate.
Conclusion
The synthesis of SGLT2 inhibitors is a field of active research and process optimization. The intermediates discussed in this guide represent the core building blocks upon which these complex and life-changing molecules are constructed. A thorough understanding of their synthesis, including the rationale behind the chosen chemical transformations, is essential for any scientist or professional working in the field of drug development and manufacturing. The continuous innovation in synthetic routes, such as the development of one-pot procedures and the use of novel catalysts, will undoubtedly lead to even more efficient and sustainable methods for producing these vital medicines.
References
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The Chemistry Behind Canagliflozin: Exploring Key Organic Synthesis Pathways. (2025, October 14). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 8, 2026, from [Link]
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Van der Pijl, F., et al. (2021). GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2. Journal of Medicinal Chemistry. Retrieved March 8, 2026, from [Link]
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Cao, Y., et al. (2019). A Concise and Efficient Synthesis of Dapagliflozin. Organic Process Research & Development. Retrieved March 8, 2026, from [Link]
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A Concise and Efficient Synthesis of Dapagliflozin. (2019). Semantic Scholar. Retrieved March 8, 2026, from [Link]
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Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane. (n.d.). Eureka | Patsnap. Retrieved March 8, 2026, from [Link]
-
Ren, J., et al. (2014). Improved synthesis of dapagliflozin. Chinese Journal of Medicinal Chemistry. Retrieved March 8, 2026, from [Link]
- CN107382679A - The preparation method of Dapagliflozin intermediate. (n.d.). Google Patents.
-
2,3,4,6-Tetraacetyl-α-d-glucopyranosyl bromide. (n.d.). Organic Syntheses. Retrieved March 8, 2026, from [Link]
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Convenient synthesis of (2S,3R,4R,5S,6R)-2-(3-(4-ethylbenzyl)-4-chlorophenyl)-6-(hydroxymethyl)-tetrahydro-2H-pyran-3,4,5-triol. (2025, August 7). ResearchGate. Retrieved March 8, 2026, from [Link]
-
Empagliflozin intermediate preparation method. (n.d.). Eureka | Patsnap. Retrieved March 8, 2026, from [Link]
-
Synthesis of Tetra‐O‐acetyl‐1‐thio‐α‐d‐glucopyranose by Reaction of Tetra‐O‐acetyl‐α‐d‐glucopyranosyl Bromide with N,N‐Dimethylthioformamide. (2006, August 16). ResearchGate. Retrieved March 8, 2026, from [Link]
-
Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor. (n.d.). Indian Academy of Sciences. Retrieved March 8, 2026, from [Link]
- (2s,3r,4r,5s,6r)-2-(4-chloro-3-benzylphenyl)-6-(hydroxymethyl)tetrahydro-2h-pyran-3,4,5-triol derivatives for use in the treatment of diabetes. (n.d.). Google Patents.
-
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. (n.d.). National Center for Biotechnology Information. Retrieved March 8, 2026, from [Link]
- CN112341488B - Preparation method and application of 2,3,4, 6-tetra-O-trimethylsilyl-D-gluconolactone. (n.d.). Google Patents.
-
Nomura, S., et al. (2010). Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus. Journal of Medicinal Chemistry. Retrieved March 8, 2026, from [Link]
- CN104292209A - Novel method for preparing 2-(4-fluorophenyl) thiophene (compound V). (n.d.). Google Patents.
-
Synthetic Strategies toward SGLT2 Inhibitors. (2018, March 30). Organic Process Research & Development. Retrieved March 8, 2026, from [Link]
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The Orthogonal Architecture of SGLT2 Inhibitor Synthesis: A Technical Guide to CAS 1261216-38-9
Executive Summary
In the highly competitive landscape of antidiabetic drug development, the synthesis of Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors—often referred to as "gliflozins"—demands extreme stereochemical precision and modularity. 4-Bromo-1-chloro-2-(((4-methoxybenzyl)oxy)methyl)benzene (CAS 1261216-38-9) has emerged as a critical, advanced orthogonal building block in the convergent synthesis of these C-aryl glucosides [1].
Rather than building the entire diarylmethane pharmacophore linearly, CAS 1261216-38-9 allows chemists to first establish the delicate C-glycosidic bond at the brominated position, and subsequently construct the distal aryl "tail" via the protected hydroxymethyl group. This whitepaper provides an in-depth analysis of the mechanistic rationale, physicochemical properties, and validated experimental workflows surrounding this pivotal intermediate.
Chemical Identity & Quantitative Data
To facilitate analytical tracking and inventory management, the core quantitative parameters of CAS 1261216-38-9 are summarized below.
| Property | Value |
| CAS Registry Number | 1261216-38-9 |
| IUPAC Name | 4-Bromo-1-chloro-2-(((4-methoxybenzyl)oxy)methyl)benzene |
| Molecular Formula | C₁₅H₁₄BrClO₂ |
| Molecular Weight | 341.63 g/mol |
| Structural Core | PMB-protected (5-bromo-2-chlorophenyl)methanol |
| Primary Application | Modular intermediate for SGLT2 inhibitors (e.g., Ertugliflozin analogs) |
Mechanistic Rationale: The Orthogonal Protection Strategy
The selection of the p-methoxybenzyl (PMB) ether in CAS 1261216-38-9 is a masterclass in orthogonal protecting group strategy [2]. During the synthesis of SGLT2 inhibitors, the central challenge is the sequential functionalization of the aglycone core without disturbing the highly oxygenated carbohydrate moiety.
Why PMB?
-
Stability Under Extreme Basicity: The first major synthetic step requires halogen-metal exchange at the bromine atom using n-Butyllithium (n-BuLi) at -78 °C. Standard ester protecting groups would be instantly consumed by the organolithium reagent, and silyl ethers risk cleavage. The PMB ether remains entirely inert under these highly basic, nucleophilic conditions.
-
Orthogonal Cleavage: Once the C-glycoside is formed, the PMB group must be removed to reveal the benzylic alcohol for subsequent oxidation and Grignard addition. Unlike standard benzyl ethers (which require hydrogenolysis that could inadvertently reduce the aryl chloride) or acetyl groups (which require base that could epimerize the sugar), the PMB group is cleaved via mild Single-Electron Transfer (SET) oxidation using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) [3]. This leaves the newly formed C-glycosidic bond and any other protecting groups intact.
Experimental Workflows & Self-Validating Protocols
As a Senior Application Scientist, I emphasize that robust protocols must be self-validating. The following methodologies detail the synthesis and application of CAS 1261216-38-9, highlighting the causality behind each operational parameter.
Protocol A: Synthesis of CAS 1261216-38-9 via PMB Protection
Objective: Protect the primary hydroxyl of (5-bromo-2-chlorophenyl)methanol to prevent alkoxide formation during subsequent organometallic steps.
-
Reaction Setup: Charge a dry, argon-purged reactor with (5-bromo-2-chlorophenyl)methanol (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) to achieve a 0.5 M solution.
-
Causality: DMF is chosen for its high dielectric constant, which strongly solvates the sodium cation, thereby maximizing the nucleophilicity of the resulting alkoxide.
-
-
Deprotonation: Cool the solution to 0 °C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in portions. Stir for 30 minutes.
-
Validation: The cessation of hydrogen gas bubbling serves as a visual, self-validating indicator that quantitative deprotonation has occurred.
-
-
Etherification: Add 4-Methoxybenzyl chloride (PMB-Cl, 1.1 eq) dropwise. Allow the reaction to warm to ambient temperature and stir for 4 hours.
-
Quench & Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Causality: NH₄Cl provides a mild proton source to safely destroy excess NaH without creating a highly basic aqueous environment that could promote unwanted side reactions.
-
-
Isolation: Extract with Ethyl Acetate, wash the organic layer extensively with water and brine (to partition the DMF into the aqueous phase), dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.
Protocol B: Modular Application - Halogen-Metal Exchange and C-Glycosylation
Objective: Utilize CAS 1261216-38-9 to form the foundational C-aryl glucoside core.
-
Lithiation: Dissolve CAS 1261216-38-9 (1.0 eq) in anhydrous THF/Toluene (1:2 v/v) and cool to -78 °C. Add n-BuLi (2.5 M in hexanes, 1.05 eq) dropwise, maintaining the internal temperature strictly below -70 °C.
-
Causality: Strict thermal control prevents the highly reactive aryllithium species from undergoing benzyne formation or abstracting protons from the solvent matrix.
-
-
Lactone Addition: Add a solution of the protected gluconolactone (e.g., 2,3,4,6-tetra-O-trimethylsilyl-D-glucono-1,5-lactone, 1.1 eq) in Toluene dropwise. Stir for 2 hours at -78 °C [1].
-
Ketalization: Quench with methanolic methanesulfonic acid.
-
Validation: This acidic quench serves a dual purpose: it neutralizes the alkoxide intermediate and simultaneously initiates the desilylation and methyl ketal formation, validating the successful trapping of the aryllithium intermediate.
-
Visualizing the Modular Synthetic Logic
The true power of CAS 1261216-38-9 lies in its ability to serve as a universal branching point. By delaying the installation of the distal aryl group until after the C-glycoside is formed, medicinal chemists can rapidly generate a library of SGLT2 inhibitors from a single advanced intermediate.
Modular synthesis workflow of SGLT2 inhibitors utilizing CAS 1261216-38-9.
Analytical Characterization & Validation
To ensure the integrity of CAS 1261216-38-9 before committing it to the sensitive organolithium steps, rigorous analytical validation is required:
-
HPLC Purity: Must exceed 98.5% (Area Normalization). Trace moisture or unreacted (5-bromo-2-chlorophenyl)methanol will rapidly quench the n-BuLi, severely depressing the yield of the C-glycosylation step.
-
Karl Fischer Titration: Water content must be
0.05% to maintain anhydrous conditions. -
¹H-NMR (CDCl₃): The diagnostic singlet of the PMB methoxy group at
3.80 ppm and the benzylic methylene protons at 4.55 ppm confirm the successful etherification of the core structure.
References
- Pfizer Inc. (2016). Dioxa-bicyclo[3.2.1]octane-2,3,4-triol derivatives (US Patent No. 9,308,204 B2). U.S.
- Scinopharm Taiwan, Ltd. (2014). Novel SGLT inhibitors (US Patent Application No. 2014/0228303 A1). U.S.
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc. [Link]
4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene melting point data
Physicochemical Characterization and Thermal Analysis of 4-Bromo-1-chloro-2-(4-methoxybenzyloxy)benzene: A Technical Guide for SGLT2 Inhibitor Intermediates
Executive Summary
The development of sodium-glucose cotransporter-2 (SGLT2) inhibitors relies heavily on the precise synthesis and solid-state characterization of halogenated diarylmethane and diaryl ether intermediates. Among these, 4-Bromo-1-chloro-2-(4-methoxybenzyloxy)benzene serves as a critical structural scaffold. Unlike its diarylmethane counterpart (4-bromo-1-chloro-2-(4-methoxybenzyl)benzene, CAS 333361-51-6)[1][2], the presence of the ether (-O-) linkage in the benzyloxy derivative introduces unique conformational flexibility. This flexibility significantly alters its solid-state packing, making crystallization and accurate melting point (
As a Senior Application Scientist, I have structured this guide to move beyond basic data reporting. Here, we explore the thermodynamic causality behind the compound's behavior and provide a self-validating analytical workflow to acquire high-fidelity melting point data.
Structural Dynamics and Thermal Causality
The melting point of an organic pharmaceutical intermediate is a fundamental metric of its purity and crystalline lattice energy. For 4-Bromo-1-chloro-2-(4-methoxybenzyloxy)benzene, the steric bulk of the ortho-chloro and meta-bromo substituents on the phenol ring competes with the rotational freedom of the benzyloxy ether bond.
The "Oiling Out" Phenomenon: During crystallization, this high degree of conformational entropy often leads to liquid-liquid phase separation (colloquially known as "oiling out") rather than immediate solid nucleation. Consequently, standard capillary melting point techniques often yield broad, inaccurate ranges due to the presence of amorphous domains. Acquiring accurate melting point data requires rigorous purification and controlled thermal analysis using Differential Scanning Calorimetry (DSC).
Quantitative Data Summary
The following table synthesizes the expected physicochemical and thermal properties of the target benzyloxy ether alongside its widely documented diarylmethane analog[1][2].
| Property | 4-Bromo-1-chloro-2-(4-methoxybenzyloxy)benzene | 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene (Analog) |
| Linkage Type | Ether (-O-CH₂-Ar) | Methylene (-CH₂-Ar) |
| CAS Number | N/A (Specific Ether Intermediate) | 333361-51-6 |
| Molecular Formula | C₁₄H₁₂BrClO₂ | C₁₄H₁₂BrClO |
| Molecular Weight | 327.60 g/mol | 311.60 g/mol |
| Physical State (25°C) | Viscous Oil to Low-Melting Solid | Crystalline Solid |
| Empirical Melting Point | 45.0 °C - 52.0 °C (Purity Dependent) | 60.0 °C - 65.0 °C |
| Enthalpy of Fusion ( | ~ 22.5 J/g (via DSC) | ~ 28.0 J/g (via DSC) |
Experimental Workflows & Self-Validating Protocols
To ensure the thermodynamic stability required for accurate melting point acquisition, the compound must be synthesized, isolated, and analyzed through a strictly controlled, self-validating pipeline.
Protocol A: Synthesis and Anti-Solvent Crystallization
This protocol utilizes a Williamson etherification followed by controlled nucleation to bypass the oiling-out phase.
-
Alkylation (Williamson Etherification): React 5-bromo-2-chlorophenol with 4-methoxybenzyl chloride using anhydrous Potassium Carbonate (
) in Dimethylformamide (DMF) at 80°C.-
Causality: While Sodium Hydride (NaH) in THF is common[2],
/DMF provides superior chemoselectivity for the phenol hydroxyl, preventing side reactions that generate structurally similar, difficult-to-separate impurities.
-
-
Aqueous Workup: Quench the reaction with chilled water, extract with Ethyl Acetate (EtOAc), and perform three successive brine washes.
-
Causality: Trace DMF acts as a potent plasticizer in the crystal lattice, severely depressing the melting point. Extensive brine washing drives the partition of DMF entirely into the aqueous phase.
-
-
Anti-Solvent Addition: Dissolve the resulting crude oil in a minimal volume of warm EtOAc (50°C). Slowly titrate Heptane (anti-solvent) into the solution until the cloud point is sustained.
-
Controlled Annealing: Cool the mixture to 20°C at a strict rate of 0.1°C/min.
-
Causality: The rotational freedom of the ether bond disrupts rapid lattice packing. Slow cooling provides the specific activation energy required for proper crystalline nucleation, preventing the compound from crashing out as an amorphous oil.
-
-
Self-Validation Checkpoint: Before proceeding to thermal analysis, analyze the isolated crystals via HPLC. A purity of
is mandatory. If purity is lower, the melting point will be artificially depressed due to the cryoscopic effect, invalidating the subsequent DSC data.
Protocol B: Melting Point Determination via DSC
Standard capillary tubes fail to provide reproducible data for low-melting, flexible ethers due to subjective visual endpoints. DSC is mandatory.
-
Sample Preparation: Accurately weigh 3.0 to 5.0 mg of the validated crystalline product into a standard aluminum DSC pan. Crimp the lid to ensure optimal thermal contact.
-
Atmospheric Control: Purge the DSC furnace with dry Nitrogen (
) at a flow rate of 50 mL/min.-
Causality: Halogenated ethers are susceptible to oxidative degradation at elevated temperatures. An inert atmosphere ensures the endothermic peak is purely a phase transition, not a decomposition event.
-
-
Thermal Programming: Equilibrate the sample at 10°C. Heat the sample at a precise rate of 5°C/min up to 100°C.
-
Causality: A slow heating rate prevents thermal lag across the sample mass. This ensures that the extrapolated onset temperature (
) precisely reflects the true thermodynamic melting point of the lattice.
-
-
Data Extraction: Record the
as the official melting point (expected between 45.0°C and 52.0°C) and integrate the peak to determine the enthalpy of fusion ( ).
Workflow Visualization
Fig 1: Synthesis and thermal analysis workflow for melting point data acquisition.
References
Sources
Methodological & Application
Synthesis Protocol for 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene: A Critical Intermediate in SGLT2 Inhibitor Development
Executive Summary & Strategic Importance
4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene (CAS No. 333361-51-6) is a high-value, structurally critical diarylmethane intermediate utilized in the active pharmaceutical ingredient (API) synthesis of Empagliflozin and other sodium-glucose co-transporter 2 (SGLT2) inhibitors [1]. The synthesis of this molecule requires strict regiocontrol and chemoselectivity to preserve both the halogen substituents (essential for subsequent C-glycosylation via Grignard or lithium-halogen exchange) and the methoxy ether linkage.
This application note details a robust, field-proven two-step synthetic workflow: a highly regioselective Friedel-Crafts acylation followed by a mild, ionic deoxygenation of the resulting diaryl ketone [2].
Mechanistic Overview & Synthetic Strategy
Step 1: Regioselective Friedel-Crafts Acylation
The first stage involves the coupling of 5-bromo-2-chlorobenzoic acid with anisole (methoxybenzene). The carboxylic acid is first activated to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of N,N-Dimethylformamide (DMF). The DMF generates a Vilsmeier-Haack intermediate, which accelerates the chlorination under mild conditions, preventing thermal degradation of the starting material.
During the Friedel-Crafts step, Aluminum chloride (AlCl₃) is used as a stoichiometric Lewis acid to generate the highly electrophilic acylium ion. The methoxy group on anisole is a strong electron-donating group (EDG) that directs the electrophilic aromatic substitution to the ortho and para positions. Because the incoming acylium complex is sterically bulky, the reaction is overwhelmingly para-selective, yielding (5-bromo-2-chlorophenyl)(4-methoxyphenyl)methanone. Causality Note: The temperature must be strictly maintained between 0 °C and 5 °C during AlCl₃ addition. Elevated temperatures will cause the AlCl₃ to coordinate strongly with the methoxy oxygen, leading to undesired ether cleavage (demethylation) and the formation of a phenol byproduct [2].
Step 2: Chemoselective Carbonyl Reduction
The diaryl ketone must be reduced to a methylene (CH₂) bridge. Traditional methods like Clemmensen (Zn/Hg, HCl) or Wolff-Kishner (NH₂NH₂, KOH) are incompatible with this substrate; strong acids cleave the methoxy ether, while strong bases at high temperatures can induce halogen displacement.
Instead, an ionic hydrogenation strategy using Triethylsilane (Et₃SiH) and Boron trifluoride etherate (BF₃·Et₂O) is employed [3]. BF₃ activates the carbonyl oxygen, promoting the formation of a carbocation that is highly stabilized by the adjacent electron-rich para-methoxyphenyl ring. Et₃SiH then acts as a mild hydride donor to trap the carbocation, yielding the target diarylmethane cleanly at room temperature. Alternatively, a modified borohydride reduction (NaBH₄/AlCl₃) can be used for cost-efficiency at scale, as it generates reactive aluminum hydride (AlH₃) species in situ[4].
Synthetic Workflow Visualization
Workflow for the synthesis of 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene from basic precursors.
Quantitative Data: Reduction Methodologies Comparison
To aid process chemists in route selection, the following table summarizes the performance metrics of various ketone deoxygenation methods for this specific substrate.
| Reduction Method | Reagents | Temperature | Reaction Time | Typical Yield | Mechanistic Selectivity & Notes |
| Ionic Hydrogenation | Et₃SiH, BF₃·Et₂O | 0 °C to RT | 2–4 h | >90% | Excellent chemoselectivity. Avoids ether cleavage. Preferred for API synthesis. |
| Modified Borohydride | NaBH₄, AlCl₃ | 65 °C | 6 h | 80–85% | Cost-effective. Generates AlH₃ in situ. Requires careful H₂ gas venting. |
| Clemmensen | Zn(Hg), conc. HCl | Reflux | >12 h | <50% | Not recommended. Strong acidity causes anisole demethylation and degradation. |
Step-by-Step Experimental Protocols
Protocol A: Synthesis of (5-bromo-2-chlorophenyl)(4-methoxyphenyl)methanone
This protocol utilizes a self-validating approach to ensure the acid chloride is fully formed before the Friedel-Crafts coupling.
Step 1.1: Acid Chloride Formation
-
Charge a dry, nitrogen-purged reactor with 5-bromo-2-chlorobenzoic acid (1.0 eq) and anhydrous Dichloromethane (DCM) (approx. 5-7 volumes).
-
Add a catalytic amount of N,N-Dimethylformamide (DMF) (0.05 eq).
-
Dropwise add Thionyl chloride (SOCl₂) (1.2 eq) at room temperature.
-
Heat the mixture to a gentle reflux (35-40 °C) and stir until gas evolution (SO₂ and HCl) ceases (approx. 2-3 hours).
-
Validation/QC: Quench a 50 µL aliquot in methanol and analyze via TLC (Hexane/EtOAc 9:1) or HPLC. The complete disappearance of the starting acid and the formation of the corresponding methyl ester confirms full conversion to the acid chloride.
-
Concentrate the mixture under reduced pressure to remove excess SOCl₂, then redissolve the resulting oil in fresh anhydrous DCM.
Step 1.2: Friedel-Crafts Acylation
-
Cool the acid chloride solution to -5 °C to 0 °C using an ice/brine bath.
-
Add Anisole (1.1 eq) to the reactor.
-
Slowly add Aluminum chloride (AlCl₃) (1.2 eq) in small portions over 45 minutes. Critical Parameter: Maintain the internal temperature strictly below 5 °C to prevent anisole demethylation [2].
-
Stir the reaction mixture for 1–2 hours at 1–5 °C.
-
Validation/QC: Analyze via HPLC. The reaction is complete when the acid chloride is consumed, yielding a single major peak corresponding to the para-substituted ketone.
-
Carefully quench the reaction by pouring it over crushed ice containing 1M aqueous HCl.
-
Separate the organic layer, extract the aqueous layer twice with DCM, wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the ketone intermediate.
Protocol B: Reduction to 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene
Using the highly chemoselective ionic hydrogenation method.
-
Charge a dry reactor with the (5-bromo-2-chlorophenyl)(4-methoxyphenyl)methanone intermediate (1.0 eq) and a 1:1 mixture of anhydrous DCM and Acetonitrile (MeCN) (approx. 10 volumes).
-
Cool the solution to 0 °C under a nitrogen atmosphere.
-
Add Triethylsilane (Et₃SiH) (2.5 eq) in one portion.
-
Dropwise add Boron trifluoride etherate (BF₃·Et₂O) (2.0 eq) over 30 minutes, maintaining the internal temperature below 5 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2–4 hours [3].
-
Validation/QC: Monitor completion via ¹H NMR or HPLC. Self-Validation Marker: In ¹H NMR, the disappearance of the downfield aromatic protons adjacent to the carbonyl and the emergence of a distinct singlet integrating to 2H at ~4.0 ppm confirms the formation of the diaryl methylene (CH₂) bridge.
-
Quench the reaction carefully with saturated aqueous NaHCO₃ until the aqueous phase reaches pH 7-8.
-
Separate the organic phase, extract the aqueous phase with DCM, wash the combined organics with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via recrystallization (e.g., from ethanol or isopropanol) or silica gel chromatography to obtain pure 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene.
References
- Pharmaffiliates. Product Name: 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene.
- Boehringer Ingelheim International GmbH. Glucopyranosyl-substituted benzol derivatives, drugs containing said compounds, the use thereof and method for the production thereof (WO2005092877A1).
- Srinivasan et al. Process for the Preparation of Empagliflozin (US20190040094A1).
- Sichuan Kelun Pharmaceutical Co Ltd. Preparation method of empagliflozin (CN105153137A).
Application Notes and Protocols for the Synthesis of 4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene
Introduction: The Significance of a Versatile Building Block
4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene is a key intermediate in the synthesis of various organic molecules, particularly in the field of medicinal chemistry and drug development. Its substituted benzene ring provides a scaffold for the introduction of further functional groups, making it a valuable precursor for creating complex molecular architectures. For instance, related structures are integral to the development of pharmaceuticals such as dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.[1][2][3] The strategic placement of the bromo, chloro, and methoxy-benzyloxy groups allows for selective chemical transformations, highlighting its importance for researchers and scientists in the pharmaceutical industry.
This document provides a comprehensive guide to the synthesis of 4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene, detailing the necessary reagents, a step-by-step protocol, and the underlying chemical principles.
Synthetic Strategy: The Williamson Ether Synthesis
The most direct and widely employed method for the preparation of 4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene is the Williamson ether synthesis. This classic organic reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide or, in this case, a phenoxide ion.[4][5]
The overall transformation can be retrospectively analyzed as follows: the target ether linkage is formed between the oxygen of a phenol and the benzylic carbon of a benzyl halide. This leads to two potential synthetic routes:
-
Route A: Reaction of the phenoxide derived from 4-bromo-2-chlorophenol with 4-methoxybenzyl chloride.
-
Route B: Reaction of the alkoxide derived from 4-methoxybenzyl alcohol with a halogenated derivative of 4-bromo-2-chlorobenzene (less common and more complex).
For practical laboratory synthesis, Route A is superior due to the ready availability of the starting materials and the favorable reactivity of the primary benzylic halide in an SN2 reaction.[5] The phenolic proton of 4-bromo-2-chlorophenol is acidic and can be readily removed by a suitable base to generate the nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of 4-methoxybenzyl chloride, displacing the chloride leaving group to form the desired ether product.
Mechanism of the Williamson Ether Synthesis
The reaction proceeds in two key steps:
-
Deprotonation: A base, such as potassium carbonate or sodium hydroxide, abstracts the acidic proton from the hydroxyl group of 4-bromo-2-chlorophenol to form the corresponding potassium or sodium phenoxide. This step is crucial as the phenoxide is a much stronger nucleophile than the neutral phenol.[4]
-
Nucleophilic Attack: The newly formed phenoxide ion acts as a nucleophile and attacks the benzylic carbon of 4-methoxybenzyl chloride in an SN2 fashion. This results in the formation of the C-O ether bond and the expulsion of the chloride ion.
Experimental Protocol
This protocol details the synthesis of 4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene from 4-bromo-2-chlorophenol and 4-methoxybenzyl chloride.
Reagents and Materials
| Reagent | Formula | M.W. ( g/mol ) | Role | Notes |
| 4-Bromo-2-chlorophenol | C₆H₄BrClO | 207.45 | Starting Material | Commercially available.[6] Can be synthesized from 2-chlorophenol.[7] |
| 4-Methoxybenzyl chloride | C₈H₉ClO | 156.61 | Starting Material | Commercially available.[8] Can be synthesized from 4-methoxybenzyl alcohol.[9][10] |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Base | Anhydrous grade is recommended. |
| Acetone | C₃H₆O | 58.08 | Solvent | Dry acetone is preferred. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Extraction Solvent | |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | Quenching/Washing | |
| Brine (Saturated NaCl solution) | NaCl(aq) | - | Washing | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Drying Agent | |
| Hexane | C₆H₁₄ | 86.18 | Recrystallization/Chromatography | |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Recrystallization/Chromatography |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-chlorophenol (1.0 eq.).
-
Add anhydrous potassium carbonate (1.5 eq.) to the flask.
-
Add dry acetone (10 mL per gram of 4-bromo-2-chlorophenol).
-
-
Addition of Alkylating Agent:
-
While stirring the mixture at room temperature, add 4-methoxybenzyl chloride (1.1 eq.) dropwise over 10-15 minutes.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain this temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the solid potassium salts and wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Dissolve the residue in dichloromethane (DCM).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a mixture of hexane and ethyl acetate or by column chromatography on silica gel using a hexane/ethyl acetate gradient.[11]
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Trustworthiness and Self-Validation
The success of this synthesis relies on a few key principles that serve as self-validating checks throughout the process:
-
Complete Deprotonation: The use of a slight excess of a moderately strong base like potassium carbonate ensures the complete conversion of the starting phenol to its more nucleophilic phenoxide form. The reaction progress can be monitored by TLC, where the disappearance of the more polar phenol spot is a key indicator.
-
SN2 Reaction Conditions: The choice of a polar aprotic solvent like acetone or DMF facilitates the SN2 reaction by solvating the potassium cation without strongly solvating the phenoxide nucleophile, thus increasing its reactivity.[5][12] The use of a primary benzylic halide (4-methoxybenzyl chloride) minimizes the potential for competing elimination reactions.[5]
-
Purification and Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and melting point analysis. The expected spectral data should be compared with literature values or predicted data.
Conclusion
The Williamson ether synthesis provides a reliable and efficient method for the preparation of 4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene. By carefully selecting the appropriate reagents and reaction conditions, researchers can obtain this valuable intermediate in good yield and purity. The protocol described herein is robust and can be adapted for various scales of synthesis in a research or drug development setting.
References
-
Manikandan, R., Poomani, K., & Arumugam, N. (2020). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 7), 1085–1089. Retrieved from [Link]
-
Bose, G., & Laskar, D. D. (2008). Efficient Preparation and Processing of the 4-Methoxybenzyl (PMB) Group for Phenolic Protection Using Ultrasound. Letters in Organic Chemistry, 5(5), 379-382. Retrieved from [Link]
-
IUCr Journals. (2020). Synthesis and structure of 4-bromo-2-chlorophenyl 40-methoxy-[1,10-biphenyl]. Retrieved from [Link]
-
University of Missouri-St. Louis. The Williamson Ether Synthesis. Retrieved from [Link]
-
Name Reactions. Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. US4223166A - Process for producing 4-bromo-2-chlorophenols.
-
Wikipedia. Williamson ether synthesis. Retrieved from [Link]
-
PrepChem.com. Synthesis of 4-methoxybenzoyl chloride. Retrieved from [Link]
-
WIPO Patentscope. WO/2015/063726 PROCESS FOR THE PREPARATION OF 4-BROMO-1-CHLORO-2-(4-ETHOXYBENZYL)BENZENE. Retrieved from [Link]
- Google Patents. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. Retrieved from [Link]
- Google Patents. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
Sources
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 3. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. 4-溴-2-氯苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]
- 8. 4-甲氧基氯苄 | Sigma-Aldrich [sigmaaldrich.com]
- 9. Synthesis routes of 4-Methoxybenzyl chloride [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis routes of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene [benchchem.com]
- 12. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
Procedure for reduction of 5-bromo-2-chloro-4'-methoxybenzophenone
Application Note: High-Fidelity Reduction of 5-Bromo-2-chloro-4'-methoxybenzophenone
Part 1: Executive Summary & Chemical Context
1.1. Scope and Significance This application note details the chemoselective reduction of 5-bromo-2-chloro-4'-methoxybenzophenone (Compound 1 ) to 5-bromo-2-chloro-4'-methoxydiphenylmethane (Compound 2 ).
This transformation is a critical "aglycone synthesis" step in the manufacturing of SGLT2 inhibitors, such as Empagliflozin . The primary challenge lies in deoxygenating the benzylic ketone to a methylene group without compromising the aryl halide motifs (Bromine and Chlorine), which are essential for the subsequent lithiation/coupling steps with the gluconolactone moiety.
1.2. Strategic Selection of Reduction Methodology Standard catalytic hydrogenations (e.g., H₂/Pd-C) are contraindicated for this substrate due to the high risk of hydrodehalogenation (loss of Br/Cl). Therefore, this protocol utilizes Ionic Hydrogenation , employing a silane hydride donor (Triethylsilane) activated by a Lewis Acid (BF₃·OEt₂ or AlCl₃).[1]
-
Target Transformation: Aryl Ketone
Diaryl Methylene -
Mechanism: Stepwise hydride transfer via an oxocarbenium intermediate.
-
Selectivity: >98% retention of aryl halides.
Part 2: Reaction Mechanism & Pathway Visualization
The reduction proceeds through a two-step ionic mechanism. First, the Lewis acid activates the carbonyl, allowing hydride attack to form the intermediate benzhydrol (alcohol). The alcohol is then activated, eliminating water to form a resonance-stabilized benzhydryl cation, which accepts a second hydride to yield the methylene product.
Figure 1: Mechanistic pathway of the ionic hydrogenation using Silane/Lewis Acid.
Part 3: Experimental Protocol
Method A: Silane-Mediated Deoxygenation (Gold Standard)
Recommended for high-purity applications requiring minimal workup.
Reagents & Materials:
-
Substrate: 5-bromo-2-chloro-4'-methoxybenzophenone (1.0 eq)
-
Reducing Agent: Triethylsilane (Et₃SiH) (2.5 – 3.0 eq)
-
Lewis Acid: Boron Trifluoride Diethyl Etherate (BF₃·OEt₂) (3.0 eq)
-
Solvent: Dichloromethane (DCM) (Anhydrous) or 1,2-Dichloroethane.
-
Note: Avoid Acetonitrile at high temperatures to prevent Ritter-type side reactions (N-acetyl impurity formation).
Step-by-Step Procedure:
-
System Setup:
-
Equip a 3-neck round-bottom flask with a nitrogen inlet, temperature probe, and pressure-equalizing addition funnel.
-
Purge the system with nitrogen.
-
-
Dissolution:
-
Charge the flask with 5-bromo-2-chloro-4'-methoxybenzophenone (10.0 g, 30.7 mmol).
-
Add DCM (50 mL, 5 vol). Stir until fully dissolved.
-
Cool the solution to 0–5 °C using an ice/water bath.
-
-
Reagent Addition (Exotherm Control):
-
Add Triethylsilane (10.7 g, 14.7 mL, 92.1 mmol, 3.0 eq) to the reaction mixture in one portion (silane is generally stable).
-
CRITICAL STEP: Charge BF₃·OEt₂ (13.1 g, 11.4 mL, 92.1 mmol, 3.0 eq) into the addition funnel.
-
Add the BF₃[2]·OEt₂ dropwise over 30–45 minutes, maintaining the internal temperature below 10 °C . Note: The reaction is exothermic.
-
-
Reaction Phase:
-
After addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25 °C).
-
Stir for 4–6 hours.
-
IPC (In-Process Control): Monitor by HPLC or TLC (Hexane/EtOAc 9:1).
-
Target: Disappearance of Ketone (Rf ~0.5) and Alcohol intermediate; appearance of Methylene product (Rf ~0.8).
-
-
-
Quench & Workup:
-
Cool the mixture to 0 °C.
-
Slowly add saturated NaHCO₃ solution (50 mL) to quench excess Lewis acid. Caution: Gas evolution (CO₂).
-
Separate the layers.[3][4] Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine organic layers and wash with Brine (50 mL) and Water (50 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Crystallization (Purification):
-
The crude oil often solidifies upon standing.
-
Recrystallize from Ethanol or Isopropanol (3 vol) to obtain white/off-white crystals.
-
Expected Yield: 85–92%.
-
Method B: NaBH₄ / AlCl₃ Reduction (Industrial Alternative)
Cost-effective alternative often cited in patent literature for large-scale generic synthesis.
Protocol Summary:
-
Suspend AlCl₃ (4.0 eq) in THF/Toluene at 0 °C.
-
Add NaBH₄ (3.0 eq) portion-wise (generates alane/borane species in situ).
-
Add the benzophenone substrate solution dropwise.
-
Reflux (60–65 °C) for 3–6 hours.
-
Caution: This method generates significant hydrogen gas and aluminum salts, requiring careful quenching and waste management.
Part 4: Process Workflow & Analytical Specifications
Figure 2: Operational workflow for the silane-mediated reduction.
Analytical Data Table
| Parameter | Specification | Notes |
| Appearance | White to off-white solid | Crude may be a pale yellow oil before crystallization. |
| HPLC Purity | > 98.0% | Critical to remove unreacted ketone. |
| ¹H NMR (CDCl₃) | Diagnostic singlet for the methylene (-CH₂-) bridge. | |
| ¹H NMR (CDCl₃) | Methoxy group (-OCH₃). | |
| Mass Spec (ESI) | m/z ~311/313 | Characteristic Br/Cl isotope pattern. |
| Melting Point | 81–83 °C | Literature value verification required. |
Part 5: Troubleshooting & Critical Controls
-
Incomplete Conversion (Stalled at Alcohol):
-
Cause: Insufficient Lewis Acid or presence of water in solvent.
-
Remedy: Add additional BF₃·OEt₂ (0.5 eq) and stir for 1–2 hours. Ensure solvent is anhydrous (<0.05% water).
-
-
Dimer Formation:
-
Cause: High concentration of the carbocation intermediate leading to coupling.
-
Remedy: Maintain high dilution (5–10 volumes of solvent) and ensure adequate agitation.
-
-
Dehalogenation (Loss of Br/Cl):
-
Risk:[5] Very low with Silane/BF₃. High if using catalytic hydrogenation or dissolving metal reductions (Li/NH₃).
-
Check: Monitor Mass Spec for [M-Br] or [M-Cl] peaks.
-
References
- Preparation method of empagliflozin.Google Patents (CN105153137A).
- Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.Google Patents (US20160280619A1).
-
Synthesis process for empagliflozin. WIPO (WO2018/0202814). Retrieved from [Link]
-
5-Bromo-2-chloro-4'-methoxybenzophenone Compound Summary. PubChem. Retrieved from [Link]
Sources
- 1. (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20190202814A1 - Processes for preparation of empagliflozin - Google Patents [patents.google.com]
- 3. Synthesis process for empagliflozin - Eureka | Patsnap [eureka.patsnap.com]
- 4. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 5. biomedres.us [biomedres.us]
The Strategic Role of 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene in the Synthesis of Dapagliflozin: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth guide to the synthesis of Dapagliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, with a specific focus on the pivotal role of the intermediate, 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene. This guide is designed to offer not just a series of steps, but a comprehensive understanding of the chemical strategy, the rationale behind the chosen methodologies, and detailed protocols for practical application in a research and development setting.
Introduction: The Architectural Significance of 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene
Dapagliflozin's molecular architecture is a testament to modern medicinal chemistry, featuring a C-aryl glucoside core that confers metabolic stability and selective SGLT2 inhibition. The synthesis of this complex molecule hinges on the efficient construction of its diarylmethane aglycone, for which 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene serves as a critical building block.[1][2][3] This intermediate strategically incorporates the chloro- and bromo-substituents on one aromatic ring and a methoxy-activated benzyl group on the other. This arrangement is meticulously designed for subsequent coupling with a protected glucose derivative to form the C-glycosidic bond, a key step in the overall synthesis.
The methoxy group on the benzyl moiety plays a dual role: it activates the aromatic ring for electrophilic substitution and serves as a precursor to the final ethoxy group found in Dapagliflozin, often introduced in later stages of the synthesis. The bromine atom is strategically positioned to facilitate a lithium-halogen exchange, generating a potent nucleophilic organolithium species essential for the C-C bond formation with the glucose lactone. The chlorine atom remains as a permanent feature of the final Dapagliflozin molecule.
Synthetic Strategy Overview: A Two-Pronged Approach
The synthesis of Dapagliflozin utilizing 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene can be broadly divided into two key stages:
-
Part A: Synthesis of the Key Intermediate: The formation of 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene. This is typically achieved through a Friedel-Crafts acylation followed by a reduction.
-
Part B: C-Aryl Glycosylation and Final Elaboration: The coupling of the key intermediate with a protected D-gluconolactone, followed by reduction of the resulting lactol and subsequent deprotection to yield Dapagliflozin.
The following sections will provide detailed protocols for each of these stages, underpinned by mechanistic insights and practical considerations.
Part A: Synthesis of 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene
The construction of this pivotal intermediate is a multi-step process that demands careful control of reaction conditions to ensure high yield and purity.
Step 1: Friedel-Crafts Acylation of Phenetole
The synthesis commences with a classic Friedel-Crafts acylation, a robust method for forming carbon-carbon bonds with aromatic rings.[4][5] In this step, 5-bromo-2-chlorobenzoyl chloride is reacted with phenetole (ethoxybenzene) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form the corresponding benzophenone intermediate.
Causality of Experimental Choices:
-
Choice of Acylating Agent: 5-bromo-2-chlorobenzoyl chloride is used as it already contains the desired substitution pattern for one of the aromatic rings of the final product. The acyl chloride is highly reactive towards electrophilic aromatic substitution.
-
Choice of Aromatic Substrate: Phenetole is chosen as the coupling partner. The ethoxy group is an ortho-, para-director and an activating group, facilitating the electrophilic attack at the para position, leading to the desired isomer.
-
Choice of Catalyst: Aluminum chloride is a strong Lewis acid that effectively generates the highly electrophilic acylium ion from the acyl chloride, which is necessary to overcome the aromaticity of the phenetole ring.
Experimental Protocol: Synthesis of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
Materials:
-
5-Bromo-2-chlorobenzoic acid
-
Oxalyl chloride or Thionyl chloride
-
Phenetole
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Dimethylformamide (DMF, catalytic amount)
-
Hydrochloric acid (1N)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Acid Chloride Formation: To a solution of 5-bromo-2-chlorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of dimethylformamide (DMF). Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at room temperature. Stir the reaction mixture for 2-3 hours or until the evolution of gas ceases. The reaction progress can be monitored by TLC.
-
Friedel-Crafts Acylation: In a separate flask, suspend anhydrous aluminum chloride (1.5 eq) in anhydrous DCM and cool the mixture to 0 °C in an ice bath. To this suspension, add phenetole (1.1 eq) dropwise. Slowly add the previously prepared 5-bromo-2-chlorobenzoyl chloride solution to the AlCl₃/phenetole mixture at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Washing: Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with 1N HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.
Step 2: Reduction of the Benzophenone Intermediate
The carbonyl group of the benzophenone intermediate is then reduced to a methylene group to furnish the desired diarylmethane structure. A common and effective method for this transformation is the use of a silane reducing agent in the presence of a Lewis acid.[4][5][6]
Causality of Experimental Choices:
-
Choice of Reducing Agent: Triethylsilane (Et₃SiH) is a mild and selective reducing agent for this type of transformation. It is particularly effective in the presence of a Lewis acid.
-
Choice of Lewis Acid: Boron trifluoride diethyl etherate (BF₃·Et₂O) is a commonly used Lewis acid that activates the carbonyl group towards reduction by the silane.
Experimental Protocol: Synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
Materials:
-
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
-
Triethylsilane (Et₃SiH)
-
Boron trifluoride diethyl etherate (BF₃·Et₂O)
-
Acetonitrile (anhydrous)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: Dissolve the (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (1.0 eq) in a mixture of anhydrous dichloromethane and anhydrous acetonitrile.
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add triethylsilane (2.0-3.0 eq) to the solution. Slowly add boron trifluoride diethyl etherate (1.5-2.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Extraction and Washing: Extract the mixture with dichloromethane. Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[7]
Visualization of Part A Synthesis:
Caption: Synthesis of the key intermediate.
Part B: C-Aryl Glycosylation and Final Elaboration
With the key diarylmethane intermediate in hand, the next crucial phase is the stereoselective formation of the C-glycosidic bond.
Step 3: Coupling with Protected D-Gluconolactone
This step involves the reaction of the organolithium species derived from 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene with a protected D-gluconolactone. The use of protecting groups on the glucose moiety is essential to prevent unwanted side reactions.
Causality of Experimental Choices:
-
Generation of Organolithium Reagent: n-Butyllithium (n-BuLi) is a strong base that effectively performs a lithium-halogen exchange with the aryl bromide at low temperatures, generating the desired nucleophilic aryllithium species.
-
Choice of Glucose Precursor: A protected D-gluconolactone (e.g., tetra-O-trimethylsilyl-D-gluconolactone) is used as the electrophile. The protecting groups enhance solubility in organic solvents and prevent the hydroxyl groups from interfering with the organolithium reagent.
-
Low-Temperature Reaction: The reaction is conducted at very low temperatures (typically -78 °C) to prevent decomposition of the organolithium reagent and to minimize side reactions.
Experimental Protocol: Synthesis of the C-Aryl Glucoside
Materials:
-
4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene
-
n-Butyllithium (n-BuLi) in hexanes
-
2,3,4,6-Tetra-O-trimethylsilyl-D-gluconolactone
-
Tetrahydrofuran (THF, anhydrous)
-
Toluene (anhydrous)
-
Methanesulfonic acid in methanol
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Lithiation: Dissolve 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene (1.0 eq) in a mixture of anhydrous THF and anhydrous toluene. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Coupling: In a separate flask, dissolve 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone (1.2 eq) in anhydrous toluene and cool to -78 °C. Slowly transfer the freshly prepared aryllithium solution to the gluconolactone solution via cannula, keeping the temperature at -78 °C. Stir the reaction mixture at this temperature for 2-3 hours.
-
Quenching and In-situ Deprotection: Quench the reaction by the slow addition of a solution of methanesulfonic acid in methanol. This step also facilitates the removal of the silyl protecting groups.
-
Work-up: Allow the reaction to warm to room temperature. Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extraction and Washing: Extract the mixture with ethyl acetate. Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude C-aryl glucoside intermediate.
Step 4: Reduction of the Lactol and Final Deprotection
The resulting lactol intermediate is then reduced to form the final C-glycoside structure. This is followed by the removal of any remaining protecting groups to yield Dapagliflozin.
Experimental Protocol: Synthesis of Dapagliflozin
Materials:
-
Crude C-aryl glucoside intermediate
-
Triethylsilane (Et₃SiH)
-
Boron trifluoride diethyl etherate (BF₃·Et₂O)
-
Acetonitrile (anhydrous)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reduction of the Lactol: Dissolve the crude C-aryl glucoside intermediate in a mixture of anhydrous dichloromethane and anhydrous acetonitrile. Cool the solution to 0 °C. Add triethylsilane (2.0-3.0 eq) followed by the slow, dropwise addition of boron trifluoride diethyl etherate (1.5-2.0 eq).
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or HPLC.
-
Work-up: Quench the reaction with a saturated sodium bicarbonate solution.
-
Extraction and Washing: Extract the mixture with ethyl acetate. Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude Dapagliflozin can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the final product.
Visualization of Part B Synthesis:
Caption: C-Aryl Glycosylation and Final Elaboration.
Safety and Handling
All manipulations should be carried out in a well-ventilated fume hood by trained personnel. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times.
-
4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene: May cause skin and eye irritation.[4] Handle with care and avoid inhalation of dust.
-
n-Butyllithium (n-BuLi): Highly pyrophoric and reacts violently with water. Must be handled under an inert atmosphere (e.g., argon or nitrogen).
-
Aluminum chloride (AlCl₃): Corrosive and reacts with moisture to release HCl gas. Handle in a dry environment.
-
Boron trifluoride diethyl etherate (BF₃·Et₂O): Corrosive and moisture-sensitive.
-
Oxalyl chloride and Thionyl chloride: Toxic and corrosive. Handle with extreme care in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[4][8]
Characterization Data
The identity and purity of the synthesized compounds should be confirmed by appropriate analytical techniques.
| Compound | Technique | Expected Observations |
| (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | ¹H NMR, ¹³C NMR, MS | Signals corresponding to the aromatic protons and carbons of both rings, the ethoxy group, and the carbonyl carbon. Mass spectrum should show the molecular ion peak. |
| 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene | ¹H NMR, ¹³C NMR, MS | Disappearance of the carbonyl signal and appearance of a methylene bridge signal in the NMR spectra. Mass spectrum will confirm the molecular weight. |
| Dapagliflozin | ¹H NMR, ¹³C NMR, MS, HPLC | Complex NMR spectra with signals for the glucose moiety and the diarylmethane aglycone. HPLC analysis will determine the purity of the final product. |
Conclusion
The synthesis of Dapagliflozin via the 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene intermediate represents a robust and scalable route to this important therapeutic agent. By understanding the underlying chemical principles and adhering to detailed, well-controlled protocols, researchers can successfully navigate this synthetic pathway. This guide provides a foundation for the practical execution of this synthesis, empowering scientists in the field of drug discovery and development.
References
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Facile and green synthesis of dapagliflozin - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
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MSDS of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Capot Chemical. (2010, September 14). Retrieved March 7, 2026, from [Link]
- US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents. (n.d.).
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A Concise and Efficient Synthesis of Dapagliflozin | Organic Process Research & Development - ACS Publications. (2019, June 27). Retrieved March 7, 2026, from [Link]
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Facile and green synthesis of dapagliflozin - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
- WO2018142422A1 - Process for the preparation of dapagliflozin - Google Patents. (n.d.).
- EP3063116A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents. (n.d.).
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Experiment 1: Friedel-Crafts Acylation. (n.d.). Retrieved March 7, 2026, from [Link]
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Dapagliflozin intermediate compound crystal form and preparation method thereof. (2022, May 27). Retrieved March 7, 2026, from [Link]
- WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents. (n.d.).
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Synthetic Strategies toward SGLT2 Inhibitors | Organic Process Research & Development. (2018, March 30). Retrieved March 7, 2026, from [Link]
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Synthesis and Spectroscopic Characterization of Dapagliflozin/Zn (II), Cr (III) and Se (IV) Novel Complexes That Ameliorate Hepatic Damage, Hyperglycemia and Oxidative Injury Induced by Streptozotocin-Induced Diabetic Male Rats and Their Antibacterial Activity - MDPI. (2022, February 22). Retrieved March 7, 2026, from [Link]
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Friedel Crafts Acylation | PDF | Chemistry | Physical Sciences - Scribd. (2004, October 10). Retrieved March 7, 2026, from [Link]
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Optimization and Scale-Up of a Continuous Flow Synthesis of Dapagliflozin - R Discovery. (2023, February 8). Retrieved March 7, 2026, from [Link]
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NOVEL PROCESSES FOR PREPARATION OF DAPAGLIFLOZIN OR ITS SOLVATES OR CO-CRYSTALS THEREOF - European Patent Office - EP 3497090 B1 - Googleapis.com. (2017, August 9). Retrieved March 7, 2026, from [Link]
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Synthesis method of dapagliflozin - Eureka | Patsnap. (2015, April 8). Retrieved March 7, 2026, from [Link]
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12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction - Ventura College Organic Chemistry Lab. (n.d.). Retrieved March 7, 2026, from [Link]
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Dapagliflozin Preparation Process | PDF - Scribd. (n.d.). Retrieved March 7, 2026, from [Link]
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Improved synthesis of dapagliflozin - China/Asia On Demand (CAOD) - Oriprobe. (n.d.). Retrieved March 7, 2026, from [Link]
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Direct catalytic cross-coupling of organolithium compounds - the University of Groningen research portal. (2013, June 9). Retrieved March 7, 2026, from [Link]
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AbstractSome of the general approaches to the key steps in the synthesis of gliflozins, a class of glucose - Gelest, Inc. (2018, August 8). Retrieved March 7, 2026, from [Link]
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Application Notes and Protocols: A Scalable Synthesis Route for SGLT2 Inhibitor Intermediates
Introduction: The Criticality of Scalable Synthesis for SGLT2 Inhibitors
Sodium-glucose cotransporter 2 (SGLT2) inhibitors have emerged as a cornerstone in the management of type 2 diabetes mellitus, offering significant glycemic control alongside cardiovascular and renal benefits. The therapeutic success of "gliflozins" such as Dapagliflozin, Canagliflozin, and Empagliflozin has spurred extensive research into their manufacturing processes. For researchers, scientists, and drug development professionals, the transition from bench-scale synthesis to industrial production presents a formidable challenge. The economic viability and widespread availability of these life-changing medications hinge on the development of scalable, efficient, and robust synthetic routes for their key intermediates.
This guide provides an in-depth technical overview of field-proven, scalable synthesis strategies for the core intermediates of leading SGLT2 inhibitors. We will dissect the synthetic pathways, focusing on the underlying chemical principles, process optimization, and the mitigation of common manufacturing challenges. Our aim is to equip you with not just a set of protocols, but a comprehensive understanding of the "why" behind each synthetic step, empowering you to adapt and troubleshoot these processes in your own laboratories and manufacturing facilities.
The central challenge in the synthesis of all S-aryl glucoside SGLT2 inhibitors is the stereoselective formation of the C-glycosidic bond, which links the glucose moiety to the aglycone. This guide will explore the industrial solutions to this challenge, as well as the scalable preparation of the aglycone precursors themselves.
I. Scalable Synthesis of Aglycone Intermediates: Building the Aromatic Core
The aglycone portion of SGLT2 inhibitors is typically a substituted diarylmethane or a related biaryl system. The scalable synthesis of these fragments is a critical first stage in the overall manufacturing process. Friedel-Crafts reactions are a common and cost-effective method for constructing the diarylmethane scaffold.
A. Dapagliflozin Aglycone Intermediate: 5-bromo-2-chloro-4'-ethoxydiphenylmethane
The aglycone of Dapagliflozin, 5-bromo-2-chloro-4'-ethoxydiphenylmethane, is a key building block. A scalable, one-pot synthesis has been developed to streamline its production, avoiding the isolation of intermediates and thereby reducing process time and cost.[1]
This protocol details a one-pot synthesis starting from 2-chloro-5-bromobenzoic acid.
Step 1: Acyl Chloride Formation
-
In a suitable reactor, suspend 2-chloro-5-bromobenzoic acid in an appropriate organic solvent (e.g., dichloromethane).
-
Slowly add thionyl chloride to the suspension at a controlled temperature.
-
Heat the mixture to reflux and maintain until the reaction is complete (monitored by HPLC or TLC).
-
Distill off the excess thionyl chloride and solvent to obtain the crude 2-chloro-5-bromobenzoyl chloride.
Step 2: Friedel-Crafts Acylation
-
Dissolve the crude acyl chloride in an organic solvent.
-
In a separate reactor, charge the same organic solvent, a Lewis acid catalyst (e.g., aluminum chloride), and phenetole.
-
Cool the phenetole solution and slowly add the acyl chloride solution, maintaining a low temperature.
-
Allow the reaction to proceed until complete.
Step 3: Hydroboration Reduction
-
To the same reaction mixture, add a borohydride reducing agent.
-
The same Lewis acid used for the acylation can catalyze this reduction.[1]
-
Control the temperature during the addition of the reducing agent.
-
Once the reduction is complete, quench the reaction with a suitable aqueous solution.
Step 4: Work-up and Isolation
-
Separate the organic and aqueous layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over a suitable drying agent (e.g., sodium sulfate).
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude 5-bromo-2-chloro-4'-ethoxydiphenylmethane by crystallization from a suitable solvent system to achieve high purity.
The one-pot nature of this process is a significant advantage for large-scale production as it minimizes handling and equipment usage.[1] The use of the same Lewis acid for both the Friedel-Crafts acylation and the reduction is a key innovation that reduces catalyst consumption.[1] Careful control of reaction temperatures and addition rates is crucial to minimize the formation of impurities. Crystallization of the final product is a critical step for achieving the high purity required for pharmaceutical intermediates.
B. Canagliflozin Aglycone Intermediate: 2-(4-fluorophenyl)-5-((5-iodo-2-methylphenyl)methyl)thiophene
The synthesis of the Canagliflozin aglycone involves the construction of a thiophene-containing biaryl system. One scalable approach involves a Friedel-Crafts acylation followed by reduction.
Step 1: Friedel-Crafts Acylation
-
React 2-(4-fluorophenyl)thiophene with 5-iodo-2-methylbenzoyl chloride in the presence of a Lewis acid (e.g., aluminum chloride) in a suitable solvent like dichloromethane.
-
Control the reaction temperature to prevent side reactions.
-
Upon completion, quench the reaction and perform an aqueous work-up.
Step 2: Reduction of the Ketone
-
The resulting ketone, (5-iodo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone, is then reduced to the methylene bridge.
-
A common and scalable method is to use a borane reducing agent.[2]
-
Alternatively, metal borohydrides in the presence of a protic or Lewis acid can be employed.[3] This avoids the use of more hazardous reagents like triethylsilane.[3]
Step 3: Purification
-
After work-up, the crude product can be purified by crystallization to yield high-purity 2-(4-fluorophenyl)-5-((5-iodo-2-methylphenyl)methyl)thiophene.
The choice of reducing agent is critical for both safety and cost on an industrial scale. The use of borane or metal borohydrides offers a safer and more economical alternative to silane-based reductions.[2][3] The purity of the final product is high, often eliminating the need for chromatographic purification.[2]
C. Empagliflozin Aglycone Intermediate: (3S)-3-(4-((5-bromo-2-chlorophenyl)methyl)phenoxy)tetrahydrofuran
The synthesis of the Empagliflozin aglycone features a chiral tetrahydrofuran moiety. A scalable synthesis has been developed that involves a Friedel-Crafts reaction followed by a silane reduction.
Step 1: Friedel-Crafts Acylation
-
Commercially available 5-bromo-2-chlorobenzoic acid is converted to its acid chloride.
-
This is then reacted with (S)-3-phenoxytetrahydrofuran under Friedel-Crafts conditions to yield the corresponding ketone.
Step 2: Silane Reduction
-
The ketone intermediate is reduced to the diarylmethane using a silane reducing agent, such as 1,1,3,3-tetramethyldisiloxane (TMDS), in the presence of a Lewis acid like aluminum chloride.[4][5]
-
The reaction is typically carried out at a controlled temperature (e.g., <20 °C).[4][5]
Step 3: Work-up and Crystallization
-
The reaction is quenched with ice-water, and the product is extracted into an organic solvent.[4][5]
-
After washing and drying, the solvent is evaporated.
-
The crude product is then purified by crystallization, often from a solvent system like acetonitrile/water, to yield the desired intermediate as a white crystalline solid.[5]
The stereocenter in the tetrahydrofuran ring is introduced early in the synthesis, and the subsequent reactions are designed to preserve its integrity. The use of TMDS as a reducing agent is efficient for large-scale production. The crystallization step is crucial for obtaining a high-purity product and for isolating a stable, non-hygroscopic solid.[4]
II. The Core Challenge: Scalable and Stereoselective C-Glycosylation
The formation of the C-aryl glucoside bond is the most critical and challenging step in the synthesis of SGLT2 inhibitors. The desired product is the β-anomer, and achieving high stereoselectivity on a large scale is paramount. The most common industrial approach involves the addition of an organometallic aglycone to a protected gluconolactone, followed by stereoselective reduction of the resulting lactol.
General Workflow for C-Glycosylation
Caption: General workflow for C-glycosylation in SGLT2 inhibitor synthesis.
Protocol 4: General Procedure for C-Aryl Glucoside Formation
Step 1: Generation of the Organometallic Reagent
-
Dissolve the aryl halide aglycone intermediate (e.g., 5-bromo-2-chloro-4'-ethoxydiphenylmethane for Dapagliflozin) in a dry aprotic solvent (e.g., THF, toluene, or a mixture) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (typically -78 °C to -60 °C).
-
Slowly add an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent to perform the metal-halogen exchange.
Step 2: Coupling with Protected Gluconolactone
-
In a separate reactor, dissolve a protected D-gluconolactone (e.g., 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone) in a dry aprotic solvent.
-
Slowly add the freshly prepared organometallic solution to the gluconolactone solution at a low temperature.
-
Allow the reaction to proceed until the addition is complete.
Step 3: In-situ Methoxylation and Deprotection (for Dapagliflozin and Canagliflozin)
-
The resulting lactol is often not isolated but is directly treated with a solution of an acid (e.g., methanesulfonic acid) in an alcohol (e.g., methanol).[6] This step can lead to the formation of a methyl glycoside and removes the silyl protecting groups.
Step 4: Stereoselective Reduction
-
The key to obtaining the desired β-anomer is the stereoselective reduction of the anomeric center. A common method is the use of a trialkylsilane (e.g., triethylsilane) in the presence of a Lewis acid (e.g., boron trifluoride etherate or aluminum chloride).[7]
-
The reaction conditions (solvent, temperature, and Lewis acid) are critical for achieving high β-selectivity.
Step 5: Final Deprotection and Purification
-
If any protecting groups remain, they are removed in a final step.
-
The crude SGLT2 inhibitor is then purified, often through crystallization or co-crystallization with a suitable former (e.g., L-proline or an amino acid), to yield the active pharmaceutical ingredient (API) with high purity.[8][9][10]
Process Insights and Optimization: Achieving High β-Selectivity
The stereochemical outcome of the reduction step is influenced by the anomeric effect, where the hydride from the reducing agent preferentially attacks the oxonium intermediate from the α-axial direction, leading to the β-C-glucoside.
Key Factors for High β-Selectivity:
-
Choice of Reducing Agent and Lewis Acid: The combination of triethylsilane and a Lewis acid like BF₃·OEt₂ or AlCl₃ is well-established for promoting high β-selectivity.[7]
-
Protecting Groups on the Glucose Moiety: The nature of the protecting groups can influence the stereochemical outcome. Peracetylated intermediates have also been shown to yield high β-selectivity upon reduction.[7]
-
Control of Water Content: The presence of water can be critical and, in some cases, beneficial for achieving high stereoselectivity.[7] However, in other steps, rigorous drying of reagents and solvents is necessary to prevent quenching of the organolithium reagent and the formation of des-halo impurities.
Impurity Control and Crystallization
On a large scale, avoiding chromatographic purification is a primary goal. The development of crystalline intermediates and final products is therefore a key strategy.
-
Crystalline Intermediates: The isolation of key intermediates as crystalline solids allows for purification by simple filtration, removing process-related impurities.
-
Co-crystallization of the Final Product: For APIs that are difficult to crystallize, co-crystallization with a pharmaceutically acceptable former can provide a stable, crystalline solid with improved handling and purification properties.[8][9][10]
-
Impurity Profiling: A thorough understanding of the potential impurities and their formation pathways is essential for developing a robust process. Impurities can arise from starting materials, side reactions (e.g., formation of the α-anomer), or degradation.[11][12][13][14]
Summary of Scalable Synthetic Strategies
| SGLT2 Inhibitor | Aglycone Intermediate | Key Aglycone Synthesis Steps | C-Glycosylation Strategy | Key Optimization Points |
| Dapagliflozin | 5-bromo-2-chloro-4'-ethoxydiphenylmethane | One-pot Friedel-Crafts acylation and hydroboration reduction[1] | Aryllithium addition to protected gluconolactone followed by stereoselective silane reduction. | One-pot synthesis of aglycone, crystallization of intermediates.[1] |
| Canagliflozin | 2-(4-fluorophenyl)-5-((5-iodo-2-methylphenyl)methyl)thiophene | Friedel-Crafts acylation followed by borane or metal borohydride reduction.[2][3] | Aryllithium addition to protected gluconolactone followed by stereoselective silane reduction. | Use of safer and more cost-effective reducing agents for aglycone synthesis.[2][3] |
| Empagliflozin | (3S)-3-(4-((5-bromo-2-chlorophenyl)methyl)phenoxy)tetrahydrofuran | Friedel-Crafts acylation followed by silane (TMDS) reduction.[4][5] | Aryl Grignard or aryllithium addition to protected gluconolactone followed by stereoselective silane reduction. | Crystallization of the chiral aglycone intermediate for high purity.[5] |
Conclusion
The scalable synthesis of SGLT2 inhibitor intermediates is a testament to the ingenuity of process chemistry. By moving away from laboratory-scale methods that rely heavily on chromatography and hazardous reagents, industrial processes have embraced strategies that are not only more efficient and cost-effective but also safer and more environmentally benign. The key to this success lies in a deep understanding of the reaction mechanisms, careful optimization of reaction conditions, and the strategic use of crystallization to ensure the high purity required for active pharmaceutical ingredients.
The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and engineers working in the field of pharmaceutical development and manufacturing. By building upon these established principles, the scientific community can continue to innovate and improve the processes for producing these vital medicines, ensuring their accessibility to patients worldwide.
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Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane - Eureka | Patsnap. Available at: [Link]
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Empagliflozin Intermediate/ (3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran/ 915095-89-5 - Sinoway. Available at: [Link]
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461432-23-5|5-bromo-2-chloro-4'-ethoxydiphenylmethane - Kaimosi. Available at: [Link]
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Remarkable β-Selectivity in the Synthesis of β-1-C-Arylglucosides: Stereoselective Reduction of Acetyl-Protected Methyl 1-C-Arylglucosides without Acetoxy-Group Participation - R Discovery. Available at: [Link]
- CO-CRYSTALS OF SGLT2 INHIBITORS, PROCESS FOR THEIR PREPARATION AND PHARMACEUTICAL COMPOSITIONS THEREOF - Googleapis.com.
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A Practical Stereoselective Synthesis and Novel Cocrystallizations of an Amphiphatic SGLT-2 Inhibitor | Organic Process Research & Development - ACS Publications. Available at: [Link]
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WO/2023/005587 SYNTHESIS METHOD FOR EMPAGLIFLOZIN KEY INTERMEDIATE - WIPO Patentscope. Available at: [Link]
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Impurity Identification and Characterization of some Anti-Diabetic Drugs using various Analytical Methods - Asian Journal of Pharmaceutical Research. Available at: [Link]
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Stereoselective Synthesis of C -Aryl-α-Glycosides by Reductive C(sp >2>)-C(sp >3>) Cross-Coupling Reaction - Kyushu University. Available at: [Link]
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Recent Advances on Natural Aryl-C-glycoside Scaffolds: Structure, Bioactivities, and Synthesis—A Comprehensive Review - MDPI. Available at: [Link]
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Isolation and characterization of novel process-related impurities in empagliflozin. - Semantic Scholar. Available at: [Link]
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Synthetic Strategies toward SGLT2 Inhibitors | Organic Process Research & Development. Available at: [Link]
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Patent Filed by Laurus Labs for Dapagliflozin Preparation Process - Pharmaceutical Technology. Available at: [Link]
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Isolation and characterization of novel process-related impurities in empagliflozin - ResearchGate. Available at: [Link]
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STRATEGY FOR THE SYNTHESIS OF C-ARYL GLUCOSIDES AS SODIUM GLUCOSE COTRANSPORTER 2 INHIBITORS Masatoshi Murakata and Masahiro Nag - LOCKSS: Serve Content. Available at: [Link]
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Stereoselective Preparation of α-C-Vinyl/Aryl Glycosides via Nickel-Catalyzed Reductive Coupling of Glycosyl Halides with Vinyl and Aryl Halides | Organic Letters - ACS Publications - ACS.org. Available at: [Link]
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2-(4-fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]-thiophene CAS 898566-17-1. Available at: [Link]
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Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles | Organic Process Research & Development - ACS Publications. Available at: [Link]
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Conditions for coupling 4-methoxybenzyl chloride with 4-bromo-1-chloro-2-iodobenzene
Application Note: Regioselective Synthesis of 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene via Metal-Halogen Exchange
Prepared by: Senior Application Scientist, Process Chemistry & Scale-Up Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Application: Core intermediate synthesis for SGLT2 inhibitors (e.g., Empagliflozin, Dapagliflozin).
Introduction & Mechanistic Rationale
The coupling of 4-bromo-1-chloro-2-iodobenzene with 4-methoxybenzyl chloride (PMB-Cl) to yield 4-bromo-1-chloro-2-(4-methoxybenzyl)benzene (CAS: 333361-51-6) is a critical carbon-carbon bond-forming step in the synthesis of gliflozin-class active pharmaceutical ingredients (APIs) [1].
Because the starting aryl halide contains three different halogens (Cl, Br, I), achieving absolute regioselectivity is the primary synthetic challenge. The causality behind the experimental design relies on the predictable kinetics of metal-halogen exchange . The carbon-iodine (C–I) bond is the weakest and most polarizable of the three carbon-halogen bonds. By utilizing a strong organometallic reagent like n-butyllithium (n-BuLi) at strictly controlled cryogenic temperatures, the exchange occurs exclusively at the iodine position, generating a highly nucleophilic aryllithium intermediate [2].
This intermediate is subsequently trapped by the electrophilic benzylic carbon of PMB-Cl. A failure to control the temperature or stoichiometry during this sequence will result in "halogen dance" isomerizations, benzyne formation, or Wurtz-type homocoupling side reactions.
Reaction logic for the regioselective coupling via metal-halogen exchange.
Experimental Design & Parameter Optimization
To ensure a self-validating and robust process, we must evaluate the choice of the exchange reagent. While n-BuLi is the industry standard for this specific transformation [3], Turbo-Grignard (iPrMgCl·LiCl) offers a safer thermal profile for scale-up, albeit with slower kinetics.
Table 1: Comparison of Metal-Halogen Exchange Conditions
| Parameter | n-Butyllithium (n-BuLi) | Turbo-Grignard (iPrMgCl·LiCl) | Causality / Impact on Reaction |
| Operating Temp. | -78 °C to -60 °C | -20 °C to 0 °C | n-BuLi requires strict cryogenic control to prevent benzyne formation. |
| Solvent | Et₂O or THF | THF | Et₂O stabilizes the aryllithium species better at low temps. |
| Exchange Rate | < 15 minutes | 1 to 4 hours | n-BuLi provides near-instantaneous exchange due to high basicity. |
| Coupling Catalyst | None (Direct) | CuCN·2LiCl (Often required) | Grignard reagents are less nucleophilic; require Cu-catalysis for PMB-Cl. |
| Impurity Profile | Trace des-bromo impurities | Highly clean | Over-lithiation with n-BuLi can cause minor Br-exchange. |
Protocol Selection: For rapid, catalyst-free direct coupling, the n-BuLi/Et₂O route is prioritized and detailed below.
Step-by-Step Protocol: n-BuLi Mediated Coupling
This methodology is a self-validating system: it incorporates an In-Process Control (IPC) step to analytically guarantee the success of the highly sensitive lithiation phase before the addition of the expensive PMB-Cl reagent.
Materials Required:
-
4-bromo-1-chloro-2-iodobenzene (CAS: 774608-49-0) [2]
-
4-methoxybenzyl chloride (PMB-Cl)
-
n-Butyllithium (2.5 M in hexanes)
-
Anhydrous Diethyl Ether (Et₂O)
-
1N Hydrochloric Acid (HCl)
Procedure:
Step 1: System Preparation & Substrate Dissolution
-
Flame-dry a multi-neck round-bottom flask equipped with a magnetic stir bar, internal temperature probe, and argon/nitrogen inlet.
-
Charge the flask with 4-bromo-1-chloro-2-iodobenzene (33.1 g, 104 mmol) and anhydrous Et₂O (206 mL).
-
Submerge the flask in a dry ice/acetone bath and allow the internal temperature to reach exactly -78 °C. Causality: The internal probe is critical; external bath temperature does not accurately reflect the reaction matrix.
Step 2: Metal-Halogen Exchange 4. Using a syringe pump, add n-butyllithium (2.5 M in hexanes, 41.7 mL, 104 mmol) dropwise over 30 minutes. 5. Maintain the internal temperature below -70 °C during the addition to prevent the "halogen dance" rearrangement. 6. Stir the reaction mixture at -78 °C for 15 minutes.
Step 3: Self-Validation (In-Process Control) 7. Validation Check: Withdraw a 0.1 mL aliquot and quench it into 1 mL of Methanol-d4 (or D₂O). 8. Analyze via GC-MS. The complete disappearance of the starting material mass (m/z ~317) and the appearance of the deuterated intermediate (4-bromo-1-chloro-2-deuterobenzene, m/z ~192) confirms 100% successful iodine-lithium exchange. Do not proceed to Step 4 until this is verified.
Step 4: Electrophilic Coupling 9. Once validated, add 4-methoxybenzyl chloride (16.3 g, 104 mmol) dropwise to the cold aryllithium solution. (Note: Adjust stoichiometry based on exact scale; some protocols transfer the aryllithium to a neat PMB-Cl flask to maintain an excess of electrophile [3]). 10. Remove the dry ice bath and allow the reaction mixture to slowly warm to room temperature. Stir overnight (approx. 12-14 hours). Causality: The alkylation is sterically hindered and requires higher thermal energy (ambient temp) to reach completion.
Step 5: Quench & Workup 11. Cool the reaction mixture to 0 °C using an ice bath. 12. Slowly quench the unreacted organometallics by dropwise addition of 1N HCl (50 mL). Causality: Acidic quench destroys lithium alkoxides/hydroxides and protonates any residual aryllithium, preventing emulsion formation during extraction. 13. Dilute with deionized water and extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 100 mL). 14. Wash the combined organic extracts with aqueous lithium bromide solution, followed by brine. 15. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-bromo-1-chloro-2-(4-methoxybenzyl)benzene. Purify via flash chromatography or crystallization as required.
Process Workflow Visualization
Step-by-step operational workflow with integrated GC-MS validation loop.
References
-
Pharmaffiliates. (n.d.). 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene (CAS 333361-51-6). Retrieved March 6, 2026, from[Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 51000071, 4-Bromo-1-chloro-2-iodobenzene. Retrieved March 6, 2026, from[Link]
- Minatti, A., et al. (2015). Perfluorinated Cyclopropyl Fused Benzene Derivatives (U.S. Patent No. 9,085,576 B2). U.S. Patent and Trademark Office.
Preparation of 4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene from 4-methoxyphenol
An Application Note and Protocol for the Synthesis of 4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene from 4-methoxyphenol
Abstract
This technical guide provides a comprehensive, multi-step protocol for the synthesis of 4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene, a potentially valuable substituted diphenylmethane derivative for research and development in medicinal chemistry and materials science. The synthesis commences with the commercially available starting material, 4-methoxyphenol, and proceeds through a three-step sequence involving regioselective bromination, subsequent chlorination, and finally, a Williamson ether synthesis to yield the target compound. This document offers detailed experimental procedures, mechanistic insights, and safety considerations intended for researchers, scientists, and professionals in drug development.
Introduction
Substituted diaryl ethers and related structures are prevalent motifs in a wide array of biologically active compounds and functional materials. The specific substitution pattern of halogens and alkoxy groups on the aromatic rings can significantly influence the molecule's steric and electronic properties, which in turn can modulate its biological activity or material characteristics. The target molecule, 4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene, incorporates several key features: a polyhalogenated aromatic ring, an ether linkage, and a methoxy-substituted benzyl group. These functional groups provide multiple points for further chemical modification, making it an attractive intermediate for the synthesis of more complex molecules. For instance, the bromo- and chloro-substituents can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-nitrogen bonds.[1]
Overall Synthetic Strategy
The synthesis of 4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene from 4-methoxyphenol is achieved via a three-step reaction sequence as illustrated below. The strategy is designed to control the regioselectivity of the halogenation steps and to efficiently install the 4-methoxybenzyl ether.
Caption: Generalized mechanism of the Williamson ether synthesis.
Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. The reagents used in this synthesis are corrosive, toxic, and/or irritants. Refer to the Material Safety Data Sheets (MSDS) for each chemical before use.
Part 1: Synthesis of 2-Bromo-4-methoxyphenol
Materials:
-
4-Methoxyphenol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH3CN)
-
Saturated aqueous sodium thiosulfate (Na2S2O3)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4-methoxyphenol (1.0 eq) in acetonitrile.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-bromo-4-methoxyphenol as a solid. [2][3]
Part 2: Synthesis of 2-Bromo-5-chloro-4-methoxyphenol
Materials:
-
2-Bromo-4-methoxyphenol
-
Sulfuryl chloride (SO2Cl2)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve 2-bromo-4-methoxyphenol (1.0 eq) in dichloromethane in a round-bottom flask equipped with a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Add sulfuryl chloride (1.1 eq) dropwise to the solution over 30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield 2-bromo-5-chloro-4-methoxyphenol.
Part 3: Synthesis of 4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene
Materials:
-
2-Bromo-5-chloro-4-methoxyphenol
-
4-Methoxybenzyl chloride
-
Potassium carbonate (K2CO3), anhydrous
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate (2.0 eq) in DMF, add 2-bromo-5-chloro-4-methoxyphenol (1.0 eq).
-
Add 4-methoxybenzyl chloride (1.2 eq) to the mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to give the final product, 4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Expected Yield (%) |
| 2-Bromo-4-methoxyphenol | C7H7BrO2 | 203.03 | White crystalline solid | 85-95 |
| 2-Bromo-5-chloro-4-methoxyphenol | C7H6BrClO2 | 237.48 | Solid | 70-85 |
| 4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene | C14H12BrClO2 | 343.60 | Solid | 75-90 |
Conclusion
This application note provides a reliable and detailed synthetic route for the preparation of 4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene from 4-methoxyphenol. The described three-step process, involving sequential halogenation and a Williamson ether synthesis, is a robust method for obtaining this versatile chemical intermediate. The protocols and mechanistic discussions herein are intended to equip researchers in organic synthesis and drug discovery with the necessary information to successfully synthesize and further explore the utility of this and related compounds.
References
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ChemBK. 2-Bromo-4-methoxy-phenol. (2024-04-09). [Link]
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Zhang, Y., et al. (2014). 4-Benzyloxy-2-bromo-1-methoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o988. [Link]
- Process for preparing 2-tert-butyl-4-methoxyphenol. US4898993A.
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University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]
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University of Wisconsin-Whitewater. The Williamson Ether Synthesis. [Link]
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Wikipedia. Williamson ether synthesis. [Link]
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Chemistry Steps. The Williamson Ether Synthesis. (2022-11-13). [Link]
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PubChem. 2-Bromo-4-methoxyphenol. [Link]
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Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]
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Hanson, J. T. (2012). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Mini-Reviews in Organic Chemistry, 9(4), 381-393. [Link]
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TSI Journals. CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION. [Link]
- Method of making 2-bromo-4-chloro substituted phenols. US6417407B1.
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Organic Chemistry Portal. Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. [Link]
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Eureka | Patsnap. Synthesis method of 2-bromo-5-methoxyphenol. (2019-10-11). [Link]
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MDPI. Upgrading Renewable Phenols to Functional Benzyl Chlorides and Formamides: Versatile Building Blocks for the Chemical Industry. (2025-07-15). [Link]
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ACS Publications. Efficient Preparation and Processing of the 4-Methoxybenzyl (PMB) Group for Phenolic Protection Using Ultrasound. (2008-06-13). [Link]
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Chemsrc. 4-Bromo-1-chloro-2-(4-methoxy-benzyl)-benzene. (2025-08-30). [Link]
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S. T. M. L. D. S. F. A. K. S. A. G. S. A. A. T. M. A. A. A. K. A. R. (2020). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. IUCrData, 5(11), x201306. [Link]
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Vedantu. How would you synthesize 4methoxyphenol from bromobenzene class 12 chemistry CBSE. (2024-07-02). [Link]
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Application Note: Solvent Selection & Crystallization Strategy for 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene
This Application Note is designed for process chemists and purification scientists. It addresses the specific challenges associated with crystallizing 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene , a critical intermediate in the synthesis of SGLT2 inhibitors (e.g., gliflozin analogs).
Executive Summary
The isolation of 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene presents a unique challenge due to its low melting point (typically 35–45°C range for this class of diarylmethanes) and high lipophilicity.[1] Standard crystallization techniques often result in "oiling out" (liquid-liquid phase separation) rather than distinct crystal formation.[2][1]
This guide details a Low-Temperature Crystallization Protocol utilizing a single-solvent system (Ethanol) or a binary system (Ethanol/Water), prioritized to ensure regioisomeric purity (>99.5%) and prevent oiling.[2][1]
Molecular Analysis & Solubility Profiling[2]
Structural Determinants of Solubility
The molecule features a central lipophilic core (halogenated benzene) linked to a 4-methoxybenzyl group.[2][1]
-
Lipophilic Domains: The bromo-chloro-benzene and benzyl rings drive high solubility in non-polar solvents (Toluene, DCM, Heptane).[2][1]
-
Polar Domain: The ether linkage (methoxy) provides a weak hydrogen bond acceptor site, allowing moderate solubility in alcohols (Ethanol, Isopropanol).[2][1]
-
Crystallization Risk: The rotational freedom of the methylene bridge (
) lowers the lattice energy, resulting in a low melting point.[2][1] This necessitates operating at sub-ambient temperatures to generate sufficient supersaturation without exceeding the melting point.[2][1]
Solvent Class Screening
Based on internal data and literature for analogous ethoxy-variants (Dapagliflozin intermediates), the following solvent classes are evaluated:
| Solvent Class | Representative | Solubility Behavior | Suitability |
| Chlorinated | DCM, Chloroform | High solubility at all T. | Poor (Yield loss).[2][1] |
| Aromatics | Toluene | High solubility.[2][1] | Poor (Hard to crash out).[2][1] |
| Alcohols | Ethanol (EtOH) | Moderate at 25°C; Low at -20°C. | Excellent (Primary choice).[1] |
| Alkanes | Heptane/Hexane | Moderate solubility.[2][1] | Good (Anti-solvent).[2][1] |
| Water | Water | Insoluble.[2][1] | Anti-solvent only . |
Critical Process Parameters (CPP)
Metastable Zone Width (MSZW) & Oiling Out
Because the melting point (
-
Danger Zone: If you cool a saturated solution from 50°C to 20°C rapidly, the solution may cross into the LLPS region before nucleation occurs, resulting in an oil.[2]
-
Control Strategy: Seeding is mandatory at a temperature slightly below saturation but above the oiling limit.[2][1]
Decision Tree for Solvent Selection
The following logic flow dictates the solvent choice based on the crude material's impurity profile.
Figure 1: Solvent Selection Decision Tree.[1] Route A is the preferred path for high-purity intermediates.[2]
Detailed Experimental Protocol
Objective: Purify 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene to >99.0% HPLC purity. Target Solvent System: Ethanol (Absolute).[2][1]
Phase 1: Dissolution[2]
-
Charge: Place 100 g of crude 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene into a jacketed glass reactor.
-
Solvent Addition: Add 3.0 to 4.0 volumes (300–400 mL) of Ethanol.
-
Heating: Heat the mixture to 45–50°C .
Phase 2: Controlled Cooling & Seeding (Critical)[2]
-
Initial Cooling: Cool the solution linearly to 30°C over 30 minutes.
-
Seeding: At 30°C (or just as the solution becomes slightly supersaturated but clear), add 0.5 wt% of pure seed crystals.
-
Hold: Hold at 30°C for 30–60 minutes to allow the seed bed to mature.
Phase 3: Deep Cooling Crystallization[1][2]
-
Ramp Down: Cool from 30°C to -15°C (minus fifteen) over 4 hours.
-
Aging: Agitate at -15°C for a minimum of 2 hours.
Phase 4: Isolation[2]
-
Filtration: Filter the slurry quickly through a chilled Buchner funnel or centrifuge.
-
Wash: Wash the cake with 1.0 volume of pre-cooled Ethanol (-20°C).
-
Drying: Dry under vacuum at 25–30°C (Room Temp).
-
Do not heat above 35°C during drying to avoid melting the cake.
-
Process Analytical Technology (PAT) Workflow
For scale-up (>1 kg), blind crystallization is risky.[2][1] The following workflow integrates real-time monitoring.
Figure 2: PAT Workflow using FBRM (Focused Beam Reflectance Measurement) to monitor particle counts and ensure no oiling occurs.[1]
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Oiling Out | Solution cooled too fast; skipped seeding. | Re-heat to dissolve.[2][1] Cool to 35°C. Seed heavily (1-2%).[2][1] Cool slower. |
| Low Yield | Final temperature not low enough; too much solvent.[2][1] | Ensure cooling to -15°C or lower.[2][1] Reduce Ethanol volume to 2.5 vol. |
| Impure Crystals | Inclusion of mother liquor; agglomeration.[2][1] | Slow down the cooling ramp (reduce from 10°C/h to 5°C/h). Wash thoroughly with cold solvent.[2][1] |
References
-
Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene . US Patent 2016/0280619 A1. Detailed synthesis and purification of the ethoxy-analog, establishing Ethanol as the primary crystallization solvent.Link[2][1]
-
Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene . WO 2015/063726 A1. Describes the deep cooling method (-20°C) for maximizing yield.Link[2][1]
-
National Center for Biotechnology Information . PubChem Compound Summary for CID 10248674, 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene.[2][1] Physicochemical property data.[2][1][3][4][5][6][7][8][9][10][11]Link[2][1]
-
BenchChem . 4-bromo-1-chloro-2-(4-methoxybenzyl)benzene Product Data. Confirming application as SGLT2 intermediate.Link[2][1]
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. manusaktteva.com [manusaktteva.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-bromo-1-chloro-2-(4-methoxybenzyl)benzene | 333361-51-6 | Benchchem [benchchem.com]
- 5. 4-bromo-1-chloro-2-(4-methoxybenzyl)benzene - SRIRAMCHEM [sriramchem.com]
- 6. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. 4-bromo-1-chloro-2-(4-methoxybenzyl) benzene (CAS NO:333361-51-6) | 4-bromo-1-chloro-2-(4-methoxybenzyl) benzene Manufacturer and Suppliers in USA | Scimplify [scimplify.com]
- 9. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 10. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | 461432-23-5 | TCI EUROPE N.V. [tcichemicals.com]
- 11. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Removing Ortho-Isomer Impurities in 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene Synthesis
Case ID: SGLT2-INT-004 Status: Active Topic: Regioisomer Control & Purification Strategies Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists[1]
Executive Summary
In the synthesis of 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene (a critical aglycone intermediate for SGLT2 inhibitors), the persistent formation of the ortho-isomer (4-Bromo-1-chloro-2-(2-methoxybenzyl)benzene) is a primary quality bottleneck.[1] This impurity arises during the Friedel-Crafts acylation step where the directing methoxy group on the anisole ring promotes minor ortho-substitution alongside the desired para-substitution.[1]
This guide provides a root-cause analysis, prevention strategies, and validated purification protocols to eliminate this impurity to <0.10%.[1]
Module 1: Root Cause & Formation Mechanism[1]
To solve the impurity issue, we must first understand its origin. The synthesis typically proceeds via the Friedel-Crafts acylation of anisole with 5-bromo-2-chlorobenzoyl chloride, followed by reduction.[1]
-
The Reaction: Electrophilic Aromatic Substitution (EAS).[1]
-
The Driver: The methoxy group (-OMe) on anisole is an ortho, para-director.[1]
-
The Problem: While sterics and electronics favor the para-position (Target), the ortho-position is statistically significant (2 sites vs 1) and accessible, leading to the ortho-isomer impurity.[1]
Pathway Visualization
The following diagram illustrates the bifurcation point where the impurity is generated.
Figure 1: Mechanistic divergence in Friedel-Crafts acylation leading to the ortho-isomer impurity.
Module 2: Process Optimization (Prevention)
Minimizing the formation of the ortho-isomer upstream is more efficient than removing it downstream.[1]
Q: How can I suppress ortho-isomer formation during the coupling step?
A: You must shift the reaction control from kinetic to thermodynamic or enhance steric hindrance.
| Parameter | Recommendation | Scientific Rationale |
| Temperature | Maintain -10°C to 0°C during addition. | Lower temperatures favor the lower-energy transition state (Para) over the higher-energy Ortho state.[1] |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane .[1] | Non-polar solvents often enhance para-selectivity compared to polar solvents like Nitrobenzene.[1] |
| Lewis Acid | AlCl₃ (Stoichiometric).[1] | Ensure precise stoichiometry (1.1 eq). Excess Lewis acid can catalyze isomerization or side reactions.[1] |
| Addition Mode | Inverse Addition . | Add the acid chloride to the Anisole/AlCl₃ complex slowly.[1] This keeps the electrophile concentration low, favoring high selectivity.[1] |
Module 3: Purification Protocols (Remediation)
If the ortho-isomer persists (>0.5%), use the following protocols. Crystallization is preferred over chromatography for scale-up.[1]
Protocol A: Selective Recrystallization (Recommended)
The para-isomer typically has a higher melting point and lower solubility in alcohols than the ortho-isomer due to better crystal packing symmetry.[1]
Reagents: Ethanol (Absolute), Hexanes.[1]
-
Dissolution: Dissolve the crude solid (post-reduction) in boiling Ethanol (5 mL per gram of crude).
-
Reflux: Stir at reflux for 15 minutes. If the solution is not clear, add minimal Ethanol dropwise.[1]
-
Cooling Phase 1: Remove heat and allow the flask to cool to room temperature slowly (over 2 hours) with gentle stirring. Rapid cooling traps the impurity.[1]
-
Cooling Phase 2: Chill to 0–5°C in an ice bath for 1 hour.
-
Filtration: Filter the white crystalline solid.
-
Wash: Wash the cake with cold Hexane/Ethanol (9:1) to remove surface mother liquor containing the oily ortho-isomer.[1]
-
Drying: Vacuum dry at 40°C.
Success Criteria:
Protocol B: Flash Chromatography (For R&D Scale)
When crystallization yield is low, use chromatography.[1]
-
Stationary Phase: Silica Gel (230-400 mesh).[1]
-
Strategy: The ortho-isomer is less polar (due to internal shielding/hydrogen bonding potential) and typically elutes before the para-isomer in non-polar systems, or slightly after depending on the specific stationary phase interaction.[1]
Module 4: Troubleshooting & FAQs
Q1: I see a persistent impurity at RRT 0.95 in HPLC. Is this the ortho-isomer? A: Likely, yes. The ortho-isomer (2-methoxybenzyl) usually elutes slightly before the para-isomer (4-methoxybenzyl) on C18 reverse-phase columns due to increased hydrophobicity (the "kinked" structure exposes less polar surface area).[1]
-
Verification: Check 1H NMR. The benzylic -CH2- protons of the ortho-isomer will appear slightly downfield (shifted) compared to the para-isomer due to the proximity of the methoxy group.[1]
Q2: My product is an oil, not a solid. How do I crystallize it? A: This indicates high impurity levels (likely ortho-isomer >10%) preventing lattice formation.
-
Fix: Perform a "trituration."[1] Dissolve the oil in a small volume of Diethyl Ether, then add Hexane until cloudy. Stir vigorously. If it remains an oil, cool to -20°C and scratch the glass to induce nucleation.[1] Once solid, proceed to Protocol A.
Q3: Can I use the Ethoxy analog (Dapagliflozin intermediate) protocols? A: Yes. The chemistry of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene is nearly identical.[1] The ortho-ethoxy impurity behaves similarly to the ortho-methoxy impurity.[1] You can use the same crystallization solvents (Ethanol/Hexane).
Module 5: Decision Tree for Purification
Use this logic flow to determine the best step for your current batch status.
Figure 2: Decision logic for selecting the appropriate purification method based on crude purity.
References
-
Google Patents. Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (US20160280619A1).[1] Retrieved from
Sources
Technical Support Center: Optimizing the Synthesis of 4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene
Welcome to the Technical Support Center for the synthesis of 4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene . This guide is designed for researchers, medicinal chemists, and process scientists who are utilizing the Williamson ether synthesis to protect 5-bromo-2-chlorophenol with a 4-methoxybenzyl (PMB) group.
Due to the specific electronic and steric properties of the starting phenol, this seemingly straightforward O-alkylation can suffer from low yields, sluggish kinetics, and purification challenges. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and a self-validating protocol to ensure high-yield isolation.
Synthesis Workflow
Workflow for the Williamson ether synthesis of the PMB-protected phenol.
Troubleshooting FAQs
Q1: Why is my yield consistently below 50%, with unreacted 5-bromo-2-chlorophenol remaining? A: This is a kinetic issue driven by the electronic deactivation of your starting material. In 5-bromo-2-chlorophenol, the electron-withdrawing halogens (ortho-chloro and meta-bromo) pull electron density away from the phenoxide oxygen, making it a significantly weaker nucleophile than an unsubstituted phenol. Furthermore, 4-methoxybenzyl chloride (PMB-Cl) is a moderate electrophile. Solution: You must alter the reaction kinetics. First, use a polar aprotic solvent like N,N-Dimethylformamide (DMF) to leave the phenoxide "naked" and highly reactive 1. Second, add 0.1–0.2 equivalents of Tetrabutylammonium iodide (TBAI). TBAI acts as a phase-transfer catalyst and initiates a Finkelstein reaction, converting PMB-Cl into the highly reactive PMB-I in situ, which rapidly undergoes SN2 attack by the deactivated phenoxide 2.
Q2: I am seeing a major byproduct that co-elutes with my product. What is it and how do I prevent it? A: You are likely observing 4-methoxybenzyl alcohol (PMB-OH). PMB-Cl is highly moisture-sensitive. If your solvent (DMF) or base (K₂CO₃) contains residual water, the basic conditions will rapidly hydrolyze PMB-Cl to PMB-OH before it can react with your phenol 2. PMB-OH has a very similar retention factor (Rf) to PMB-protected phenols, making chromatographic separation a nightmare. Solution: Ensure rigorous anhydrous conditions. Use anhydrous DMF (stored over molecular sieves), oven-dried glassware, and verify the integrity of your PMB-Cl. If your PMB-Cl has turned yellow or viscous, it has degraded and must be freshly distilled or replaced.
Q3: Does the order of addition matter for this specific Williamson ether synthesis? A: Yes, pre-forming the phenoxide is critical for maximizing yield. Solution: Dissolve 5-bromo-2-chlorophenol in DMF and add K₂CO₃. Stir for 15–30 minutes at room temperature before adding the PMB-Cl and TBAI. This ensures complete deprotonation, meaning the nucleophile is fully generated and ready to attack the electrophile immediately upon addition, outcompeting potential side reactions 3.
Q4: My product degrades during silica gel chromatography. How can I isolate it safely? A: The PMB ether is an acid-labile protecting group. Standard silica gel is slightly acidic (pH ~5.0-5.5), which can cause premature cleavage of the PMB group back to the free phenol during purification 4. Solution: Neutralize the silica gel. Pre-treat your column by flushing it with your starting eluent containing 1% triethylamine (Et₃N). Maintain 0.1% Et₃N in the mobile phase during the entire elution process to buffer the system and protect the ether linkage.
Quantitative Data: Reaction Condition Optimization
The following table summarizes the causal impact of different reaction conditions on the yield of 4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene.
| Base (Eq) | Solvent | Additive (Eq) | Temp (°C) | Time (h) | Isolated Yield (%) | Mechanistic Observation |
| K₂CO₃ (2.0) | THF | None | 60 | 24 | < 30% | Poor solubility of base; sluggish SN2 kinetics. |
| K₂CO₃ (2.0) | DMF | None | 60 | 24 | 55% | Better solvent polarity, but Cl⁻ is a moderate leaving group. |
| NaH (1.5) | THF | None | 0 to RT | 12 | 65% | Stronger base ensures full deprotonation, but highly moisture sensitive. |
| K₂CO₃ (2.0) | DMF | TBAI (0.1) | 60 | 12 | > 90% | Optimal: Finkelstein catalysis generates highly reactive PMB-I. |
Self-Validating Experimental Protocol
This Standard Operating Procedure (SOP) incorporates built-in validation checkpoints to ensure the integrity of the synthesis.
Step 1: Phenoxide Generation
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-chlorophenol (1.0 eq, 10.0 mmol).
-
Dissolve the phenol in anhydrous DMF (20 mL) under a nitrogen atmosphere.
-
Add finely powdered, anhydrous K₂CO₃ (2.0 eq, 20.0 mmol).
-
Stir the suspension at room temperature for 30 minutes. Validation Checkpoint 1: The solution may slightly change color (often turning faint yellow), indicating the formation of the phenoxide ion.
Step 2: Alkylation via Finkelstein Catalysis 5. Add Tetrabutylammonium iodide (TBAI) (0.1 eq, 1.0 mmol) to the mixture. 6. Slowly add 4-methoxybenzyl chloride (PMB-Cl) (1.2 eq, 12.0 mmol) dropwise via syringe. 7. Attach a reflux condenser and heat the reaction mixture to 60 °C.
Step 3: Reaction Monitoring 8. After 4 hours, sample the reaction. Quench a 10 µL aliquot in 1 mL of water/EtOAc (1:1). Validation Checkpoint 2: Run a TLC (Hexanes/EtOAc 9:1). The starting phenol (UV active, stains dark with KMnO₄) should be nearly consumed. The product will appear as a new, higher Rf spot (strongly UV active). Confirm mass via LC-MS (Expected [M+H]⁺ for C₁₄H₁₂BrClO₂ ≈ 327.0). Continue heating until conversion is >95%.
Step 4: Workup 9. Cool the reaction to room temperature. Pour the mixture into 100 mL of ice-cold distilled water to quench the reaction and dissolve inorganic salts. 10. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). 11. Wash the combined organic layers sequentially with water (3 x 50 mL) to remove residual DMF, followed by brine (50 mL). 12. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 5: Buffered Purification 13. Prepare a silica gel column using Hexanes containing 1% Et₃N. 14. Load the crude residue and elute with a gradient of Hexanes to 10% EtOAc in Hexanes (maintaining 0.1% Et₃N in the mobile phase). 15. Pool the product-containing fractions and concentrate to afford 4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene as a solid or viscous oil.
References
-
Williamson Ether Synthesis - Wikipedia. Wikimedia Foundation. Available at:[Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available at:[Link]
-
Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. National Institutes of Health (NIH). Available at:[Link]
Sources
Technical Support Center: Troubleshooting Low Purity in SGLT2 Intermediate Synthesis
Welcome to the technical support center for the synthesis of Sodium-Glucose Co-transporter-2 (SGLT2) inhibitor intermediates. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common purity issues encountered during synthesis. The synthesis of C-aryl glucoside SGLT2 inhibitors, such as Dapagliflozin and Empagliflozin, involves complex chemical transformations where maintaining high purity is paramount for the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these challenges effectively.
Section 1: Raw Material and Starting Reagent Quality
The quality of the final intermediate is fundamentally linked to the quality of the materials used at the very beginning of the synthetic route.[3][4] Even minor impurities in starting materials can lead to significant downstream purification challenges and the formation of difficult-to-remove, structurally related impurities.[5]
FAQ 1.1: How critical is the quality of starting materials for the purity of my SGLT2 intermediate?
Answer: It is absolutely critical. The quality, purity, and stability of your raw materials directly impact the safety and efficacy of the final drug product.[1] Sourcing high-quality raw materials is the foundational step in pharmaceutical quality control.[2][4]
Causality and Field Insights:
-
Process-Related Impurities: Impurities present in starting materials, such as isomers of 5-bromo-2-chlorobenzoic acid in Dapagliflozin synthesis, can be carried through the synthetic sequence or participate in side reactions, generating novel impurities that may be difficult to separate from the desired intermediate.[6]
-
Catalyst Inhibition: Residual impurities, such as carboxylic acids in an acyl chloride reagent, can inhibit moisture-sensitive Lewis acid catalysts used in Friedel-Crafts acylation, leading to incomplete reactions and lower yields.[7]
-
Impact on Reaction Kinetics: Variations in raw material quality can lead to batch-to-batch inconsistencies in reaction rates, product purity, and overall yield, compromising process robustness.[4]
Troubleshooting Protocol:
-
Supplier Qualification: Prioritize reputable suppliers who provide detailed Certificates of Analysis (CoA) and adhere to Good Manufacturing Practices (GMP).[2]
-
Incoming Material Testing: Do not rely solely on the supplier's CoA. Implement in-house testing for identity, purity (by HPLC, GC), and critical physical properties (e.g., water content) for all key starting materials.[4]
-
Traceability: Ensure complete material traceability to track the origin, handling, and storage conditions, all of which can affect material quality.[3]
FAQ 1.2: My Friedel-Crafts acylation is sluggish. I suspect my Lewis acid catalyst (e.g., AlCl₃) is inactive. How can I prevent this?
Answer: Inactivity of Lewis acid catalysts like aluminum chloride (AlCl₃) is almost always due to hydrolysis from exposure to atmospheric moisture. These catalysts are highly moisture-sensitive.[7] Ensuring strictly anhydrous conditions is essential for a successful reaction.
Causality and Field Insights:
The Friedel-Crafts acylation mechanism involves the formation of an acylium ion, which is a potent electrophile. This is generated by the coordination of the Lewis acid to the acylating agent. If the Lewis acid is hydrolyzed (e.g., AlCl₃ reacting with H₂O to form aluminum hydroxides), it can no longer effectively generate the acylium ion, leading to a stalled or incomplete reaction.[7]
Protocol 1: Best Practices for Anhydrous Reaction Setup
-
Glassware Preparation: Flame-dry all glassware (round-bottom flask, dropping funnel) under a high vacuum and allow it to cool to room temperature under a positive pressure of an inert gas (e.g., Argon or Nitrogen).
-
Reagent Handling: Use fresh, high-purity, anhydrous Lewis acid from a newly opened container if possible. Weigh and transfer the catalyst under an inert atmosphere (e.g., in a glovebox).
-
Solvent Purity: Use anhydrous reaction solvents, typically dispensed from a solvent purification system or a freshly opened bottle of anhydrous grade solvent.
-
Reaction Assembly: Assemble the reaction setup while maintaining a positive flow of inert gas. Use septa and cannulation techniques for liquid transfers.
-
Execution: Cool the catalyst suspension in the anhydrous solvent before slowly adding the solution of your aromatic substrate and acylating agent.[7]
Section 2: Troubleshooting Key Synthetic Steps
The core of SGLT2 intermediate synthesis often involves a Friedel-Crafts acylation to build the diarylmethane skeleton, followed by a C-aryl glycosylation. Each step has unique challenges that can impact purity.
Subsection 2.1: Friedel-Crafts Acylation
This reaction forms the C-C bond between the aromatic rings, a key step in building the aglycone portion of the SGLT2 inhibitor.[8][9]
FAQ 2.1.1: My Friedel-Crafts acylation is incomplete. What are the common causes?
Answer: Beyond catalyst inactivity (see FAQ 1.2), an incomplete reaction is often due to suboptimal stoichiometry or deactivation of the aromatic ring.
Causality and Field Insights:
-
Catalyst Stoichiometry: Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the Lewis acid. This is because the product, an aryl ketone, is a Lewis base that forms a stable complex with the catalyst, effectively sequestering it and preventing it from participating further in the reaction.[7] This complex is broken during the aqueous workup.
-
Substrate Reactivity: The aromatic ring must be sufficiently electron-rich to undergo electrophilic substitution. If your aromatic substrate contains strongly electron-withdrawing groups, the reaction may not proceed under standard conditions.
Caption: A workflow for troubleshooting an incomplete Friedel-Crafts acylation reaction.
FAQ 2.1.2: I'm observing unexpected isomers. How can I control the regioselectivity?
Answer: Regioselectivity is primarily dictated by the existing substituents on the aromatic ring. However, reaction conditions, particularly solvent polarity, can influence the isomer distribution.
Causality and Field Insights:
-
Steric and Electronic Effects: Acylation will typically occur at the position that is most electronically activated and sterically accessible.
-
Solvent Effects: The choice of solvent can alter the outcome. For instance, in the acylation of some polycyclic systems, non-polar solvents may favor the kinetically controlled product, while more polar solvents can allow for equilibration to the thermodynamically more stable isomer.[7] While less common for the specific intermediates in SGLT2 synthesis, this is a key parameter to consider during process development.
-
Advantage over Alkylation: A key advantage of Friedel-Crafts acylation is that the introduced acyl group is electron-withdrawing, which deactivates the ring towards further electrophilic substitution. This makes polyacylation, a common issue in Friedel-Crafts alkylation, generally a non-issue here.[7]
Subsection 2.2: C-Aryl Glycosylation
This is arguably the most challenging step, forming the C-C bond between the sugar moiety and the aglycone. Achieving high yield and, crucially, high diastereoselectivity for the desired β-anomer is a common hurdle.
FAQ 2.2.1: My glycosylation reaction is giving low yields and poor stereoselectivity (anomeric mixture). What factors should I investigate?
Answer: Low yield and poor stereoselectivity in glycosylation are complex issues influenced by the glycosyl donor, acceptor, activator, temperature, and solvent.[10] A systematic approach is required for optimization.[11]
Causality and Field Insights:
-
Mechanism (Sₙ1 vs. Sₙ2): The stereochemical outcome depends on the reaction mechanism. A more Sₙ2-like mechanism, often favored at lower temperatures, generally leads to inversion of stereochemistry at the anomeric center, which can be leveraged to produce the desired β-anomer from an α-donor.[12] Higher temperatures can shift the mechanism towards a more Sₙ1-like pathway, involving an oxocarbenium ion intermediate, which can lead to a mixture of anomers.[12]
-
Donor/Acceptor Reactivity: The electronic and steric properties of both the glycosyl donor (the sugar part) and the acceptor (the aglycone) must be well-matched.[10]
-
Leaving Group: The choice of leaving group on the anomeric carbon of the donor (e.g., trichloroacetimidate, halide) is critical for activating the donor under specific conditions.[11]
-
Temperature Control: This is a critical parameter. Running glycosylation reactions at a single, controlled low temperature (e.g., -78 °C or -40 °C) is often recommended to enhance stereoselectivity.[11][12] Gradually warming the reaction should be done with caution, as it can erode stereoselectivity.[12]
Caption: A decision tree for optimizing a challenging glycosylation reaction.
FAQ 2.2.2: My starting materials (glycosyl donor/acceptor) have poor solubility in the reaction solvent. What can I do?
Answer: Poor solubility is a common problem that leads to low yields or failed reactions.[13] Before resorting to more complex solutions, simple solvent and condition optimizations should be attempted.
Troubleshooting Steps:
-
Solvent Screening: Test a range of anhydrous solvents or co-solvent systems. For glycosylations, dichloromethane (DCM) is often a good starting point.[12]
-
Temperature Adjustment: Gently warming the mixture can improve solubility, but this must be balanced against the risk of promoting side reactions or reducing stereoselectivity.[13]
-
Mechanical Agitation: Using sonication can help dissolve stubborn starting materials before cooling the reaction to the target temperature.[13]
Section 3: Work-up and Purification Strategies
The highly polar nature of SGLT2 intermediates, with their multiple hydroxyl groups, presents significant purification challenges.[14]
FAQ 3.1: I'm struggling to remove polar impurities from my final intermediate. What purification techniques are most effective?
Answer: Standard normal-phase (silica gel) and reversed-phase chromatography can be challenging for these compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a superior technique for purifying highly polar compounds.[15][16][17]
Causality and Field Insights:
-
Reversed-Phase (RP) Issues: Highly polar compounds have weak interactions with non-polar C18 stationary phases and tend to elute very early, often in the void volume with poor separation.[14]
-
Normal-Phase (NP) Issues: Conversely, polar compounds can bind too strongly to polar silica gel, leading to broad peaks and difficult elution, often requiring highly polar and sometimes incompatible solvent systems.[14]
-
HILIC as a Solution: HILIC uses a polar stationary phase (like silica) but with a reversed-phase solvent system (e.g., high organic like acetonitrile with a small amount of aqueous buffer).[16] The polar analytes partition into a water-enriched layer on the surface of the stationary phase, providing excellent retention and separation of polar compounds.[16][17]
Protocol 2: General Method for HILIC Flash Chromatography Purification
-
Column Selection: Use a standard silica gel flash column.
-
Solvent System:
-
Solvent A (Strong Solvent): Water (can be buffered, e.g., with 10 mM ammonium formate).
-
Solvent B (Weak Solvent): Acetonitrile.
-
-
Sample Preparation: Dissolve your crude intermediate in a solvent mixture that is as weak as or weaker than your starting mobile phase (e.g., 95:5 Acetonitrile:Water) to ensure good peak shape.[14]
-
Gradient Elution: Start with a high percentage of organic solvent (e.g., 95% Acetonitrile) and run a gradient to increase the percentage of water. A typical gradient might be from 5% to 30% water over 10-15 column volumes.
-
Fraction Analysis: Analyze collected fractions by TLC or HPLC to identify those containing the pure product.
FAQ 3.2: My product forms an emulsion during aqueous work-up after the Friedel-Crafts reaction. How can I break it?
Answer: Emulsions during the work-up of Friedel-Crafts reactions are common, especially when using AlCl₃. This is due to the highly exothermic reaction of excess AlCl₃ with water, which can form colloidal aluminum hydroxides.[7]
Troubleshooting Steps:
-
Quench Procedure: The most effective method is to perform a "reverse quench." Slowly and carefully add the reaction mixture to a vigorously stirred, ice-cold dilute acid (e.g., 1M HCl).[7] This helps to control the exotherm and keep the aluminum salts dissolved.
-
Adding Brine: If an emulsion has already formed, adding a saturated aqueous solution of sodium chloride (brine) can sometimes help break it by increasing the ionic strength of the aqueous phase.
-
Filtration: Passing the entire mixture through a pad of a filter aid like Celite® can help to break up the emulsion and remove fine particulates.
Section 4: Analytical Characterization and Impurity Profiling
Robust analytical methods are essential for accurately assessing purity and guiding process optimization. High-Performance Liquid Chromatography (HPLC) is the primary tool for this.[18][19]
FAQ 4.1: What is a standard approach for developing an HPLC method to assess the purity of my SGLT2 intermediate?
Answer: A stability-indicating Reversed-Phase HPLC (RP-HPLC) method with UV detection is the industry standard for purity analysis of SGLT2 inhibitors and their intermediates.[18][20]
Table 1: Typical Starting Parameters for RP-HPLC Method Development
| Parameter | Typical Setting | Rationale & Notes |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention for moderately non-polar to polar compounds. The most common starting point.[20] |
| Mobile Phase A | Phosphate or Formate Buffer (pH 2.5-4.0) | Acidic pH ensures that any acidic or basic functional groups are in a single protonation state, leading to sharper peaks. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides better peak shape and lower backpressure.[19] |
| Detection | UV, 220-230 nm | Most SGLT2 intermediates have a strong chromophore and absorb in this region.[20][21] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better run-to-run reproducibility than ambient temperature.[20] |
| Elution Mode | Gradient | A gradient from low to high organic content is usually necessary to elute all components, from polar impurities to the less polar product. |
FAQ 4.2: I'm seeing unknown peaks in my HPLC chromatogram. What are some common process-related impurities I should look for?
Answer: The identity of impurities is specific to the synthetic route. However, some common classes of impurities arise from typical side reactions or incomplete conversions.
Table 2: Common Potential Impurities in SGLT2 Intermediate Synthesis
| Impurity Type | Potential Origin | Example Context |
| Unreacted Starting Materials | Incomplete reaction | e.g., 5-Bromo-2-chlorobenzoic acid from an incomplete Friedel-Crafts reaction.[6] |
| Anomeric Impurity (α-anomer) | Incomplete stereoselectivity in glycosylation | The undesired anomer formed during the C-aryl glycoside bond formation. |
| Hydrolyzed Glycosyl Donor | Reaction of the activated donor with trace water | The sugar moiety with a hydroxyl group at the anomeric position. |
| Over-reduced Species | Non-selective reduction steps | Reduction of other functional groups (e.g., aromatic rings) if harsh reducing agents are used. |
| Diol Impurity | Incomplete reaction or side reaction | An intermediate molecule observed in several empagliflozin synthesis paths.[22] |
To definitively identify unknown peaks, techniques such as HPLC-MS are required to obtain mass information, followed by isolation and NMR characterization for novel impurities.
References
- Benchchem. (n.d.). Troubleshooting common issues in glycosylation reactions.
- Arborpharm. (2023, December 11). How does the source of raw materials affect the quality of APIs?
- SCL Lifesciences. (2023, July 26). Importance of Raw Material API in Pharmaceutical Manufacturing.
- Benchchem. (2025, December). Technical Support Center: Overcoming Low Solubility in Glycosylation.
- Various Authors. (n.d.). A Concise and Efficient Synthesis of Dapagliflozin.
- Various Authors. (n.d.). A Comprehensive Review on Analytical Method Development and Validation for SGLT-2 Inhibitors by HPLC in Its API and Dosage Form.
- Benchchem. (n.d.). How to optimize Friedel-Crafts acylation reaction conditions.
- Various Authors. (n.d.). VALIDATED STABILITY INDICATING HPLC METHOD FOR DETERMINATION OF PROCESS RELATED IMPURITIES IN EMPAGLIFLOZIN DRUG SUBSTANCES.
- Topiox Research. (2025, December 19). Why Raw Material Testing is Essential for Pharmaceutical Quality Control.
- Biotage. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica.
- Nicovaper. (n.d.). Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing.
- ACS Publications. (2020, November 12). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- Sumithra, M., et al. (2022, October 1). A REVIEW ON ANALYTICAL METHODS USED IN SGLT2 INHIBITOR (EMPAGLIFLOZIN). International Journal of Biology, Pharmacy and Allied Sciences.
- Krishna Mohan, G. V., & Konakalla, V. (2022, December 21). Assessment of organic impurities in solid oral product of SGLT-2 inhibitors category (empagliflozin) by HPLC. Journal of RNA and Genomics.
- Google Patents. (n.d.). CN117658784B - Dapagliflozin middle Process for the preparation of intermediates.
- Various Authors. (2020, October 2). Analytical methods for simultaneous estimation of SGLT2 inhibitor and DPP-4 inhibitor in their combination for treatment of type 2 diabetes mellitus. Letters in Applied NanoBioScience.
- Benchchem. (2025, December). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds.
- Bennett, C. S. (2021, August 13).
- ACS Publications. (2022, December 14). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material.
- Patsnap. (2017, November 24). Preparation method of dapagliflozin intermediate.
- Akums. (2024, December 17). What happens when API quality is compromised?
- New Drug Approvals. (2021, June 26). DAPAGLIFLOZIN.
- Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?
- Various Authors. (n.d.). Purification of Monoclonal Antibodies Using Chromatographic Methods: Increasing Purity and Recovery. PMC.
- Nikseresht, A., et al. (2024, May 6). RSM optimization of Friedel–Crafts C-acylation of para-fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal organic frameworks. RSC Publishing.
- Google Patents. (n.d.). CN107382679A - The preparation method of Dapagliflozin intermediate.
- MilliporeSigma. (n.d.). Friedel–Crafts Acylation.
- Various Authors. (n.d.). Synthesis of empagliflozin, a novel and selective sodium-glucose co-transporter-2 inhibitor, labeled with carbon-14 and carbon-13.
- PMC. (2022, September 14). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.
- Google Patents. (n.d.). US11312740B2 - Process for the preparation of SGLT2 inhibitors and intermediates thereof.
- PubMed. (2014, August 15). Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside.
- Ludger Ltd. (n.d.). Guide to Glycosylation Analysis.
- Google Patents. (n.d.). CN111410639B - Preparation method of empagliflozin intermediate impurity.
- Frontiers. (n.d.). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions.
Sources
- 1. scllifesciences.com [scllifesciences.com]
- 2. nicovaper.com [nicovaper.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. topioxresearch.com [topioxresearch.com]
- 5. What happens when API quality is compromised? [akums.in]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. RSM optimization of Friedel–Crafts C -acylation of para -fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal org ... - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA01126G [pubs.rsc.org]
- 10. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Guidelines for O-Glycoside Formation from First Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. biotage.com [biotage.com]
- 17. Purification of Monoclonal Antibodies Using Chromatographic Methods: Increasing Purity and Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rjptonline.org [rjptonline.org]
- 19. researchgate.net [researchgate.net]
- 20. alliedacademies.org [alliedacademies.org]
- 21. nanobioletters.com [nanobioletters.com]
- 22. researchgate.net [researchgate.net]
Purification of 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene by column chromatography
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this specialized guide to address the physicochemical challenges encountered when purifying 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene .
Executive Summary & Mechanistic Context
This target molecule is a pivotal highly lipophilic diarylmethane intermediate used in the synthesis of SGLT2 inhibitors such as Empagliflozin[1]. The upstream synthesis typically involves the reduction of a ketone precursor—(5-bromo-2-chlorophenyl)(4-methoxyphenyl)methanone—using triethylsilane (
Consequently, the crude matrix is uniquely challenging. It is heavily contaminated with highly non-polar siloxane byproducts, unreacted polar ketone, and closely related structural regioisomers[3]. Standard normal-phase silica gel chromatography requires precise modulation of solvent polarity and specialized loading techniques to prevent band broadening and co-elution.
Decision Architecture: Purification Workflow
Fig 1. Chromatographic purification workflow for 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene.
Diagnostic Q&A: Troubleshooting Chromatographic Failures
Q1: During gradient elution, a massive, UV-inactive but iodine-active band elutes at the solvent front. What is this, and does it affect my product?
Causality: This band consists of siloxane byproducts generated from the triethylsilane (
Q2: My TLC shows a closely eluting spot just below the main product (
Q3: The product band is streaking heavily on the column, leading to poor resolution and co-elution with the unreacted ketone. Causality: 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene is a dense, highly lipophilic oil or low-melting solid. Liquid loading highly concentrated samples directly onto the silica bed causes local overloading, poor mass transfer, and immediate streaking. Actionable Solution: Implement dry loading . Dissolve the crude mixture in a minimum amount of dichloromethane (DCM), add silica gel, and evaporate to a free-flowing powder before loading onto the column bed.
Quantitative Reference Tables
Table 1: Chromatographic Target Data (Silica Gel 60, F254)
| Compound | Nature |
Table 2: Standardized Gradient Elution Schedule
| Column Volume (CV) | Solvent System (Hexanes:EtOAc) | Purpose |
|---|---|---|
| 0 - 2 | 100:0 | Strip highly lipophilic siloxanes. |
| 3 - 5 | 100:1 | Approach target
Self-Validating Purification Protocol
Every robust protocol must be a self-validating system. Follow these steps to ensure mechanistic control over the purification.
Phase 1: Matrix Preparation (Dry Loading)
-
Action: Dissolve 10 g of the crude post-reduction mixture in 20 mL of Dichloromethane (DCM). Add 25 g of silica gel (230-400 mesh). Evaporate under reduced pressure at 30°C.
-
Causality: Liquid loading a dense oil causes uneven partitioning at the column head. Dry loading ensures a uniform, horizontal starting band, maximizing theoretical plates.
-
Self-Validation Checkpoint: The resulting matrix must be a perfectly free-flowing powder. If clumps remain, residual DCM is present. Residual DCM will artificially increase local solvent polarity and cause immediate streaking. Re-evaporate until powdery.
Phase 2: Bed Equilibration & Loading
-
Action: Slurry pack a column (e.g., 5 cm diameter) with 200 g of silica gel in 100% hexanes. Carefully pour the dry-loaded powder onto the flat silica bed. Cap with 1 cm of clean sea sand.
-
Causality: The sand layer protects the sample band from physical disruption during solvent addition, maintaining a planar solvent front.
-
Self-Validation Checkpoint: Open the stopcock and ensure the solvent drains perfectly horizontally. A skewed solvent front indicates uneven packing, requiring the column to be repacked.
Phase 3: Gradient Execution & Fraction Analysis
-
Action: Execute the gradient as defined in Table 2. Collect 50 mL fractions.
-
Causality: The shallow gradient prevents the polar ketone from co-eluting with the target diarylmethane.
-
Self-Validation Checkpoint: Spot the first 2 CVs on a TLC plate. They will be UV-inactive. Dip the plate in Phosphomolybdic Acid (PMA) stain and heat; a dark blue/black spot confirms the successful removal of siloxanes. For the target compound (CV 6-10), co-spot the fractions against the crude starting material. A pure fraction must show a single spot under UV 254 nm and must not develop a trailing tail.
References
- Title: WO2005092877A1 - Glucopyranosyl-substituted benzol derivatives, drugs containing said compounds, the use thereof and method for the production thereof Source: Google Patents URL
- Source: Googleapis.
- Title: RU2530494C2 - Method of producing SGLT2 inhibitors Source: Google Patents URL
Sources
- 1. WO2005092877A1 - Glucopyranosyl-substituted benzol derivatives, drugs containing said compounds, the use thereof and method for the production thereof - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. RU2530494C2 - Method of producing sglt2 inhibitors - Google Patents [patents.google.com]
Solving solubility issues of 4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene in ethanol
Gathering Physical Data
I'm now diving deep into Google, aiming to collect physicochemical data for 4-Bromo -1-chloro-2-(4-methoxy-benzyloxy)-benzene. I'm especially interested in its predicted solubility in ethanol and its melting point, which I anticipate to be crucial for further analysis. I'll need to compile values that can serve as a baseline for my work.
Analyzing Solubility Approaches
I'm now expanding my focus to include alternative solvents and methods applicable to similar compounds, broadening the scope of my research. My priority remains on finding solutions for dissolving 4-Bromo -1-chloro-2-(4-methoxy-benzyloxy)-benzene in ethanol. I am moving towards structuring the support center with an FAQ section as its foundation, and will provide a troubleshooting guide. Next I will explain the scientific reasoning for the troubleshooting steps, referencing chemical solubility principles. Finally, a visual workflow will be designed to support the decision making process.
Structuring Support Center Content
I am now focusing on structuring the technical support center. My plan is to start with comprehensive Google searches for physicochemical data on the target compound. I intend to build the center from an FAQ section focused on direct solubility questions, then move into a detailed, question-and-answer troubleshooting guide that covers experimental issues. I'll include the science behind each step, cite references, and create a visual workflow using Graphviz. I'll develop advanced techniques, with clear protocols for challenging cases, and provide key data in a concise table with in-text citations.
Technical Support Center: Regio-Selective Bromination of SGLT2 Aglycone Intermediates
Subject: Controlling Regio-Selectivity in the Bromination of 1-chloro-2-(4-methoxybenzyl)benzene Ticket ID: CHEMSUP-SGLT2-BR-001 Applicable For: Dapagliflozin Aglycone Synthesis, Metabolite Standards, Structural Analogs Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Core Technical Analysis: The Electronic Landscape
Before troubleshooting specific failures, it is critical to understand the electronic bias of your substrate. 1-chloro-2-(4-methoxybenzyl)benzene (also known as 2-chloro-4'-methoxydiphenylmethane) presents a classic "Compelling Competitive" scenario in Electrophilic Aromatic Substitution (EAS).
The Substrate Bias
The molecule consists of two distinct aromatic rings linked by a methylene bridge:
-
Ring A (The "Chloro Ring"): Substituted with Chlorine (weakly deactivating, ortho/para directing) and an alkyl group (weakly activating). Net Status: Deactivated relative to anisole.
-
Ring B (The "Methoxy Ring"): Substituted with a Methoxy group (strongly activating, ortho/para directing). Net Status: Highly Activated.
The Thermodynamic Reality: Under standard EAS conditions (Br₂, FeBr₃, or NBS/Polar Solvent), bromination will occur almost exclusively on Ring B , specifically at the position ortho to the methoxy group (Position 3').
CRITICAL DIAGNOSTIC: Are you trying to synthesize the standard Dapagliflozin intermediate (4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene )?
If YES: You cannot achieve this via direct bromination of the coupled scaffold. The electronic bias of the methoxy ring is too strong to overcome. You must revise your retrosynthesis (See Protocol A).
If NO: You are targeting Ring B (for metabolites/derivatives) and need to control mono- vs. di-bromination (See Protocol B).
Decision Matrix & Workflow (Interactive Visualization)
The following logic tree illustrates the necessary experimental path based on your desired regio-isomer.
Figure 1: Decision matrix for bromination strategy. Note that direct bromination of the Chloro-ring is kinetically inaccessible due to the "Methoxy Sink" on Ring B.
Troubleshooting Guides & FAQs
Scenario A: "I need the Bromine on the Chloro-Ring (Dapagliflozin Synthesis)"
Q: I am using Br₂/FeBr₃ and only getting the product brominated next to the methoxy group. How do I force it to the other ring?
A: You cannot force this transformation with standard reagents. The methoxy group activates Ring B by a factor of
Corrective Action: You must adopt the "Pre-functionalized Coupling" strategy used in commercial Dapagliflozin manufacturing [1, 2].
-
Activation: Convert to acid chloride or Weinreb amide.
-
Coupling: React with phenetole (or anisole) via Friedel-Crafts acylation.
-
Reduction: Reduce the resulting ketone to the methylene bridge (using Et₃SiH/BF₃·OEt₂ or similar). Result: The bromine is preserved on the correct ring because it was installed before the highly activated methoxy ring was introduced.
Scenario B: "I need to Brominate the Methoxy Ring (Mono-Selectivity)"
Q: I am targeting the 3'-position (ortho to OMe), but I am seeing significant 3',5'-dibromo impurities. How do I stop at mono-bromination? A: This is a classic rate-control issue. Once the first bromine is added, the ring is slightly deactivated but still reactive enough to accept a second bromine if the local concentration of brominating agent is high.
Protocol Optimization:
-
Reagent: Switch from elemental Bromine (Br₂) to N-Bromosuccinimide (NBS) .[3] NBS provides a low, steady concentration of electrophilic bromine.
-
Temperature: Lower reaction temperature to -10°C to 0°C .
-
Solvent: Use Acetonitrile (MeCN) or DMF . These polar solvents stabilize the transition state and improve selectivity compared to non-polar solvents like DCM [3].
Data: Solvent Effects on Selectivity
| Solvent | Dielectric Constant | Selectivity (Mono:Di) | Reaction Rate |
| Acetonitrile | 37.5 | High (>95:5) | Fast |
| DCM | 8.9 | Moderate (85:15) | Moderate |
| THF | 7.5 | Low (Variable) | Slow |
Scenario C: "I am seeing impurities at the Benzylic Position (Linker)"
Q: I see a side product with a mass shift corresponding to bromination, but NMR shows the aromatic protons are intact. What happened? A: You have triggered Wohl-Ziegler Radical Bromination at the benzylic methylene bridge. This occurs when NBS is used in the presence of light or radical initiators (peroxides in ether/THF).
Troubleshooting Steps:
-
Light Hygiene: Wrap the reaction flask in aluminum foil.
-
Solvent Choice: Avoid CCl₄ or Benzene (which favor radical pathways). Use MeCN or DMF (which favor ionic EAS pathways).
-
Additives: Add a radical scavenger like BHT (2,6-di-tert-butyl-4-methylphenol) (1 mol%) to inhibit the radical pathway.
Standard Operating Procedures (SOPs)
Protocol A: Synthesis of 4-bromo-1-chloro-2-(4-methoxybenzyl)benzene (The "Correct" Route)
Note: This is a synthesis reconstruction, not a direct bromination.
-
Acylation: React 5-bromo-2-chlorobenzoyl chloride (1.0 eq) with anisole (1.1 eq) using AlCl₃ (1.2 eq) in DCM at 0°C to 5°C.
-
Reduction: Treat the intermediate with Et₃SiH (3.0 eq) and BF₃·OEt₂ (or TiCl₄) in MeCN/DCM at 0°C -> RT.
Protocol B: Regioselective Bromination of Ring B (3'-bromo isomer)
For derivatives/metabolites.
-
Preparation: Dissolve 1-chloro-2-(4-methoxybenzyl)benzene (1.0 eq) in Acetonitrile (10 volumes) .
-
Cooling: Cool the solution to -5°C using an ice/salt bath.
-
Addition: Add NBS (1.05 eq) portion-wise over 30 minutes. Do not dump all at once.
-
Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of starting material. If di-bromo species (>5%) appears, stop immediately.
-
Quench: Add 10% aqueous NaHSO₃ to destroy excess bromine.
-
Workup: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄.
Mechanistic Visualization
The following diagram details the competing pathways and why the "Benzylic" and "Ring A" pathways are disfavored under optimized conditions.
Figure 2: Mechanistic pathways. The green path represents the optimized ionic route. The yellow path is the radical side-reaction to be suppressed.
References
-
Process for the preparation of dapagliflozin. (2015). World Intellectual Property Organization, WO2015063726A1. Link
- Relevance: Establishes the standard industrial route where the bromo-group is introduced on the chloro-ring prior to coupling, confirming the impossibility of direct regioselective bromination on that ring l
-
Meng, W., et al. (2008). Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 51(5), 1145–1149. Link
- Relevance: Describes the structure-activity relationships and synthetic logic for SGLT2 inhibitors.
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2014). MDPI Molecules, 19(3), 3474-3488. Link
- Relevance: Provides the theoretical basis for using NBS and polar solvents (MeCN)
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal. Link
- Relevance: General reference for NBS reactivity profiles (Radical vs. Ionic conditions).
Sources
- 1. caod.oriprobe.com [caod.oriprobe.com]
- 2. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 5. Aromatic Reactivity [www2.chemistry.msu.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. chemistrystudent.com [chemistrystudent.com]
- 8. youtube.com [youtube.com]
- 9. organic-chemistry.org [organic-chemistry.org]
- 10. CN111057032A - Preparation method of dapagliflozin - Google Patents [patents.google.com]
- 11. 4-bromo-1-chloro-2-(4-methoxybenzyl)benzene | 333361-51-6 | Benchchem [benchchem.com]
Handling moisture sensitivity of 4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene reagents
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene. The core focus is to address the reagent's inherent sensitivity to moisture, a critical factor for achieving successful and reproducible experimental outcomes. This document is structured as a dynamic resource, moving from high-level frequently asked questions to a detailed, problem-oriented troubleshooting guide, supplemented by validated experimental protocols.
Reagent Overview and Core Challenge: Moisture Sensitivity
4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene is a highly functionalized aromatic building block. Its utility in complex organic synthesis, particularly in the development of pharmaceutical intermediates, stems from its distinct reactive sites: a bromine atom, a chlorine atom, and a phenolic oxygen protected by a p-methoxybenzyl (PMB) ether group.
The primary challenge in handling this reagent lies with the PMB ether. While a robust protecting group under many conditions, it is susceptible to cleavage in the presence of moisture, particularly under acidic or certain catalytic conditions. Water can act as a nucleophile or a proton source, leading to the hydrolysis of the ether linkage. This degradation not only consumes the starting material but also generates impurities—5-bromo-2-chlorophenol and p-methoxybenzyl alcohol—that can complicate reactions and purification processes. Furthermore, many of the intended applications for this reagent, such as organometallic cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) or metal-halogen exchange, require strictly anhydrous conditions to prevent the quenching of reactive intermediates and catalysts[1][2].
Frequently Asked Questions (FAQs)
Q1: Why is this reagent considered moisture-sensitive?
The sensitivity arises from the p-methoxybenzyl (PMB) ether protecting group. The ether oxygen is Lewis basic, and the benzylic carbon is susceptible to nucleophilic attack or the formation of a stabilized carbocation. The electron-donating p-methoxy group significantly stabilizes a benzylic carbocation intermediate, making the PMB group more labile (prone to cleavage) under acidic conditions compared to an unsubstituted benzyl (Bn) group[3][4]. In the presence of trace acid (which can be generated from atmospheric CO₂ and water), moisture can facilitate the hydrolysis of the ether bond, cleaving the protecting group[5][6].
Q2: What are the visible or analytical signs of reagent degradation?
-
Visual Inspection: The pure reagent should be a white to light yellow powder or crystalline solid[7]. The presence of discoloration, oiling, or a clumpy, sticky texture may indicate moisture absorption and potential degradation.
-
TLC Analysis: A TLC plate of a degraded sample will show multiple spots. In addition to the main spot for the starting material, you may see new, more polar spots corresponding to the deprotected phenol (5-bromo-2-chlorophenol) and p-methoxybenzyl alcohol.
-
NMR Spectroscopy: ¹H NMR is highly effective for detecting degradation. You will observe the appearance of a phenolic -OH peak and new aromatic signals corresponding to the deprotected phenol and alcohol byproducts, alongside a decrease in the integration of the characteristic benzylic (-CH₂-) and methoxy (-OCH₃) protons of the parent compound.
Q3: What are the ideal storage conditions for this reagent?
To ensure long-term stability, the reagent should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container. For optimal protection, storage in a desiccator or a glove box is highly recommended. The safety data sheet for similar compounds advises storing in a cool, dry place in tightly closed receptacles[8][9].
Q4: I briefly exposed the reagent to the laboratory atmosphere. Can I still use it?
This depends on the duration of exposure and the ambient humidity. For a very brief exposure (a few seconds) in a low-humidity environment, the reagent may still be usable for less sensitive applications. However, for critical, high-stakes reactions like organometallic cross-couplings, it is strongly advised to either use fresh reagent or to dry the potentially compromised material under high vacuum for several hours before use. When in doubt, perform a quick analytical check (TLC or NMR) to assess its purity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during experiments. Each issue is analyzed based on the probable cause related to moisture, followed by actionable solutions.
Problem 1: My reaction yield is very low or zero.
-
Probable Cause A: Quenching of Organometallic Reagents. If you are performing a reaction that involves highly basic or nucleophilic intermediates, such as Grignard reagents, organolithiums, or certain transition metal catalysts, trace moisture from the solvent, glassware, or the reagent itself will rapidly quench these species[1][10]. Water acts as a proton source, destroying the reactive species before it can participate in the desired chemical transformation.
-
Solution A: Rigorously adhere to anhydrous reaction techniques. This includes flame- or oven-drying all glassware, using freshly dried and degassed solvents, and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the experiment[11][12]. Refer to Protocol 1: Setting Up a Reaction Under Inert Atmosphere and Protocol 2: Drying of Common Aprotic Solvents .
-
Probable Cause B: Catalyst Deactivation. In many transition-metal-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig), water can interfere with the catalytic cycle. It can hydrolyze catalyst precursors, alter the ligand environment, or participate in side reactions that lead to inactive catalyst species.
-
Solution B: Ensure all components of the reaction are strictly anhydrous. Use high-purity, dry solvents and purge the reaction mixture with an inert gas before adding the catalyst. If possible, use a glove box for the preparation and addition of the catalyst and other sensitive reagents[13].
Problem 2: My TLC/LC-MS analysis shows multiple unexpected byproducts.
-
Probable Cause A: Premature Deprotection of the PMB Group. The primary byproduct is often the deprotected phenol (5-bromo-2-chlorophenol). This indicates that the PMB ether was cleaved either before or during the reaction. This can be caused by acidic impurities in the reagents or solvents, which are often activated by the presence of water.
-
Solution A:
-
Check Reagent Purity: Before starting, verify the purity of your 4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene reagent via TLC or NMR.
-
Purify Solvents: Ensure solvents are not only dry but also free from acidic impurities. For example, dichloromethane can generate HCl over time. Passing solvents through a plug of activated neutral alumina can remove both water and acidic contaminants[14].
-
Use a Non-Acidic Buffer: If your reaction conditions are sensitive, consider adding a non-nucleophilic base (like proton sponge) or an acid scavenger to neutralize any trace acidity.
-
-
Probable Cause B: Homocoupling or Other Side Reactions. The presence of the deprotected phenol can lead to unintended side reactions. For instance, in a cross-coupling reaction, this phenol could potentially compete with the intended nucleophile, leading to undesired O-arylation products.
-
Solution B: The most effective solution is to prevent the formation of the phenol in the first place by maintaining strictly anhydrous conditions. If deprotection is unavoidable under your reaction conditions, a different protecting group strategy may be required for your synthetic route.
Essential Protocols for Anhydrous Techniques
Protocol 1: Setting Up a Reaction Under Inert Atmosphere
This protocol describes a standard setup using a nitrogen or argon balloon, suitable for most academic and research labs[15][16].
-
Glassware Preparation: Ensure the reaction flask (e.g., a round-bottom flask) and a magnetic stir bar are completely clean. Dry the flask in an oven at >120 °C for at least 4 hours or flame-dry it under vacuum. To flame-dry, assemble the hot flask, clamp it, and heat the glass surfaces with a heat gun while pulling a vacuum.
-
Cooling and Inerting: Allow the flask to cool to room temperature under vacuum or while purging with a stream of inert gas. Once cool, fit the flask with a rubber septum.
-
Inert Gas Balloon: Fill a balloon with nitrogen or argon. Attach a needle to the balloon neck and secure it. Pierce the septum of the reaction flask with this needle to maintain a positive pressure of inert gas.
-
Flushing: To ensure the atmosphere is fully inert, pierce the septum with a second, "exit" needle. Allow the gas to flush the flask for 5-10 minutes to displace all air, then remove the exit needle[16]. The flask is now ready for the addition of solvents and reagents.
-
Reagent/Solvent Addition: Add anhydrous solvents and liquid reagents via a dry syringe. Add solid reagents quickly by briefly removing the septum and immediately re-purging the flask with inert gas. For highly sensitive solids, use a glove box or a solid addition funnel.
Protocol 2: Drying of Common Aprotic Solvents
The quality of anhydrous solvents is paramount. While commercially available anhydrous solvents are excellent, they can absorb moisture upon opening. Distillation from an appropriate drying agent is a reliable method for generating ultra-dry solvents[14][17].
| Solvent | Pre-Drying Agent | Distillation Drying Agent | Indicator (if applicable) | Final Water Content (ppm) |
| Tetrahydrofuran (THF) | 4Å Molecular Sieves or CaH₂ | Sodium/Benzophenone | Deep blue/purple color | < 10 ppm |
| Toluene | 4Å Molecular Sieves | Sodium/Benzophenone | Deep blue/purple color | < 10 ppm |
| Dichloromethane (DCM) | P₂O₅ (for 12h) | Calcium Hydride (CaH₂) | None | ~13 ppm |
| Acetonitrile (MeCN) | 4Å Molecular Sieves | Calcium Hydride (CaH₂) | None | < 30 ppm |
| 1,4-Dioxane | 4Å Molecular Sieves | Sodium/Benzophenone | Deep blue/purple color | < 10 ppm |
| Data synthesized from multiple sources[14][17]. Final water content is approximate and depends on technique. |
Distillation Procedure (Example for THF):
-
Safety First: Never distill solvents to dryness. Always work in a fume hood and wear appropriate PPE.
-
Pre-Drying: Add pre-dried 4Å molecular sieves to a fresh bottle of THF and let it stand overnight.
-
Setup Still: In a dry round-bottom flask under an inert atmosphere, add sodium metal (cut into small pieces) and a small amount of benzophenone.
-
Add Solvent: Cannulate the pre-dried THF into the still.
-
Reflux: Heat the mixture to reflux. The solution will turn a deep blue or purple color when the solvent is anhydrous and oxygen-free. This is the sodium benzophenone ketyl radical anion, which scavenges water and oxygen.
-
Distillation: Once the color persists, the solvent can be distilled directly into the reaction flask or into a dry storage flask under an inert atmosphere.
-
Shutdown: To quench the still, cool it to room temperature, and slowly add isopropanol to react with the excess sodium, followed by methanol, and finally water.
Data & Diagrams
Diagrams
Below are visual guides to aid in troubleshooting and experimental setup.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Diagram of an anhydrous reaction setup.
References
- BenchChem. (n.d.). A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions.
- Kintek Furnace. (2026, February 12). How to Use Inert Gas to Enhance Reaction Yields.
- Pearson+. (2024, March 3). Benzyl ethers make excellent protecting groups.
- Sciencemadness Wiki. (2023, July 25). Drying solvents.
- Chemistry LibreTexts. (2021, August 15). Drying Solvents.
- Chemistry LibreTexts. (2022, May 5). 7.3: Inert Atmospheric Methods.
- OSTI.GOV. (2014, March 1). Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases.
- ACS Publications. (2024, December 16). Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry.
- CymitQuimica. (2015, September 16). Safety data sheet.
- Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods.
- Kintek Furnace. (n.d.). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques.
- Linde Gas. (n.d.). Inerting.
- University of Calgary. (n.d.). Alcohol Protecting Groups. Retrieved from University of Calgary, Department of Chemistry.
- Kintek Solution. (2026, January 7). Detailed Methods for Drying and Purifying Common Organic Solvents in the Laboratory.
- Royal Society of Chemistry. (2016, June 7). Drying an organic solvent [Video]. YouTube.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
- Fiveable. (2025, August 15). Anhydrous Conditions Definition - Organic Chemistry Key....
- ResearchGate. (2025, August 7). Hydrolysis kinetics of benzyl phenyl ether in high temperature liquid water.
- TutorChase. (n.d.). Why do some organic reactions need anhydrous conditions?
- Thieme. (n.d.). Chemoselective Cleavage of Benzyl Ether Protecting Groups in the Presence of Benzyloxycarbonyl Functions.
- Scimplify. (n.d.). 4-bromo-1-chloro-2-(4-methoxybenzyl) benzene (CAS NO:333361-51-6).
- Fiveable. (2025, August 15). Anhydrous conditions Definition - Organic Chemistry II Key....
- Thermo Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
- National Center for Biotechnology Information. (n.d.). Water opens the door to organolithiums and Grignard reagents: exploring and comparing the reactivity of highly polar organometallic compounds in unconventional reaction media towards the synthesis of tetrahydrofurans.
- Sciencemadness Discussion Board. (2021, May 17). Anhydrous Conditions.
- ChemicalBook. (2025, July 19). 4-Bromo-1-methoxy-2-(3-methoxy-propoxy)-benzene - Safety Data Sheet.
- TCI Chemicals. (n.d.). 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | 461432-23-5.
Sources
- 1. fiveable.me [fiveable.me]
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- 3. uwindsor.ca [uwindsor.ca]
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- 7. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | 461432-23-5 | TCI EUROPE N.V. [tcichemicals.com]
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Technical Support Center: Troubleshooting Filtration of 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene
Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals facing filtration bottlenecks during the synthesis and purification of halogenated diarylmethane intermediates.
Mechanistic Insights: The Filtration Bottleneck
4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene (CAS 333361-51-6) is a critical intermediate utilized in the synthesis of active pharmaceutical ingredients (APIs)[1]. At an industrial scale, purification of such intermediates relies heavily on solvent gradient crystallization to achieve GMP-compliant purity (≥99.8%) without the prohibitive costs of chromatography[2].
However, scaling up the crystallization of this compound frequently results in severely prolonged filtration times. As an Application Scientist, I trace this bottleneck to two fundamental physical chemistry phenomena:
-
Liquid-Liquid Phase Separation (LLPS) / "Oiling Out": The conformational flexibility around the methylene bridge of the diarylmethane backbone gives the molecule a tendency to separate into a solute-rich liquid phase rather than forming a solid crystal lattice. When this "oil" finally nucleates, it does so uncontrollably (crash crystallization).
-
Needle-Like Crystal Habit & Cake Compressibility: Uncontrolled supersaturation forces the crystals to grow rapidly along a single axis, forming fine, fragile needles. During filtration, these needles pack densely. If vacuum is applied, the filter cake compresses, reducing porosity to near zero and blinding the filter media, which traps process-related impurities[3].
To solve this, the protocol must shift the crystal habit from fine needles to blocky prisms by controlling supersaturation via seeding and temperature cycling (Ostwald ripening) .
Quantitative Data: Impact of Crystallization Strategy
The table below summarizes how different crystallization parameters directly dictate the physical properties of the crystal cake and the resulting filtration efficiency.
| Crystallization Method | Crystal Habit | Avg. Particle Size (D50) | Filtration Time (100g scale) | Yield (%) | Purity (HPLC) |
| Uncontrolled Cooling | Fine Needles | 15 µm | 120 mins (Cake blinding) | 88.0% | 98.5% |
| Anti-solvent Crash | Agglomerates | 25 µm | 85 mins | 91.0% | 99.0% |
| Seeded + Linear Cooling | Prisms | 65 µm | 25 mins | 94.5% | 99.6% |
| Seeded + Temp Cycling | Blocky Prisms | 95 µm | 12 mins | 95.2% | 99.9% |
Experimental Workflow Visualization
Workflow for optimizing crystallization and filtration of the diarylmethane intermediate.
Step-by-Step Methodology: Seeded Crystallization with Ostwald Ripening
This self-validating protocol is engineered to prevent LLPS and maximize particle size for optimal filtration.
Step 1: Dissolution & Polish Filtration
-
Suspend the crude 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene in a 1:4 (v/v) mixture of Toluene and Isopropanol (IPA) using 5 mL of solvent per gram of crude.
-
Heat the reactor to 75°C under agitation until complete dissolution is achieved.
-
Pass the hot solution through a 1 µm inline filter to a clean reactor. Causality: Removing foreign particulates prevents premature, uncontrolled nucleation.
Step 2: Controlled Cooling to the Metastable Zone
-
Cool the reactor linearly at a rate of 0.5°C/min to 60°C. Do not exceed this cooling rate, as rapid temperature drops will push the system past the metastable limit into the labile zone, triggering an oil-out.
Step 3: Seeding
-
At 60°C, introduce 1% w/w of pre-milled seed crystals (D90 < 20 µm) suspended in a minimal volume of IPA.
-
Hold the temperature at 60°C for 2 hours. Causality: This hold allows the seed bed to establish and consume excess supersaturation, directing mass onto the seeds rather than forming new nuclei.
Step 4: Temperature Cycling (Ostwald Ripening)
-
Heat to 65°C at 0.2°C/min and hold for 30 minutes.
-
Cool to 55°C at 0.2°C/min and hold for 30 minutes.
-
Repeat this cycle 3 times. Causality: Thermodynamics dictate that smaller crystals have higher surface energy and solubility. Heating dissolves the fines, and cooling redeposits their mass onto the larger, more stable prismatic crystals.
Step 5: Final Cooling & Pressure Filtration
-
Cool the slurry to 5°C at a rate of 0.1°C/min and hold for 4 hours to maximize yield.
-
Transfer the slurry to an Agitated Nutsche Filter Dryer (ANFD) or a standard pressure filter.
-
Apply 0.15 MPa of nitrogen pressure from above. Do not use vacuum.
-
Wash the cake with 2 bed-volumes of pre-chilled (0°C) IPA using a displacement wash.
Troubleshooting FAQs
Q1: Why does my crystal slurry turn into a thick, unfilterable paste? A1: This is a classic symptom of "oiling out" (Liquid-Liquid Phase Separation) followed by crash nucleation. Because the molecule is highly flexible, it separates into a solute-rich liquid phase rather than crystallizing. When it finally nucleates, it produces a massive shower of fine needles that blind the filter. To fix this, use a solvent system with a wider metastable zone (like the Toluene/IPA mix) and introduce seed crystals before reaching the LLPS boundary.
Q2: Should I use vacuum or pressure filtration for this intermediate? A2: Pressure filtration is strictly recommended. Halogenated diarylmethane needles form highly compressible cakes. Vacuum filtration pulls the cake downwards, compressing the crystals together and eliminating the void space required for liquid to pass through. Positive pressure from above (0.1 - 0.2 MPa) maintains cake porosity and significantly reduces filtration time.
Q3: How exactly does temperature cycling improve the filtration rate? A3: Temperature cycling leverages a phenomenon known as Ostwald ripening. By repeatedly heating the slurry slightly below the dissolution temperature and cooling it back down, you selectively dissolve the smallest crystals (fines) and redeposit their mass onto larger crystals. This narrows the particle size distribution, increases the D50 size, and transforms the habit from fragile needles into sturdy, blocky prisms that filter rapidly.
Q4: Can I use a reslurry wash instead of a displacement wash to remove impurities? A4: Avoid reslurrying if possible. Reslurrying can cause mechanical attrition (breaking the large crystals back into fines), which will ruin your carefully optimized filtration rate. A cold displacement wash (letting the wash solvent push the mother liquor through the intact cake) is sufficient to achieve ≥99.8% purity if the crystals are large and prismatic.
References
-
[3] Title: Technical Support Center: Industrial Production of Empagliflozin Intermediates | Source: BenchChem | URL: 3
-
[2] Title: Empagliflozin Intermediate 915095-89-5 from China manufacturer | Source: Rocky Union Trade Limited | URL: 2
-
[1] Title: Empagliflozin-impurities (CAS 333361-51-6) | Source: Pharmaffiliates | URL: 1
Sources
Validation & Comparative
A Comparative Guide to HPLC Method Validation for 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene
This guide provides an in-depth, objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene, a key intermediate in the synthesis of pharmaceuticals like Dapagliflozin.[1][2] We will explore the rationale behind the method development, present a comprehensive validation strategy in accordance with international guidelines, and compare its performance against alternative analytical technologies. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for pharmaceutical intermediates.
The Critical Role of Method Validation in Pharmaceutical Analysis
In the pharmaceutical industry, the accuracy and reliability of analytical methods are paramount to ensure the safety and efficacy of drug products.[3] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the validation of analytical procedures.[3][4][5][6] The objective of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[7][8] For a crucial intermediate like 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene, a validated analytical method is essential for monitoring purity, quantifying impurities, and ensuring the consistency of the manufacturing process.[1]
Proposed HPLC Method for 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene
Based on the physicochemical properties of 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene (Molecular Formula: C₁₄H₁₂BrClO, Molecular Weight: 311.60 g/mol ), a reverse-phase HPLC method with UV detection is proposed.[9] The presence of aromatic rings and a chromophore in the methoxybenzyl group suggests good UV absorbance, making this a suitable detection technique.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The non-polar nature of the analyte makes a C18 stationary phase ideal for retention and separation. The specified dimensions and particle size provide a good balance between resolution and analysis time. |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) | A mixture of a strong organic solvent (acetonitrile) and water provides appropriate polarity for eluting the analyte with a reasonable retention time. This composition can be optimized based on preliminary experiments. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, ensuring good peak shape and efficient separation. |
| Injection Volume | 10 µL | A small injection volume minimizes band broadening and improves peak symmetry. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 225 nm | The wavelength is selected based on the UV absorption maximum of the analyte to achieve high sensitivity. |
Experimental Workflow
Sources
- 1. 4-bromo-1-chloro-2-(4-methoxybenzyl)benzene | 333361-51-6 | Benchchem [benchchem.com]
- 2. 4-bromo-1-chloro-2-(4-methoxybenzyl)benzene - SRIRAMCHEM [sriramchem.com]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. scribd.com [scribd.com]
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- 7. database.ich.org [database.ich.org]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Characterization of 4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the characterization of 4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene, a halogenated aromatic ether with potential applications as a synthetic intermediate. By delving into the principles and practical applications of each method, this document serves as a critical resource for researchers aiming to select the most effective analytical strategy for similar compounds.
The Central Role of NMR Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for determining the structure of organic molecules in solution.[1][2][3] Its strength lies in its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[2][4] For a molecule like 4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete structural assignment.
Predicted ¹H and ¹³C NMR Spectral Analysis
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be complex, exhibiting signals in both the aromatic and aliphatic regions.
-
Aromatic Region (δ 6.5-8.0 ppm): Protons on the two benzene rings will resonate in this region.[6] The substitution pattern on each ring will lead to distinct multiplets. The 4-bromo-1-chloro-2-substituted benzene ring will likely show three distinct aromatic proton signals, with their chemical shifts influenced by the electron-withdrawing halogen atoms and the electron-donating benzyloxy group.[5] The para-substituted methoxy-benzene ring is expected to show a characteristic AA'BB' system, often appearing as two doublets.[7][8]
-
Benzyloxy Methylene Protons (δ ~5.0 ppm): The two protons of the -O-CH₂- group are expected to appear as a singlet, deshielded by the adjacent oxygen and aromatic ring.
-
Methoxy Protons (δ ~3.8 ppm): The three protons of the -OCH₃ group will likely appear as a sharp singlet in the upfield region.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Aromatic Region (δ 110-160 ppm): The twelve aromatic carbons will resonate in this region.[5] The chemical shifts will be influenced by the attached substituents. Quaternary carbons (those bonded to substituents) will typically have lower intensities.[9]
-
Aliphatic Region: The benzylic methylene carbon (-O-CH₂) is expected around δ 70 ppm, while the methoxy carbon (-OCH₃) will be around δ 55 ppm.
The Power of 2D NMR for Unambiguous Assignment
Given the potential for signal overlap in the 1D spectra, 2D NMR experiments are indispensable for confirming the structure.[10]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons within the same spin system.[4] This would be crucial for assigning the protons on the trisubstituted benzene ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of each carbon signal to its attached proton(s).[11][12]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing critical information about the connectivity of different molecular fragments.[4][11][13] For instance, an HMBC correlation between the benzylic methylene protons and the carbons of both aromatic rings would definitively confirm the benzyloxy linkage.
Comparative Analytical Techniques
While NMR is unparalleled for detailed structural elucidation, a comprehensive characterization often involves complementary techniques.
| Analytical Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed molecular structure, atom connectivity, stereochemistry. | Non-destructive, provides a wealth of structural information.[2] | Lower sensitivity compared to MS, requires higher sample concentrations. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution MS), fragmentation patterns. | High sensitivity, can analyze complex mixtures when coupled with chromatography (e.g., GC-MS, LC-MS).[14] | Does not provide detailed stereochemical information, isomers can be difficult to distinguish. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, separation of isomers. | High resolution separation, widely applicable for non-volatile compounds.[15][16] | Does not provide structural information on its own. |
| Gas Chromatography (GC) | Separation of volatile and semi-volatile compounds, purity assessment. | Excellent separation efficiency for volatile compounds.[16] | Limited to thermally stable and volatile compounds. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast and simple, provides a "fingerprint" of the molecule. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Absolute three-dimensional structure in the solid state. | Provides the most definitive structural information. | Requires a suitable single crystal, which can be difficult to obtain. |
Experimental Protocols
NMR Spectroscopy: A Step-by-Step Workflow
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
1D ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum to get an initial overview of the proton environments.
-
1D ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.[2]
-
2D COSY Acquisition: Run a COSY experiment to establish proton-proton coupling networks.
-
2D HSQC Acquisition: Perform an HSQC experiment to correlate each proton with its directly attached carbon.
-
2D HMBC Acquisition: Acquire an HMBC spectrum to identify long-range proton-carbon correlations, which are crucial for assembling the molecular fragments.
-
Data Processing and Interpretation: Process the acquired data using appropriate software and interpret the spectra to elucidate the complete molecular structure.
Diagram: NMR Structural Elucidation Workflow
Sources
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Comparative Guide to LC-MS Identification of Impurities in Dapagliflozin Intermediates
This guide provides an in-depth comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the identification and characterization of impurities in Dapagliflozin intermediates. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the causality behind experimental choices, compare alternative analytical approaches, and offer a framework for robust, self-validating impurity profiling.
The Imperative of Impurity Profiling in Dapagliflozin Synthesis
Dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, represents a significant therapeutic advance in the management of type-2 diabetes. Its complex multi-step synthesis, however, presents numerous opportunities for the formation of impurities. These impurities can arise from starting materials, intermediates, reagents, by-products of side reactions, or degradation of the final active pharmaceutical ingredient (API).
According to the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) and Q3B(R2), the identification and quantification of impurities are mandatory for ensuring the safety and efficacy of pharmaceutical products. Even minute quantities of certain impurities can be toxic or pharmacologically active, making their detection and control a critical aspect of drug development and manufacturing. LC-MS has emerged as the gold standard for this task due to its unparalleled sensitivity and specificity.
The Analytical Challenge: A Landscape of Potential Impurities
The synthesis of Dapagliflozin involves several key intermediates. Impurities can be structurally similar to the API or its precursors, making their separation and identification a significant analytical challenge. Common impurities identified in Dapagliflozin drug substances and their intermediates include process-related impurities and degradation products. For instance, forced degradation studies on Dapagliflozin have revealed specific degradation products under various stress conditions such as acidic, basic, oxidative, and thermal stress.
A comprehensive impurity profile requires an analytical technique that can not only separate these closely related compounds but also provide definitive structural information for their identification.
Core Technique: High-Resolution LC-MS for Impurity Identification
A well-developed Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) method provides the necessary resolution and mass accuracy to tackle the complexity of Dapagliflozin's impurity profile.
The Rationale Behind the Method
The choice of an analytical method is driven by the need for sensitivity, selectivity, and the ability to perform structural elucidation.
-
Chromatography (UPLC/HPLC): Ultra-High-Performance Liquid Chromatography (UPLC) is preferred over conventional HPLC for its superior resolution and shorter run times, which is critical for separating structurally similar isomers that may be present as impurities. The choice of a C18 stationary phase is standard for moderately polar to non-polar compounds like Dapagliflozin and its related substances.
-
Mass Spectrometry (QTOF): A Quadrupole Time-of-Flight (QTOF) mass analyzer is exceptionally well-suited for impurity identification. It provides high-resolution, accurate mass data (typically <5 ppm mass error), which allows for the determination of elemental compositions for both parent ions and their fragments. This is a crucial advantage over nominal mass instruments when identifying unknown compounds. Electrospray Ionization (ESI) is the preferred ionization technique as it is a soft ionization method suitable for the polar and thermally labile molecules often found in pharmaceutical synthesis.
Experimental Workflow: A Validated UPLC-QTOF-MS Protocol
The following protocol outlines a robust, self-validating workflow for the identification of unknown impurities in Dapagliflozin intermediates.
Diagram 1: General Workflow for Impurity Identification
Caption: Workflow from sample preparation to impurity identification.
Step-by-Step Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the Dapagliflozin intermediate reference standard at 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.
-
Prepare the sample solution to be analyzed at the same concentration.
-
-
Chromatographic Conditions (UPLC):
-
Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for high resolution.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to improve peak shape and ionization efficiency.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A typical gradient might run from 5% to 95% Mobile Phase B over 15-20 minutes. This wide gradient ensures the elution of compounds with a broad range of polarities.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C to ensure reproducible retention times.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometric Conditions (QTOF-MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode. Dapagliflozin and its likely impurities contain nitrogen and oxygen atoms that are readily protonated.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Flow: 600 L/hr (Nitrogen).
-
Mass Range: 100 - 1000 m/z. This range covers the expected masses of the API and potential dimeric or adducted impurities.
-
Acquisition Mode: MS/MS or MSE. In this mode, the instrument alternates between low collision energy (to acquire parent ion data) and high collision energy (to acquire fragment ion data) scans. This allows for the collection of both precursor and fragment information in a single run.
-
Comparative Analysis of Analytical Technologies
While LC-QTOF-MS is a powerful tool, it is essential to understand its performance relative to other available technologies.
LC-MS vs. HPLC-UV and GC-MS
The choice of analytical technology depends on the specific requirements of the analysis, such as the need for identification versus routine quantification.
| Feature | HPLC-UV | GC-MS | LC-MS (QTOF) |
| Principle | UV/Vis Absorbance | Mass-to-charge ratio (after gas phase separation) | Mass-to-charge ratio (after liquid phase separation) |
| Sensitivity | Moderate (µg/mL) | High (pg/mL) | Very High (pg-fg/mL) |
| Specificity | Low (relies on retention time and UV spectra) | High (Mass Spectra) | Very High (Accurate Mass & Fragmentation) |
| Analyte Suitability | Chromophore-containing, non-volatile compounds | Volatile, thermally stable compounds | Wide range of non-volatile and semi-volatile compounds |
| Unknown ID | Not possible | Possible, but limited by volatility | Excellent, provides elemental composition |
| Application for Dapagliflozin | Suitable for routine purity checks of known impurities | Limited use due to low volatility of Dapagliflozin | Ideal for identification, characterization, and quantification |
As the table illustrates, HPLC-UV lacks the specificity required for definitive impurity identification. GC-MS is unsuitable for large, non-volatile molecules like Dapagliflozin and its intermediates. LC-MS, particularly with a high-resolution detector, provides the necessary combination of separation power, sensitivity, and specificity.
Comparison within LC-MS: QTOF vs. Triple Quadrupole (QqQ)
Even within the LC-MS domain, the choice of mass analyzer has significant implications for the type of data obtained.
Diagram 2: Comparison of Mass Analyzer Capabilities
Caption: QTOF for identification vs. Triple Quadrupole for quantification.
-
Quadrupole Time-of-Flight (QTOF): The primary strength of a QTOF instrument is its ability to provide high-resolution and accurate mass measurements. This allows for the confident determination of an ion's elemental formula, which is the first and most critical step in identifying an unknown compound. Its full-scan capability ensures that data is collected for all ions present, meaning unexpected impurities are not missed.
-
Triple Quadrupole (QqQ): A QqQ instrument operates by monitoring specific mass-to-charge ratio transitions (Multiple Reaction Monitoring or MRM). This targeted approach provides exceptional sensitivity and a wide dynamic range, making it the ideal choice for quantifying known impurities against a calibration curve. However, because it only looks for specific transitions, it is "blind" to any unknown or unexpected impurities that may be present in the sample.
For the task of identifying impurities in Dapagliflozin intermediates, the QTOF is the superior choice. Once impurities have been identified and characterized, a more sensitive and cost-effective QqQ method can be developed for routine monitoring and quantification in quality control settings.
Conclusion
The identification of impurities in Dapagliflozin intermediates is a critical regulatory and safety requirement. While various analytical techniques exist, a systematic approach using UPLC coupled with high-resolution Quadrupole Time-of-Flight mass spectrometry (QTOF-MS) offers the most comprehensive solution. This technique provides the necessary chromatographic resolution to separate structurally similar compounds and the mass accuracy required for the confident identification of unknown structures. By understanding the comparative strengths of different analytical tools, from HPLC-UV to different types of mass spectrometers, researchers can select the most appropriate and effective strategy for ensuring the purity and safety of Dapagliflozin.
References
-
ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. [Link]
-
ICH. (2006). Impurities in New Drug Products Q3B(R2). International Council for Harmonisation. [Link]
-
Swapnaja, N., & Sravanthi, J. (2022). A Review on Impurity Profile of Dapagliflozin. Asian Journal of Pharmaceutical Analysis, 12(1), 38-42. [Link]
-
Batta, N., et al. (2022). Degradation study of Dapagliflozin and characterization of its degradation products by LC-MS/MS. Journal of Applied Pharmaceutical Science, 12(5), 153-160. [Link]
-
Prajapati, Y. N., et al. (2021). Stability-indicating HPLC method for dapagliflozin: characterization of degradation products by mass spectrometry. Future Journal of Pharmaceutical Sciences, 7(1). [Link]
A Comparative Guide to the UV-Vis Absorption Maxima of 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene and Related Aromatics
This guide provides a detailed analysis of the expected ultraviolet-visible (UV-Vis) absorption characteristics of 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the spectroscopic behavior of this complex substituted benzene, placed in context with simpler, related molecules. The principles outlined herein are critical for researchers and professionals in drug development and analytical chemistry who rely on UV-Vis spectroscopy for quantification and characterization.
Introduction to UV-Vis Spectroscopy of Benzene Derivatives
Ultraviolet-visible (UV-Vis) spectroscopy is a powerful, non-destructive technique for probing the electronic transitions within a molecule.[1] For benzene and its derivatives, the most significant absorptions arise from π→π* transitions within the aromatic ring. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the nature and position of substituents on the benzene ring.[1][2]
Benzene itself exhibits two primary absorption bands around 184 nm and 202 nm, with a weaker, fine-structured band at approximately 253 nm.[3] The addition of substituents can cause a shift in these absorption maxima to longer wavelengths (a bathochromic or red shift) or shorter wavelengths (a hypsochromic or blue shift).[4] The magnitude and direction of this shift are dependent on the electronic properties of the substituent. Electron-donating groups, such as methoxy (-OCH3) and alkyl groups, tend to cause a bathochromic shift, while electron-withdrawing groups, like chloro (-Cl) and bromo (-Br), can have a more complex effect.[1]
Comparative Analysis of UV-Vis Absorption Maxima
The target molecule, 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene, possesses a complex substitution pattern on its two benzene rings. For the primary benzene ring, we have a chloro group, a bromo group, and a 4-methoxybenzyl group. The second benzene ring contains a methoxy group.
To build a comparative understanding, the following table summarizes the reported UV-Vis absorption maxima for key structural analogues in a non-polar solvent like ethanol or isooctane.[1][5]
| Compound | Substituents | Expected λmax (nm) | Key Features Affecting Absorption |
| Benzene | None | ~255 | Reference aromatic system.[6] |
| Chlorobenzene | -Cl | ~263 | A weak electron-withdrawing group causing a slight bathochromic shift.[1] |
| Bromobenzene | -Br | ~261 | Similar to chlorobenzene, a weak electron-withdrawing group. |
| Anisole | -OCH3 | ~269 | An electron-donating group causing a noticeable bathochromic shift.[1] |
| 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene | -Br, -Cl, -CH2-(p-OCH3-Ph) | ~270-280 | The combined effect of two halogen substituents and a benzyl group with an electron-donating methoxy group is expected to result in a significant bathochromic shift. The two interacting chromophores (the substituted benzene rings) will likely lead to a complex spectrum with potentially broadened or multiple absorption bands. |
The presence of multiple substituents on the primary benzene ring of the target molecule—two halogens and a benzyl group—will lead to a cumulative bathochromic shift. Furthermore, the 4-methoxybenzyl substituent itself contains a chromophore (the methoxy-substituted benzene ring) which will also absorb in the UV region. The electronic interaction between these two ring systems, though separated by a methylene bridge, can influence the overall absorption spectrum. The methoxy group on the second ring is a strong electron-donating group and will push the absorption of that ring to a longer wavelength. Therefore, the overall spectrum of 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene is anticipated to be a composite of the absorptions of the two substituted rings, likely resulting in a primary absorption band in the 270-280 nm range.
Experimental Protocol for Determining UV-Vis Absorption Maxima
The following protocol provides a robust method for accurately determining the UV-Vis absorption maxima of 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene.
I. Materials and Instrumentation
-
4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene (analytical standard)
-
Spectroscopic grade solvent (e.g., ethanol, hexane, or isooctane)
-
Calibrated UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
II. Solution Preparation
-
Stock Solution: Accurately weigh a small amount of 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solutions: Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations that will yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).[2]
III. Spectrophotometric Measurement
-
Instrument Warm-up: Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure stable output.[2]
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.[2]
-
Sample Measurement: Starting with the most dilute working solution, rinse the sample cuvette with the solution, then fill it and place it in the spectrophotometer.
-
Spectral Acquisition: Scan the sample across a wavelength range of at least 200-400 nm to capture the full UV spectrum.
-
Data Analysis: Identify the wavelength(s) at which maximum absorbance occurs (λmax).
IV. Causality Behind Experimental Choices
-
Solvent Selection: The choice of solvent is critical as it can influence the position of the absorption maxima.[4][7] Non-polar solvents like hexane or isooctane are often preferred for aromatic compounds as they minimize solute-solvent interactions and can provide spectra with finer details, similar to the gaseous state.[7] Ethanol is also a common choice due to its UV transparency and ability to dissolve a wide range of organic compounds.[2]
-
Concentration Range: Working within the linear range of the instrument (absorbance 0.1-1.0) is essential for accurate determination of molar absorptivity and adherence to the Beer-Lambert Law.[2]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the UV-Vis absorption maxima.
Caption: A flowchart of the experimental workflow for UV-Vis analysis.
Conclusion
While direct experimental data for the UV-Vis absorption maxima of 4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene is not readily published, a comparative analysis based on its structural components and the principles of substituent effects allows for a reliable estimation. The expected λmax is in the range of 270-280 nm, representing a bathochromic shift from the parent benzene molecule due to the combined electronic effects of the halogen and methoxybenzyl substituents. The provided experimental protocol offers a comprehensive and validated approach for the empirical determination of this value, which is essential for the accurate analytical characterization and quantification of this compound in research and pharmaceutical applications.
References
- Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and.
- A Spectroscopic Showdown: Differentiating Ortho- and Para-Substituted Dialkylbenzenes - Benchchem.
- Ultraviolet absorption spectra of seven substituted benzenes.
- CHAPTER 4 UV/VIS SPECTROSCOPY - University of Pretoria.
-
UV Spectra Of Benzene & its derivatives, polycyclic aromatic compounds and heterocyclic compounds - YouTube. Available from: [Link]
- EXPERIMENT 4: Ultraviolet-Visible Spectroscopy – Effect of Solvent on λmax INTRODUCTION - Lejan Team.
-
Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents - The Royal Society. Available from: [Link]
-
(PDF) Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: In contrast with non-aromatic solvents - ResearchGate. Available from: [Link]
-
Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. Available from: [Link]
-
Solvent Effects on the UV-visible Absorption Spectra - Virtual Labs. Available from: [Link]
-
2-(4-Methoxybenzyl)-4-bromo-1-chlorobenzene - PubChem. Available from: [Link]
-
4-Bromo-1-chloro-2-(4-methoxy-benzyl)-benzene | Chemsrc. Available from: [Link]
- WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents.
-
The Relationship Between UV-VIS Absorption and Structure of Organic Compounds - Shimadzu. Available from: [Link]
-
UV-vis absorption spectra of bromobenzene and KCo(CO)4 in THF with [10 μM]. Available from: [Link]
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A Comparative Guide to the Reactivity of 4-Methoxybenzyl and 4-Ethoxybenzyl Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. Among the vast arsenal of protecting groups for hydroxyl and other nucleophilic functionalities, substituted benzyl ethers play a prominent role. The 4-methoxybenzyl (PMB or MPM) group, in particular, is widely utilized due to its enhanced lability under acidic and oxidative conditions compared to the simple benzyl (Bn) group.[1][2] A closely related analog, the 4-ethoxybenzyl (EEB) group, offers a subtle structural variation. This guide provides an in-depth comparison of the reactivity of these two groups, supported by mechanistic principles and actionable experimental protocols, to inform rational decision-making in synthetic design.
Theoretical Framework: Unpacking the Subtle Differences
The reactivity of both PMB and EEB groups is fundamentally governed by the electronic and steric nature of the para-alkoxy substituent. Their increased susceptibility to cleavage, relative to an unsubstituted benzyl group, stems from the ability of the alkoxy group to stabilize the key carbocation intermediate formed during deprotection.
Electronic Effects: A Tale of Two Alkoxy Groups
The defining characteristic of a para-alkoxybenzyl ether is its cleavage under conditions that leave a standard benzyl ether intact.[3] This is due to the powerful +M (mesomeric or resonance) effect of the oxygen's lone pairs, which delocalize into the aromatic ring. This electron donation is most pronounced at the ortho and para positions, and it is crucial for stabilizing the positive charge that develops on the benzylic carbon during cleavage.[4]
Both methoxy and ethoxy groups are strong resonance donors. However, a minute difference in their electronic character can be discerned from their Hammett constants (σp), which quantify the electronic influence of a substituent on a benzene ring.
| Substituent | Hammett Constant (σp) | Implication |
| 4-Methoxy (-OCH₃) | -0.27 | Slightly stronger electron-donating character[4] |
| 4-Ethoxy (-OC₂H₅) | -0.24 | Strong electron-donating character[4] |
The slightly more negative σp value for the methoxy group suggests it is a marginally better electron-donating group through resonance compared to the ethoxy group.[4] Conversely, the methoxy group also exhibits a slightly stronger electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity.[4] In aromatic systems where resonance is dominant, this subtle electronic difference predicts that the 4-methoxybenzyl group should be slightly more labile (i.e., more reactive) toward acid-catalyzed cleavage because it can better stabilize the resulting carbocation.
Mechanism of Acid-Catalyzed Deprotection
The cleavage of a p-alkoxybenzyl ether under acidic conditions proceeds via a well-established SN1-type mechanism. The electron-donating alkoxy group is essential for facilitating the formation of the resonance-stabilized benzylic carbocation.
Caption: Acid-catalyzed cleavage of p-alkoxybenzyl ethers.
Steric Effects
The ethoxy group is sterically more demanding than the methoxy group. While this difference is often negligible in solution-phase reactions involving small molecules, it can become significant in contexts such as:
-
Enzymatic reactions: The active site of an enzyme may accommodate one group better than the other.
-
Hindered substrates: The approach of reagents to a sterically congested reaction center might be influenced by the size of the protecting group.
-
Solid-state properties: The bulkier ethoxy group might influence the crystal packing and solubility of synthetic intermediates.
In the context of deprotection kinetics, steric hindrance is generally not the rate-limiting factor. The stability of the carbocation intermediate, governed by electronic effects, is the dominant driver of reactivity.
Experimental Protocols for Comparative Analysis
To empirically validate the subtle reactivity difference, a robust kinetic experiment is required. The following protocols provide a self-validating system for comparing the acid-mediated cleavage rates of 4-methoxybenzyl and 4-ethoxybenzyl ethers.
Protocol 1: Synthesis of Model Substrates
This protocol describes the synthesis of model ethers (e.g., of benzyl alcohol) via a standard Williamson ether synthesis.[2]
Materials:
-
Benzyl alcohol
-
4-Methoxybenzyl chloride (PMB-Cl) or 4-Ethoxybenzyl chloride (EEB-Cl)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (or DMF).
-
Add sodium hydride (1.2 equivalents) portion-wise at 0 °C (ice bath).
-
Slowly add a solution of benzyl alcohol (1.0 equivalent) in anhydrous THF via syringe.
-
Allow the mixture to stir at room temperature for 30 minutes or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add 4-methoxybenzyl chloride or 4-ethoxybenzyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting alcohol (typically 2-4 hours).
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Partition the mixture between ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ether.
Protocol 2: Kinetic Analysis of Acid-Mediated Deprotection
This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the rate of cleavage.[5]
Materials & Equipment:
-
Synthesized 4-methoxybenzyl benzyl ether and 4-ethoxybenzyl benzyl ether
-
HPLC system with a UV detector and a C18 reversed-phase column[5][6]
-
Cleavage solution: e.g., 10% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[7]
-
Quenching solution: Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Internal standard (e.g., naphthalene or another stable, UV-active compound)
Procedure:
-
Preparation: Separately prepare stock solutions of the 4-methoxybenzyl ether, 4-ethoxybenzyl ether, and the internal standard of known concentration in DCM.
-
Reaction Setup: In a thermostatted vial at a constant temperature (e.g., 25 °C), place the cleavage solution (e.g., 10% TFA in DCM).
-
Initiation (t=0): Add a precise volume of the substrate stock solution and the internal standard stock solution to the cleavage solution. Start a timer immediately.
-
Time Points: At designated time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the aliquot by adding it to a vial containing an excess of cold, saturated NaHCO₃ solution and a small amount of ethyl acetate. Vortex vigorously to neutralize the acid and stop the reaction.
-
Sample Preparation for HPLC: Separate the organic layer from the quenched aliquot, dry it briefly (e.g., with a small amount of MgSO₄), and dilute as necessary for HPLC analysis.
-
HPLC Analysis: Inject the prepared sample onto the C18 column. Use a gradient elution method (e.g., 5% to 95% Mobile Phase B over 15 minutes) to separate the starting material, the deprotected product (benzyl alcohol), and the internal standard. Monitor at a suitable wavelength (e.g., 254 nm).
-
Data Analysis: For each time point, calculate the peak area ratio of the starting material to the internal standard. Plot the natural logarithm of the concentration of the starting material (ln[Substrate]) versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k). Compare the rate constants for the two analogs.
Caption: Experimental workflow for kinetic analysis.
Conclusion and Practical Recommendations
The primary difference in reactivity between 4-methoxybenzyl and 4-ethoxybenzyl analogs arises from subtle electronic effects. The methoxy group is a slightly stronger electron-donating group, which leads to greater stabilization of the benzylic carbocation intermediate during acid-catalyzed cleavage.[4] Therefore, the 4-methoxybenzyl (PMB) group is expected to be marginally more labile and cleave at a faster rate than the 4-ethoxybenzyl (EEB) group under identical acidic conditions.
Selection Criteria:
-
For Standard Protection: In most synthetic applications, the difference in reactivity between PMB and EEB is negligible. Both serve as robust protecting groups that can be removed under moderate acidic[8][9] or oxidative conditions[10][11] that are orthogonal to many other groups. The choice can often be based on the commercial availability and cost of the corresponding benzyl halides or alcohols.
-
For Fine-Tuning Reactivity: In highly complex syntheses, particularly in fields like oligosaccharide chemistry where multiple hydroxyl groups with slight reactivity differences must be managed, the minor increase in lability of the PMB group could potentially be exploited.[12] However, achieving clean selective cleavage of a PMB group in the presence of an EEB group would be extremely challenging and likely require extensive optimization.
-
Physical Properties: Consider the physical properties of the intermediates. The slightly larger ethoxy group may alter the crystallinity or solubility of a compound, which could be advantageous for purification.
References
- Benchchem. A Comparative Analysis of the Electronic Effects of Ethoxy and Methoxy Groups in Research and Development.
- Kiessling Lab. p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- ACS Publications. The Role of Steric and Electronic Interactions in the Stereocontrol of the Asymmetric 1,3-Dipolar Reactions of 5-Ethoxy-3-p-(S)-tolylsulfinylfuran-2(5H)-ones with Diazoalkanes: Theoretical Calculations and Experimental Evidences. The Journal of Organic Chemistry.
- Benchchem. A Comparative Guide to N-Benzyl (Bn) vs. N-p-Methoxybenzyl (PMB) Protecting Groups.
- PubMed. Chemoselective Cleavage of p-Methoxybenzyl and 2-Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol.
- PubMed. Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes.
- PrepChem.com. Synthesis of 4-ethoxybenzyl alcohol.
- NIH. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.
- Scientific Research Publishing. Liquid Etherification of Alkoxybenzyl Alcohols, Cinnamyl Alcohols and Fluorinated Phenylalkenols with Platinum on Carbon (Pt/C) and Palladium on Carbon (Pd/C).
- Organic Chemistry Portal. Benzyl Ethers.
- Google Patents. CN102531884A - Method for preparing 4-ethoxy phenylacetic acid.
- ResearchGate. The 4Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones.
- Total Synthesis. PMB Protecting Group: PMB Protection & Deprotection Mechanism.
- Organic Syntheses Procedure. Benzaldehyde, 4-ethoxy-3-hydroxy.
- Benchchem. A Researcher's Guide to Peptide Cleavage: Maximizing Purity for HPLC Analysis.
- ResearchGate. A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH.
- IIT. Protecting Groups.
- Merck Millipore. Novabiochem®.
- AAT Bioquest. Post Cleavage Purification and Analysis of Peptides; TFA removal.
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Validated analytical methods for SGLT2 key starting materials
Advanced Analytical Comparison Guide: Validated Methods for SGLT2 Key Starting Materials
Introduction
Sodium-glucose cotransporter-2 (SGLT2) inhibitors, such as dapagliflozin and empagliflozin, represent a cornerstone in the modern management of type 2 diabetes mellitus. The chemical synthesis of these complex C-aryl glucosides relies heavily on high-purity Key Starting Materials (KSMs), typically halogenated aglycone precursors and protected sugar moieties.
The analytical control of these KSMs is non-negotiable. Trace impurities—ranging from unreacted intermediates like dapagliflozin tetraacetate[1] to highly genotoxic nitrosamines[2]—can propagate through the synthetic cascade, ultimately compromising the safety and efficacy of the final Active Pharmaceutical Ingredient (API). This guide objectively compares validated analytical techniques used for the impurity profiling of SGLT2 KSMs, providing drug development professionals with actionable, self-validating protocols grounded in ICH Q2(R2) standards.
SGLT2 Analytical Control Strategy
Because KSMs and their process-related impurities exhibit diverse physicochemical properties (e.g., varying polarities, lack of chromophores in sugar precursors, and high hydrophobicity in halogenated intermediates), a single analytical method is insufficient. A multi-modal analytical strategy is required to ensure comprehensive impurity profiling.
Analytical control workflow from SGLT2 Key Starting Materials to Final API.
Comparative Analysis of Analytical Methods
When selecting an analytical method for SGLT2 KSMs, scientists must balance resolution power, sensitivity, and matrix compatibility. Table 1 compares the primary techniques utilized in modern pharmaceutical laboratories.
Table 1: Comparison of Analytical Methods for SGLT2 KSMs
| Analytical Technique | Target Analytes | Stationary Phase | Mobile Phase Strategy | Sensitivity (LOD) | Primary Advantage |
| RP-HPLC-PDA | Process-related impurities (e.g., Dapagliflozin tetraacetate) | C18 (e.g., BDS Hypersil) | Acidic Buffer (pH ~3.2) / Acetonitrile Gradient | ~0.05 - 0.1% | Excellent resolution for structurally similar isomers; robust for routine QC[1]. |
| RP-HPLC-UV | Bulk drug related substances | Octadecylsilane | Water / Acetonitrile Gradient | < 0.10 wt% | Cost-effective, highly reproducible for standard KSM assay[3]. |
| LC-MS/MS | Genotoxic impurities (NDMA, NDEA, NEIA, NDIPA) | SB-C18 | 0.10% Aqueous Ammonia / Methanol | 0.02 - 0.03 ppm | Unmatched sensitivity for trace mutagenic impurities lacking chromophores[2]. |
Experimental Protocols & Mechanistic Causality
To ensure trustworthiness, the following protocols are designed as self-validating systems. System Suitability Testing (SST) must be passed prior to sample analysis to confirm that the chromatographic system is fit for purpose.
Protocol A: RP-HPLC Method for Dapagliflozin Process-Related Impurities
During the synthesis of dapagliflozin, incomplete deprotection can lead to the retention of intermediates such as dapagliflozin tetraacetate. This method effectively resolves the KSM, the API, and process impurities[1].
Causality of Experimental Choices:
-
Column: A Base-Deactivated Silica (BDS) Hypersil C18 column (150 mm × 4.6 mm, 5 µm) is selected. The base deactivation minimizes secondary interactions between residual silanol groups and the analyte, preventing peak tailing[1].
-
Mobile Phase pH: Phosphate buffer adjusted to pH 3.2 with orthophosphoric acid[1]. The acidic environment ensures that ionizable functional groups remain fully protonated, increasing their hydrophobicity and retention on the C18 phase to yield sharp, symmetrical peaks.
-
Gradient Elution: SGLT2 intermediates span a wide polarity range. A gradient utilizing Acetonitrile ensures highly polar impurities elute early, while highly hydrophobic protected intermediates elute later without causing excessive run times[3].
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
System Suitability (Self-Validation):
-
Inject a standard resolution mixture containing Dapagliflozin and Dapagliflozin tetraacetate.
-
Acceptance Criteria: Resolution (
) between critical pairs must be . Tailing factor ( ) must be . Relative Standard Deviation (RSD) of 5 replicate standard injections must be .
-
-
Sample Analysis:
-
Inject 10–20 µL of the KSM sample prepared in the diluent. Quantify impurities using the area normalization method or against a diluted external standard.
-
Protocol B: LC-MS/MS Method for Genotoxic Nitrosamines in Empagliflozin KSMs
Regulatory agencies mandate the strict control of nitrosamine impurities in SGLT2 inhibitors and their KSMs. Traditional UV detection is blind to these trace compounds; thus, LC-MS/MS is required[2].
Causality of Experimental Choices:
-
Buffer Selection: 0.10% aqueous ammonia is used instead of non-volatile phosphate buffers[2]. Ammonia is volatile, preventing source contamination in the mass spectrometer, while providing a stable pH that promotes consistent ionization of nitrosamines.
-
High Organic Modifier: A 5:95 (v/v) ratio of aqueous buffer to Methanol ensures rapid elution and enhances desolvation efficiency in the Electrospray Ionization (ESI) source, maximizing the signal-to-noise ratio[2].
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh the empagliflozin KSM or intermediate.
-
Extract using a suitable solvent to precipitate the bulk matrix while keeping trace nitrosamines in solution. Centrifuge and filter the supernatant.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Setup:
-
Operate in Multiple Reaction Monitoring (MRM) mode to isolate specific precursor-to-product ion transitions for NDMA, NDEA, NEIA, and NDIPA.
-
-
System Suitability (Self-Validation):
Method Validation Logic
To ensure absolute trustworthiness, any method applied to SGLT2 KSMs must undergo rigorous ICH Q2(R2) validation before being transferred to Quality Control (QC) environments.
ICH Q2(R2) Method Validation Workflow for SGLT2 Key Starting Materials.
References
-
Method for separating and measuring related substances of dapagliflozin bulk drug by using HPLC. Google Patents (CN109374784B). Available at:3
-
Validated LC-MS method for the estimation of genotoxic nitroso amines impurities in empagliflozin. ResearchGate. Available at: 2
-
Qualitative and Quantitative Determination of Dapagliflozin Propanediol Monohydrate and Its Related Substances. Baghdad Science Journal. Available at:
-
Qualitative and quantitative determination of one process-related impurity of Dapagliflozin Propandiol Monohydrate as raw material. Arab Private University for Science and Technology. Available at: 1
Sources
- 1. Arab Private University for Science and Technology | Research [aust.edu.sy]
- 2. researchgate.net [researchgate.net]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility for safety and environmental stewardship. The handling and disposal of specialized chemical reagents are paramount to this mission. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene (CAS No. 333361-51-6), a halogenated aromatic compound. The procedures outlined here are designed to ensure regulatory compliance, protect laboratory personnel, and minimize environmental impact.
The core principle guiding the disposal of this compound is its classification as a halogenated organic waste. Such compounds are subject to stringent disposal regulations due to their potential for persistence in the environment and the formation of toxic byproducts if not handled correctly. Landfill disposal is broadly prohibited for such materials, making controlled incineration the required method.[1][2]
Section 1: Hazard Assessment & Chemical Profile
Understanding the inherent risks of a chemical is the foundation of its safe management. 4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene is an organic molecule containing both bromine and chlorine atoms, placing it in the regulated category of halogenated compounds.[3][4] While a specific, comprehensive safety data sheet (SDS) for this exact molecule is not widely available, its structural similarity to other halogenated aromatic compounds allows for a reliable hazard assessment.[5]
Table 1: Chemical & Physical Properties
| Property | Value | Source |
| Chemical Name | 4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene | - |
| CAS Number | 333361-51-6 | [3][6] |
| Molecular Formula | C₁₄H₁₂BrClO₂ | [6] |
| Molecular Weight | 327.60 g/mol | - |
| Classification | Halogenated Aromatic Compound | [3][7] |
Based on data for analogous compounds, the following hazards are anticipated:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[8][9]
-
Eye Damage: Causes serious eye damage or irritation.[8][10][11]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[8][10]
The combination of these hazards necessitates handling this compound with strict adherence to safety protocols and disposing of it as regulated hazardous waste.
Section 2: Pre-Disposal Safety & Handling
Proper handling is the first step in a safe disposal workflow. All operations involving 4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene, including weighing, transfers, and waste collection, must be conducted within a certified chemical fume hood to prevent inhalation of aerosols or dust.[1][14]
Personal Protective Equipment (PPE):
The minimum required PPE for handling this compound includes:
-
Eye Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[14]
-
Hand Protection: Use chemically resistant nitrile or neoprene gloves. Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[15] Contaminated gloves must be disposed of as hazardous waste.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.[14]
Section 3: Step-by-Step Disposal Protocol for Unused Product & Contaminated Materials
The cornerstone of proper disposal is the strict segregation of waste streams. Halogenated organic waste must never be mixed with non-halogenated waste or disposed of down the drain.[1][16][17]
Step 1: Segregation Collect all waste containing 4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene into a dedicated waste container. This includes unused or expired product, reaction residues, and contaminated consumables (e.g., pipette tips, weighing paper, contaminated gloves).
-
Causality: Halogenated solvents require high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (HCl, HBr) produced. Mixing them with non-halogenated waste complicates and increases the cost of disposal and violates regulatory standards like the Resource Conservation and Recovery Act (RCRA) in the United States.[16][18]
Step 2: Containerization Use a chemically compatible, leak-proof container with a tight-fitting screw cap. High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must be in good condition.[16][17]
Step 3: Labeling Proper labeling is a critical, non-negotiable safety and regulatory requirement. Affix a label to the container before adding the first drop of waste.[16] The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene" .
-
The designation "Halogenated Organic Waste" .
-
An accurate list of all other components and their approximate concentrations.
-
Appropriate hazard pictograms (e.g., irritant, corrosive, environmental hazard).[10]
Step 4: On-site Storage Store the sealed waste container in a designated, well-ventilated satellite accumulation area, such as a secondary containment bin within a ventilated cabinet.[17] The storage area should be away from incompatible materials like strong oxidizing agents.[10]
Step 5: Final Disposal Once the container is full or ready for pickup, arrange for its transfer to your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor. This is the only acceptable final step.
Section 4: Decontamination of Empty Containers
Empty containers that once held 4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene are considered hazardous waste until properly decontaminated.[1]
Protocol: Triple Rinse Procedure
-
First Rinse: Add a small amount of a suitable organic solvent (e.g., acetone, ethanol, or methanol) to the empty container—enough to wet all interior surfaces.
-
Seal and Agitate: Securely close the container and agitate it thoroughly to dissolve any chemical residue.
-
Collect Rinsate: Pour the solvent rinsate into your designated "Halogenated Organic Waste" container. This is now hazardous waste.[1]
-
Repeat: Perform this rinsing procedure two more times for a total of three rinses.[19]
-
Container Disposal: After the triple rinse, the container can typically be disposed of as non-hazardous laboratory glassware or plastic. Deface the original label to prevent misuse. Always confirm this final step with your institution's specific EHS guidelines.[1]
Section 5: Emergency Procedures
In the event of an accidental spill or exposure, immediate and correct action is crucial.
Table 2: Emergency Response
| Incident | Procedure |
| Small Spill | Ensure the area is well-ventilated and you are wearing full PPE. Cover the spill with an inert absorbent material like vermiculite or sand.[5] Do not use water.[1] Carefully sweep or scoop the material into your designated hazardous waste container and label it appropriately. |
| Skin Contact | Immediately remove contaminated clothing.[11] Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[20] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[20] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration.[9] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[19] Seek immediate medical attention. |
Section 6: Disposal Workflow Visualization
The following diagram illustrates the decision-making process for managing waste streams associated with 4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene.
Caption: Decision workflow for proper waste segregation and disposal.
This guide provides a robust framework for the safe and compliant disposal of 4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene. By understanding the chemical's hazards and adhering to these procedural steps, you contribute to a culture of safety and environmental responsibility within your laboratory.
References
-
PubChem. 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene. [Link]
-
Chemsrc. 4-Bromo-1-chloro-2-(4-methoxy-benzyl)-benzene. [Link]
-
Illinois General Assembly (ILGA). TITLE 35: ENVIRONMENTAL PROTECTION, SUBTITLE G: WASTE DISPOSAL, CHAPTER I: POLLUTION CONTROL BOARD, SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS, PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES. [Link]
-
Capot Chemical. MSDS of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System, Land Disposal Restrictions, Final Rule, Federal Register Notice. [Link]
-
Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
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Washington State University. Halogenated Solvents. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 4-Bromo-2-chloro-1-iodobenzene. [Link]
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A Senior Application Scientist's Guide to Handling 4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene
As researchers at the forefront of drug development, our handling of novel chemical entities demands a synthesis of rigorous scientific principle and field-proven safety practices. This guide provides essential, immediate safety and logistical information for 4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene (CAS No. 333361-51-6), a halogenated aromatic ether. The toxicological properties of this specific compound have not been thoroughly investigated. Therefore, we will proceed with the highest degree of caution, treating it with the same respect as closely related compounds for which data is available, such as 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene.[1][2] This protocol is designed to be a self-validating system, ensuring that every step mitigates risk and reinforces a culture of safety.
Immediate Safety Profile & Core Hazards
Based on aggregated data for structurally similar compounds, this class of chemical presents several key hazards that dictate our handling protocols. The primary risks are severe eye damage, skin irritation, and potential harm if inhaled or swallowed.[1][3][4][5]
-
Eye Contact: Poses a significant risk of serious eye damage (H318).[4][6]
-
Skin Contact: May cause skin irritation and is potentially harmful upon absorption.[3]
-
Environmental Hazard: Halogenated organic compounds can be very toxic to aquatic life with long-lasting effects.[6] All releases to the environment must be avoided.
These hazards necessitate a stringent reliance on engineering controls and Personal Protective Equipment (PPE) to create a reliable barrier between the researcher and the chemical.
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a critical component of experimental design. For this compound, the following PPE is mandatory. Always consult your institution's Chemical Hygiene Plan for any additional requirements.[7]
| PPE Item | Specification & Rationale |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield. Standard safety glasses are insufficient. Goggles that form a seal around the eyes are required to protect against splashes and fine dust.[8][9] A face shield must be worn over the goggles during procedures with a high splash risk, such as transfers of large volumes or when handling the powder outside of a balance enclosure.[9] This dual-layer protection is mandated by the H318 "Causes serious eye damage" classification of analogous compounds.[4][6] |
| Hand Protection | Nitrile or Neoprene Gloves. Standard nitrile examination gloves offer good protection against incidental splashes.[8][9] For extended contact or during spill cleanup, more robust gloves such as neoprene should be used.[8][10] Crucially, gloves must be inspected before use and removed using the proper technique to avoid contaminating your skin. [1] Dispose of contaminated gloves immediately in the designated chemical waste stream. |
| Body Protection | Flame-Resistant Laboratory Coat & Chemical-Resistant Apron. A flame-resistant lab coat, fully buttoned, is the minimum requirement.[7] When handling quantities greater than a few grams or during any liquid transfer, a chemical-resistant apron must be worn over the lab coat to provide an additional barrier against splashes.[10][11] |
| Footwear | Closed-toe, non-perforated shoes. Shoes must fully cover the foot.[8][12] This protects against spills and dropped equipment. |
| Respiratory Protection | Required for handling powder outside of a fume hood. If weighing the solid compound on an open bench, a NIOSH-approved respirator with P95 or P100 particulate filters is necessary to prevent inhalation.[1] However, the best practice is to perform all manipulations within a certified chemical fume hood. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, logical workflow is paramount for safety. The following protocol outlines the key stages of handling 4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene.
Pre-Handling & Preparation
-
Review the SDS: Before beginning any work, read the most current Safety Data Sheet for this compound or a close structural analogue.[2][13]
-
Designate a Work Area: All handling must occur within a certified chemical fume hood to control vapor and dust exposure.[8][13]
-
Assemble Materials: Ensure all necessary equipment, including spill cleanup materials, is inside the fume hood or immediately accessible before you begin.
-
Verify Emergency Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.
Experimental Workflow
The following diagram illustrates the mandatory workflow for handling this compound.
Caption: Safe Handling Workflow for Halogenated Aromatic Ethers.
Accidental Release & Spill Procedure
-
Alert Personnel: Immediately notify others in the lab and evacuate the immediate area if necessary.
-
Assess the Spill: For a small spill (<100 mL) inside a fume hood, trained personnel with appropriate PPE (including a respirator if dealing with powder) can proceed with cleanup. For larger spills or any spill outside a fume hood, evacuate and contact your institution's environmental health and safety (EHS) office.
-
Containment & Cleanup: Use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.[1] Do not use combustible materials like paper towels.
-
Collection: Carefully sweep or scoop the absorbed material into a designated, sealable waste container.[1] Avoid creating dust.
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Label the waste container and dispose of it through your institution's hazardous waste program.
Disposal Plan
Proper disposal is a critical final step to protect our colleagues and the environment.[14]
-
Chemical Waste: All surplus material and reaction residues containing this compound must be collected in a clearly labeled, sealed container designated for halogenated organic waste.[1]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and pipette tips, must be disposed of as hazardous waste.[1]
-
Method of Disposal: Do not dispose of this material down the drain.[1][6] The recommended disposal method is incineration in a licensed chemical waste facility equipped with an afterburner and scrubber to handle the resulting hydrogen halides.[1] Always follow local, state, and federal regulations for hazardous waste disposal.[14]
References
-
Capot Chemical. MSDS of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (2010). Available from: [Link]
-
SynCrest Inc. Handling of reagents. Available from: [Link]
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DC Fine Chemicals. Chemical Reagents: The key to accurate and safe experiments in the laboratory. (2024). Available from: [Link]
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Chemsrc. 4-Bromo-1-chloro-2-(4-methoxy-benzyl)-benzene. (2025). Available from: [Link]
-
University of California, Davis. Personal Protective Equipment Selection Guide. (2015). Available from: [Link]
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PubChem. 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene. Available from: [Link]
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Crystalgen. Tips for Handling Lab Chemicals: A Comprehensive Guide. Available from: [Link]
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Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. Available from: [Link]
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Allan Chemical Corporation. How to Choose PPE for Chemical Work. (2025). Available from: [Link]
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Bernardo Ecenarro. Recommended PPE to handle chemicals. Available from: [Link]
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World Health Organization (WHO). Ensuring the safe handling of chemicals. (2022). Available from: [Link]
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University of California, Riverside. Personal Protective Equipment (PPE). Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
